RepSox
Description
inhibits TGF-beta signaling; structure in first source appears to be incorrect
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5/c1-11-4-2-5-16(20-11)17-12(10-19-22-17)13-7-8-14-15(21-13)6-3-9-18-14/h2-10H,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPKYPYHDKKRFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(C=NN2)C3=NC4=C(C=C3)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332295 | |
| Record name | 2-[5-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl]-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446859-33-2 | |
| Record name | 2-[5-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl]-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RepSox | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of RepSox: A Technical Guide to its Action as a TGF-β Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RepSox is a small molecule inhibitor that has garnered significant attention for its potent and selective inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway. This technical guide provides an in-depth exploration of the mechanism of action of this compound, its molecular targets, and its effects on downstream signaling cascades. Quantitative data on its inhibitory activity are presented, along with detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its function. This document is intended to serve as a valuable resource for researchers and professionals in the fields of stem cell biology, cancer research, and drug development.
Introduction
This compound, also known as E-616452 or SJN 2511, is a cell-permeable small molecule belonging to the 1,5-naphthyridine class.[1] It was initially identified in a screen for compounds that could replace the transcription factor Sox2 in the generation of induced pluripotent stem cells (iPSCs).[1][2] Its name is derived from its ability to "replace Sox2".[1] Subsequent research has elucidated that its primary mechanism of action is the potent and selective inhibition of the TGF-β type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[1][3][4][5][6][7][8][9] This inhibitory activity has profound effects on various cellular processes, including cellular reprogramming, differentiation, proliferation, and apoptosis.[1][10][11][12]
Molecular Target and Mechanism of Inhibition
The primary molecular target of this compound is the TGF-β type I receptor (TGFβRI), or ALK5.[1][5][6][7] this compound functions as a competitive inhibitor of ATP binding to the kinase domain of ALK5.[1][3][8] By occupying the ATP-binding pocket, this compound prevents the autophosphorylation and subsequent activation of ALK5, which is a critical step in the propagation of the TGF-β signal.[1][3][8][9] This inhibition occurs with high potency, as demonstrated by low nanomolar IC50 values in various assays.[3][4][5][6][7][8][9]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against ALK5 has been quantified in several in vitro and cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Assay Type | Target | Species | IC50 Value | Reference |
| ALK5 Autophosphorylation | TGFβRI/ALK5 | - | 4 nM | [3][5][6][7][9] |
| ATP Binding to ALK5 | TGFβRI/ALK5 | - | 23 nM | [3][5][6][7] |
| TGF-β Induced Cellular Assay (PAI-1 Luciferase) | TGFβRI/ALK5 | Human (HepG2 cells) | 18 nM | [3][5][6] |
| Kinase Inhibition (Casein substrate) | ALK5 | Human | 0.181 µM | [3] |
| Cell Viability (96 h) | Osteosarcoma (HOS cells) | Human | 140 µM | [10][13][14] |
| Cell Viability (96 h) | Osteosarcoma (143B cells) | Human | 149.3 µM | [10][13][14] |
Impact on Downstream Signaling Pathways
The inhibition of ALK5 by this compound leads to the suppression of the canonical Smad-dependent signaling pathway. Upon ligand binding, ALK5 would typically phosphorylate the receptor-regulated Smads (R-Smads), Smad2 and Smad3. This compound treatment effectively prevents this phosphorylation event.[10][11][12][13][15] The dephosphorylated R-Smads are unable to form a complex with the common-mediator Smad (Co-Smad), Smad4, and thus cannot translocate to the nucleus to regulate the transcription of target genes.
In some cellular contexts, such as in osteosarcoma cells, this compound has also been shown to inhibit the non-canonical JNK/Smad3 signaling pathway.[10][13][16] Furthermore, by inhibiting the TGF-β pathway, this compound can indirectly lead to the activation of the Bone Morphogenetic Protein (BMP) signaling pathway, which plays a role in cellular differentiation and reprogramming.[11][12][15]
Signaling Pathway Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Step Closer to Complete Chemical Reprogramming for Generating iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 5. stemcell.com [stemcell.com]
- 6. stemcell.com [stemcell.com]
- 7. This compound | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]
- 8. This compound | ALK5 Inhibitor II | TGFβR-1/ALK5 inhibitor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. TGF-β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF‑β1/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
RepSox: A Comprehensive Technical Guide to a Potent TGF-β Receptor 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RepSox, a small molecule inhibitor, has emerged as a critical tool in cellular reprogramming and directed differentiation. This technical guide provides an in-depth overview of this compound, focusing on its core function as a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type 1 receptor, Activin Receptor-Like Kinase 5 (ALK5). This document details its mechanism of action, chemical properties, and diverse applications in stem cell biology and regenerative medicine. Quantitative data on its efficacy are presented in structured tables, and detailed experimental protocols for its use are provided. Furthermore, signaling pathways, experimental workflows, and the inhibitor's mechanism of action are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
This compound, also known as E-616452 and SJN 2511, is a potent and selective, cell-permeable inhibitor of the TGF-β type I receptor ALK5.[1][2] It was initially identified in a screen for small molecules that could replace the transcription factor Sox2 in the generation of induced pluripotent stem cells (iPSCs) from somatic cells.[3][4] This discovery highlighted the crucial role of TGF-β signaling in maintaining the somatic state and its inhibition as a key step in cellular reprogramming. This compound has since become an invaluable chemical tool for researchers studying pluripotency, cellular differentiation, and tissue regeneration. Its ability to modulate the TGF-β pathway has led to its use in various protocols for generating iPSCs and directing the differentiation of pluripotent stem cells into various lineages, including neurons and pancreatic beta cells.[2][5]
Mechanism of Action
This compound exerts its biological effects by selectively inhibiting the kinase activity of the TGF-β type I receptor, ALK5.[5] The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5.[6][7] This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the downstream signaling molecules, Smad2 and Smad3.[7][8] Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and regulates the transcription of target genes.[7][9]
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK5 kinase domain.[5] This prevents the autophosphorylation and activation of ALK5, thereby blocking the downstream phosphorylation of Smad2 and Smad3 and inhibiting the entire signaling cascade.[1][8] A key consequence of this inhibition in the context of cellular reprogramming is the induction of Nanog expression, a core pluripotency factor.[3][4]
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 2-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]-1,5-naphthyridine | [5] |
| Synonyms | E-616452, SJN 2511, ALK5 Inhibitor II | [1] |
| CAS Number | 446859-33-2 | [5] |
| Molecular Formula | C₁₇H₁₃N₅ | [5] |
| Molecular Weight | 287.32 g/mol | [5] |
| Appearance | Yellow solid | [1] |
| Purity | ≥98% | [2][10] |
| Solubility | Soluble in DMSO | [1] |
Quantitative Data
The inhibitory activity of this compound against ALK5 has been quantified in various assays. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.
| Assay Type | Target | IC50 Value (nM) | Reference |
| ALK5 Autophosphorylation | ALK5 | 4 | [1][2][11] |
| ATP Binding to ALK5 | ALK5 | 23 | [1][2][11] |
| TGF-β Cellular Assay (HepG2 cells) | TGF-β Signaling | 18 | [2] |
The effect of this compound on gene expression during cellular reprogramming is a critical aspect of its function. Inhibition of TGF-β signaling by this compound leads to the upregulation of key pluripotency-associated genes.
| Gene | Cell Type | Treatment Condition | Fold Change in Expression | Reference |
| Nanog | Partially reprogrammed mouse embryonic fibroblasts | This compound treatment for 24 hours | ~4-fold increase | [4] |
| Nanog | Partially reprogrammed mouse embryonic fibroblasts | This compound treatment for 48 hours | ~10-fold increase | [4] |
| L-Myc | Mouse embryonic fibroblasts | 3-day this compound pretreatment before reprogramming | 5-fold increase | [12] |
| Oct4 | Sheep adult fibroblasts | 15 µM this compound for 3 days | 4.5-fold increase | [8] |
Experimental Protocols
ALK5 Kinase Inhibition Assay (Autophosphorylation)
This protocol is adapted from a general procedure for assessing ALK5 autophosphorylation.[1]
Materials:
-
Recombinant human ALK5 kinase domain
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT)
-
[γ-³²P]ATP
-
SDS-PAGE gels and reagents
-
Phosphorimager system
Procedure:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
In a microcentrifuge tube, combine the recombinant ALK5 enzyme (final concentration ~10 nM) with the desired concentration of this compound in the Kinase Assay Buffer.
-
Pre-incubate the enzyme and inhibitor mixture for 10 minutes at 37°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the level of ALK5 autophosphorylation using a phosphorimager system.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cellular Reprogramming of Mouse Embryonic Fibroblasts (MEFs) to iPSCs
This protocol describes the use of this compound to replace Sox2 in the reprogramming of MEFs.[3]
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
Retroviruses encoding Oct4, Klf4, and c-Myc
-
This compound (stock solution in DMSO)
-
MEF culture medium (DMEM, 10% FBS, non-essential amino acids, L-glutamine, β-mercaptoethanol)
-
iPSC culture medium (e.g., KnockOut DMEM, 15% KSR, non-essential amino acids, L-glutamine, β-mercaptoethanol, LIF)
-
Matrigel-coated plates
Procedure:
-
Plate MEFs on gelatin-coated plates.
-
On the following day, infect the MEFs with retroviruses encoding Oct4, Klf4, and c-Myc.
-
After 24 hours, replace the viral supernatant with fresh MEF medium.
-
From day 3 post-transduction, culture the cells in iPSC medium supplemented with this compound (typically 1-10 µM).
-
Change the medium every other day, maintaining the this compound concentration.
-
Monitor the cultures for the emergence of iPSC-like colonies (typically around days 10-21).
-
Manually pick and expand the iPSC colonies on Matrigel-coated plates in iPSC medium without this compound.
-
Characterize the resulting iPSC lines for pluripotency markers (e.g., Oct4, Nanog, SSEA-1) and differentiation potential.
Western Blotting for Phosphorylated Smad2/3
This protocol is to assess the inhibition of TGF-β signaling by this compound.[8]
Materials:
-
Cells of interest (e.g., fibroblasts, stem cells)
-
This compound
-
TGF-β1 ligand
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2/3, anti-total Smad2/3, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentration of this compound for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Smad2/3 and GAPDH as loading controls.
Applications in Research
This compound has a broad range of applications in biomedical research, primarily centered around its ability to manipulate cell fate.
-
Induced Pluripotent Stem Cell (iPSC) Generation: As highlighted, this compound can replace the requirement for the transcription factor Sox2, and in some cases c-Myc, in the generation of iPSCs from various somatic cell types.[3][4] This simplifies the reprogramming cocktail and reduces the number of genetic modifications required.
-
Directed Differentiation: By inhibiting TGF-β signaling, this compound can influence the differentiation of pluripotent stem cells. It has been used in protocols to generate various cell types, including:
-
Neurons: this compound, in combination with other small molecules, can promote the direct conversion of fibroblasts into neurons.[5]
-
Pancreatic Beta Cells: It is a component of chemical cocktails used to differentiate human pluripotent stem cells into functional, insulin-producing beta cells.[5]
-
Cardiomyocytes: Inhibition of the TGF-β pathway with molecules like this compound can enhance the efficiency of direct cardiac reprogramming.
-
-
Disease Modeling: iPSCs generated using this compound from patient-derived cells can be differentiated into disease-relevant cell types, providing powerful in vitro models for studying disease mechanisms and for drug screening.
-
Tissue Regeneration and Anti-Fibrosis: Given the central role of TGF-β in fibrosis, this compound is being investigated for its potential to inhibit fibrotic processes in various tissues.
Conclusion
This compound has established itself as an indispensable tool in the field of regenerative medicine and stem cell research. Its well-defined mechanism of action as a selective ALK5 inhibitor provides a reliable method for modulating the TGF-β signaling pathway. This technical guide has provided a comprehensive overview of this compound, from its fundamental chemical properties and mechanism to its practical applications, supported by quantitative data and detailed experimental protocols. The continued exploration of this compound and other small molecules that target key signaling pathways will undoubtedly lead to further advancements in our ability to control cell fate and develop novel therapeutic strategies.
References
- 1. This compound | ALK5 Inhibitor II | TGFβR-1/ALK5 inhibitor | TargetMol [targetmol.com]
- 2. stemcell.com [stemcell.com]
- 3. A Small Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Step Closer to Complete Chemical Reprogramming for Generating iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 12. apexbt.com [apexbt.com]
RepSox: A Technical Guide to its Role as a Potent ALK5 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RepSox, a small molecule compound, has emerged as a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, most notably the Activin receptor-Like Kinase 5 (ALK5). Its ability to specifically block the kinase activity of ALK5 has made it an invaluable tool in stem cell research, cellular reprogramming, and investigations into diseases where TGF-β signaling is dysregulated, such as fibrosis and cancer. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and its impact on cellular signaling pathways.
Introduction
This compound, with the chemical name 2-(3-(6-Methylpyridine-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine, is a cell-permeable compound that functions as a selective ATP-competitive inhibitor of ALK5.[1] By preventing the autophosphorylation and subsequent activation of ALK5, this compound effectively blocks the canonical TGF-β signaling cascade.[2] This inhibitory action mimics the effect of replacing the transcription factor Sox2 in cellular reprogramming protocols, leading to the induction of Nanog expression.[2][3] Its high selectivity for ALK5 over other kinases makes it a precise tool for dissecting the roles of the TGF-β pathway in various biological processes.[4]
Mechanism of Action
The primary molecular target of this compound is the ALK5 kinase, a transmembrane serine/threonine kinase that acts as the type I receptor for TGF-β. The binding of TGF-β ligands to the type II receptor (TGFβRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then propagates the signal by phosphorylating downstream effector proteins, primarily Smad2 and Smad3.
This compound exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of ALK5.[2][5] This competitive inhibition prevents the autophosphorylation of ALK5, thereby blocking its activation and halting the downstream signaling cascade.[6][7] The inhibition of Smad2 and Smad3 phosphorylation is a key indicator of this compound activity.[8][9]
Quantitative Efficacy
The potency of this compound as an ALK5 inhibitor has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity and specificity for ALK5.
| Assay | Target | Cell Line/System | IC50 Value | Reference |
| ALK5 Autophosphorylation | TGF-β Type I Receptor (ALK5) | Cell-free | 4 nM | [4][6][7] |
| ATP Binding to ALK5 | TGF-β Type I Receptor (ALK5) | Cell-free | 23 nM | [5][6][10] |
| TGF-β Induced PAI-1 Luciferase Activity | TGF-β Signaling | HepG2 cells | 18 nM | [6][10] |
| ALK5 Kinase Activity | Human ALK5 | Sf9 insect cells | 0.181 µM | [6] |
| Selectivity over other kinases (p38 MAPK, JNK1, GSK3) | Various | Cell-free | > 16 µM | [4] |
Signaling Pathways
This compound primarily impacts the canonical TGF-β/Smad signaling pathway. However, its influence can extend to other interconnected cellular pathways.
Inhibition of the Canonical TGF-β/Smad Pathway
The canonical TGF-β pathway is initiated by ligand binding and receptor complex formation, leading to the phosphorylation of Smad2 and Smad3. These activated R-Smads then form a complex with Smad4, which translocates to the nucleus to regulate target gene expression. This compound effectively blocks this pathway at its inception by inhibiting ALK5.
References
- 1. reprocell.com [reprocell.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 5. This compound | ALK5 Inhibitor II | TGFβR-1/ALK5 inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF‑β1/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
Technical Guide: RepSox as a Small-Molecule Replacement for Sox2 in Cellular Reprogramming
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The generation of induced pluripotent stem cells (iPSCs) traditionally relies on the forced expression of four transcription factors: Oct4, Sox2, Klf4, and c-Myc. The use of integrating viral vectors and the oncogenic nature of c-Myc have raised safety concerns for clinical applications. This guide details the use of RepSox, a small molecule that functionally replaces the requirement for the key transcription factor Sox2, and often c-Myc, in cellular reprogramming protocols. We provide an in-depth look at its mechanism of action, detailed experimental protocols, and quantitative efficacy data, offering a comprehensive resource for implementing this advanced reprogramming technology.
Introduction to this compound
Cellular reprogramming to pluripotency is a cornerstone of regenerative medicine. However, the reliance on genetic modification, particularly with viral vectors, presents significant hurdles for therapeutic use. The small molecule this compound (also known as E-616452) was identified in a chemical screen for its ability to replace the transcription factor Sox2 in the reprogramming of mouse embryonic fibroblasts (MEFs).[1] Subsequent research has established it as a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5.[2][3][4]
The use of this compound allows for the generation of bona fide iPSCs from fibroblasts transduced with only Oct4 and Klf4, completely replacing the need for both Sox2 and the oncogene c-Myc.[1][5] The resulting iPSCs are karyotypically normal, express endogenous pluripotency markers, and contribute to chimeric embryos, confirming their pluripotent state.[1] Critically, the reprogramming efficiency achieved with this compound is comparable to that of standard four-factor (OKSM) protocols, demonstrating that small-molecule replacement does not have to compromise efficiency.[1]
Mechanism of Action: Inhibiting TGF-β to Induce Nanog
This compound does not function by directly activating the endogenous Sox2 gene. Instead, its mechanism is centered on the inhibition of the TGF-β signaling pathway, which acts as a barrier to reprogramming.
-
Targeting ALK5: this compound is a potent and selective ATP-competitive inhibitor of the TGF-β receptor 1 (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[2][3][4][6]
-
Blocking Smad Phosphorylation: In the canonical TGF-β pathway, ligand binding causes the type II receptor to recruit and phosphorylate the type I receptor (ALK5). Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. By inhibiting ALK5, this compound effectively blocks this phosphorylation event.[7]
-
Inducing Nanog Expression: The inhibition of the TGF-β/Smad pathway relieves its repressive effect on the pluripotency network. This leads to a rapid and sustained upregulation of the core pluripotency factor, Nanog.[1][8] In this compound-responsive cells, Nanog expression can increase four-fold within 24 hours and ten-fold within 48 hours.[1]
-
Functional Replacement of Sox2: It is this robust induction of Nanog that functionally compensates for the absence of exogenous Sox2.[1] Experiments have shown that shRNA-mediated knockdown of Nanog reduces the efficiency of this compound-mediated reprogramming by as much as 50-fold, confirming its critical role.[1]
The diagram below illustrates this signaling cascade.
Quantitative Data on this compound Activity and Efficacy
The effectiveness of this compound has been quantified in various assays, from enzymatic inhibition to cellular reprogramming efficiency.
| Parameter | Value | Context | Source(s) |
| ALK5 Inhibition (IC₅₀) | 4 nM | ALK5 autophosphorylation (cell-free) | [2][3][4] |
| 18 nM | TGF-β induced cellular activity (HepG2) | [2][3] | |
| 23 nM | ATP binding to ALK5 (cell-free) | [2][3] | |
| Reprogramming Efficiency | ~20-fold increase | Number of iPSC colonies generated with OKM + this compound vs. OKM alone. | [8] |
| Up to 33% | Percentage of Oct4::GFP+ colonies from partially reprogrammed cell lines. | ||
| Comparable to Sox2 | Reprogramming efficiency of OKM + this compound vs. OKSM. | [1] | |
| Gene Expression | 4-fold increase | Nanog mRNA levels after 24h of this compound treatment in responsive cells. | [1] |
| 10-fold increase | Nanog mRNA levels after 48h of this compound treatment in responsive cells. | [1] | |
| Mechanism Validation | 50-fold decrease | Reduction in reprogramming efficiency when Nanog is knocked down. | [1] |
Experimental Protocols
The following is a generalized protocol for reprogramming Mouse Embryonic Fibroblasts (MEFs) using Oct4, Klf4, c-Myc (OKM), and this compound, based on published methods.
Materials and Reagents
-
Cells: Early passage (P2-P3) MEFs carrying an Oct4-GFP reporter.
-
Retroviruses: High-titer pMXs-based retroviruses for mouse Oct4, Klf4, and c-Myc.
-
This compound Stock: this compound powder dissolved in DMSO to create a 10 mM stock solution. Store in aliquots at -20°C.
-
MEF Medium: DMEM, 10% FBS, 1x Penicillin/Streptomycin, 1x Non-Essential Amino Acids, 2mM L-Glutamine.
-
mES Medium: KnockOut DMEM, 15% KnockOut Serum Replacement (KSR), 1 mM L-glutamine, 0.1 mM NEAA, 0.1 mM β-mercaptoethanol, 1000 U/ml LIF.
Experimental Workflow Diagram
Step-by-Step Methodology
-
Day -2: Cell Plating: Plate MEFs at a density of 2.5 x 10⁵ cells per well of a 6-well plate in MEF medium.
-
Day -1: Retroviral Transduction: Infect MEFs with high-titer retroviruses for Oct4, Klf4, and c-Myc. Polybrene (4-8 µg/mL) can be added to enhance infection efficiency.
-
Day 0: Re-plating: Two days post-infection, trypsinize the cells and plate them onto a 10 cm dish containing mitotically inactivated feeder MEFs. Plate approximately 7,500 transduced cells per dish.
-
Day 1: Media Switch: Change the medium to mES Medium. Continue to change the medium every 1-2 days.
-
Day 7-12: this compound Application: Begin treatment with this compound. The optimal window to start treatment is typically between days 7 and 12 post-transduction, as this compound acts on partially reprogrammed intermediates.
-
Add this compound from the 10 mM DMSO stock to the mES medium to a final concentration of 1-10 µM .
-
A short pulse of 24-72 hours can be sufficient, though continuous treatment until colony picking is also effective.
-
-
Day 14-24: Monitoring: Monitor the plates for the emergence of Oct4-GFP positive colonies, which typically appear compact with well-defined borders.
-
Day 21+: Colony Picking and Expansion: Once colonies are large enough, manually pick them, dissociate them gently (e.g., with trypsin), and plate them onto new feeder layers in mES medium to establish stable iPSC lines.
-
iPSC Characterization: Expanded clones should be validated as bona fide iPSCs through alkaline phosphatase staining, karyotyping, and analysis of endogenous pluripotency gene expression (e.g., Oct4, Sox2, Nanog).
Summary and Conclusion
This compound represents a significant advancement in chemical-assisted cellular reprogramming. By specifically inhibiting the ALK5 kinase in the TGF-β pathway, it induces Nanog expression and reliably replaces the need for transgenic Sox2. This enables safer and more efficient iPSC generation protocols, particularly when combined with the omission of c-Myc. The detailed mechanism and robust quantitative data supporting its use make this compound an invaluable tool for researchers in stem cell biology and drug development, paving the way for safer, transgene-free approaches to regenerative medicine.
References
- 1. A Step Closer to Complete Chemical Reprogramming for Generating iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound (ALK5 Inhibitor II) | TGFβR-1/ALK5 inhibitor | TargetMol [targetmol.com]
- 7. A Small Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small-molecule inhibitor of tgf-Beta signaling replaces sox2 in reprogramming by inducing nanog - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Induction of Pluripotency: A Technical Guide to RepSox
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The generation of induced pluripotent stem cells (iPSCs) from somatic cells has revolutionized the fields of regenerative medicine and disease modeling. While the ectopic expression of the four "Yamanaka factors" (Oct4, Sox2, Klf4, and c-Myc) is the canonical method for inducing pluripotency, the use of viral vectors and oncogenes raises safety concerns for clinical applications. Small molecules that can replace or enhance the activity of these transcription factors offer a promising alternative. This technical guide provides an in-depth analysis of RepSox, a small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, and its role in inducing pluripotency. We will explore its mechanism of action, provide detailed experimental protocols, present quantitative data on its efficacy, and visualize the core concepts through signaling pathway and workflow diagrams.
The Core Mechanism of this compound in Pluripotency Induction
This compound, also known as ALK5 inhibitor II, is a potent and selective inhibitor of the TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] Its primary mechanism in inducing pluripotency lies in its ability to replace the requirement for the transcription factor Sox2 in cellular reprogramming.[4][5] This is achieved through the inhibition of the TGF-β signaling pathway, which in turn leads to the sustained expression of the core pluripotency factor, Nanog.[4][5]
Inhibition of the TGF-β Signaling Pathway
The TGF-β signaling pathway plays a crucial role in maintaining the mesenchymal phenotype of somatic cells like fibroblasts. By inhibiting ALK5, this compound prevents the phosphorylation of the downstream signaling molecules Smad2 and Smad3.[6][7] This blockade of the canonical TGF-β pathway is a critical initiating event in the reprogramming process. The IC50 of this compound for ALK5 autophosphorylation is approximately 4 nM, highlighting its high potency.[8][9]
Upregulation of the Pluripotency Factor Nanog
A key consequence of TGF-β pathway inhibition by this compound is the significant upregulation of Nanog expression.[4][5] Studies have shown that Nanog transcription can increase by as much as 4-fold within 24 hours and 10-fold within 48 hours of this compound treatment.[4] The induction of Nanog is essential for reprogramming in the absence of Sox2, as demonstrated by experiments where Nanog knockdown drastically reduces reprogramming efficiency.[5]
Promotion of Mesenchymal-to-Epithelial Transition (MET)
The conversion of mesenchymal cells, such as fibroblasts, into epithelial-like cells is a critical early step in iPSC formation. The inhibition of the TGF-β pathway by this compound facilitates this mesenchymal-to-epithelial transition (MET), thereby overcoming a major barrier to reprogramming.[6][8]
Replacement of Other Reprogramming Factors
In addition to replacing Sox2, this compound has been demonstrated to effectively replace the oncogene c-Myc in reprogramming cocktails, further enhancing the safety profile of iPSC generation.[5][6] When used in combination with just Oct4 and Klf4, this compound can drive the formation of pluripotent colonies.[5]
Quantitative Data on this compound-Mediated Reprogramming
The efficacy of this compound in inducing pluripotency has been quantified in several studies. The following tables summarize key findings on its impact on gene expression and reprogramming efficiency.
| Parameter | Condition | Result | Reference |
| Nanog Transcription | This compound treatment of partially reprogrammed cells | 4-fold increase in 24 hours | [4] |
| 10-fold increase in 48 hours | [4] | ||
| Oct4 Expression | This compound treatment of sheep fibroblasts | 4.5-fold increase | [2] |
| L-Myc Expression | This compound treatment of sheep fibroblasts | 5.0-fold increase | [2] |
| Reprogramming Efficiency | This compound replacing c-Myc (with Oct4, Klf4, Sox2) | 20-fold increase in Oct4::GFP+ colonies | [4] |
| Nanog knockdown in this compound-responsive cells | 50-fold lower reprogramming efficiency | [5] | |
| This compound treatment of partially reprogrammed cells | Up to 33% of colonies become Oct4::GFP+ | [1] | |
| Potency (IC50) | ALK5 autophosphorylation | 4 nM | [8][9] |
| ATP binding to ALK5 | 23 nM | [8] |
Table 1: Quantitative analysis of this compound's effect on gene expression, reprogramming efficiency, and its biochemical potency.
Experimental Protocols for this compound-Mediated Pluripotency Induction
The successful use of this compound in reprogramming experiments is highly dependent on the experimental context, including the cell type, the other reprogramming factors used, and the timing of treatment. Below are detailed methodologies for key experiments.
Reprogramming of Mouse Embryonic Fibroblasts (MEFs) with this compound Replacing Sox2
This protocol is adapted from studies demonstrating the replacement of Sox2 with this compound.
Materials:
-
Oct4::GFP MEFs (or other somatic cells)
-
Retroviral vectors for Oct4, Klf4, and c-Myc
-
This compound (e.g., from STEMCELL Technologies, Cat. No. 73792)
-
iPSC culture medium (e.g., KnockOut DMEM supplemented with 20% KnockOut Serum Replacement, GlutaMAX, NEAA, 2-mercaptoethanol, and LIF)
-
Valproic Acid (VPA, optional, enhances efficiency)
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Plating: Plate MEFs at a density of 7,500 cells per well of a 6-well plate.
-
Viral Transduction: On the following day, transduce the MEFs with retroviruses expressing Oct4, Klf4, and c-Myc.
-
Initial Culture: Culture the transduced cells in standard fibroblast medium.
-
This compound Treatment: The timing of this compound addition is critical. It is most effective on partially reprogrammed intermediates.
-
Optimal Timing: Begin this compound treatment between day 7 and day 12 post-transduction.[4]
-
Concentration: Add this compound to the iPSC culture medium at a final concentration of 2 µM to 25 µM.[4][10][11] A concentration of 25 µM has been shown to be effective.[4]
-
Duration: Continuous treatment is generally recommended until iPSC colonies are ready for picking. A 9-day treatment from days 4-13 has been shown to be effective.[4] Even a one-day treatment can be sufficient to replace Sox2.[5][8]
-
-
Medium Changes: Change the medium every 1-2 days with fresh iPSC medium containing this compound.
-
Colony Monitoring: Monitor the plates for the emergence of iPSC-like colonies, which typically appear around days 14-21. For Oct4::GFP MEFs, colonies will become GFP-positive.
-
Colony Picking and Expansion: Once colonies are large enough, manually pick them and expand them in separate wells for further characterization.
Assessment of Pluripotency:
-
Morphology: Genuine iPSCs will form compact, round colonies with well-defined borders.
-
Marker Expression: Perform immunocytochemistry or flow cytometry for pluripotency markers such as SSEA-1 (for mouse), Nanog, and endogenous Oct4 and Sox2.
-
Alkaline Phosphatase Staining: iPSCs exhibit high levels of alkaline phosphatase activity.
-
Teratoma Formation: Inject the iPSCs into immunocompromised mice to assess their ability to form teratomas containing tissues from all three germ layers.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathway of this compound Action
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. A Small Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Step Closer to Complete Chemical Reprogramming for Generating iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. stemcell.com [stemcell.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Single-cell qPCR demonstrates that this compound treatment changes cell fate from endoderm to neuroectoderm and disrupts epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
RepSox and its Effect on Nanog Expression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RepSox, a small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5), has emerged as a critical tool in cellular reprogramming and stem cell research. Its ability to modulate cell fate by influencing the expression of key pluripotency factors, most notably Nanog, has garnered significant interest. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its quantitative effects on Nanog expression, and detailed experimental protocols for its application.
Mechanism of Action: Inhibition of the TGF-β Pathway
This compound exerts its biological effects by selectively inhibiting the kinase activity of ALK5.[1][2] In the canonical TGF-β signaling pathway, the binding of TGF-β ligands to the type II receptor induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically Smad2 and Smad3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), Smad4, and translocate to the nucleus to regulate the transcription of target genes.
This compound, by inhibiting ALK5, prevents the phosphorylation of Smad2 and Smad3.[3][4] This disruption of the canonical TGF-β signaling cascade leads to altered gene expression, including the upregulation of the core pluripotency transcription factor, Nanog.[5][6] This mechanism is particularly relevant in the context of induced pluripotent stem cell (iPSC) generation, where this compound can functionally replace the requirement for the transcription factor Sox2 by inducing Nanog expression.[5][6]
Quantitative Data on Nanog Expression
The treatment of cells with this compound leads to a significant and time-dependent increase in Nanog mRNA expression. The following tables summarize the available quantitative data.
Table 1: Time-Course of this compound-Induced Nanog Expression in Mouse Embryonic Fibroblasts (MEFs)
| Treatment Duration | Fold Increase in Nanog mRNA (relative to untreated control) |
| 24 hours | 4-fold |
| 48 hours | 10-fold |
Data synthesized from studies on MEFs undergoing reprogramming.[5]
Table 2: Dose-Dependent Activity of this compound
| Parameter | Concentration |
| IC₅₀ for ALK5 autophosphorylation | 4 nM |
| IC₅₀ for ALK5 binding | 23 nM |
| Effective concentration for Nanog induction in reprogramming | 1-10 µM |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the target's activity.
Experimental Protocols
This compound-Mediated Enhancement of iPSC Generation from Mouse Embryonic Fibroblasts (MEFs)
This protocol outlines the use of this compound to enhance the efficiency of iPSC generation from MEFs transduced with the "Yamanaka factors" (Oct4, Sox2, Klf4, and c-Myc), with this compound replacing the need for Sox2.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
DMEM (high glucose) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, and 0.1 mM 2-mercaptoethanol (MEF medium)
-
Retroviruses for Oct4, Klf4, and c-Myc
-
Polybrene
-
This compound (dissolved in DMSO)
-
Mouse Embryonic Stem Cell (mESC) medium: DMEM, 15% FBS, 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, 0.1 mM 2-mercaptoethanol, 1000 U/mL Leukemia Inhibitory Factor (LIF)
-
Gelatin-coated plates
-
Mitomycin-C treated feeder MEFs
Procedure:
-
Day -2: Plate MEFs on gelatin-coated 6-well plates at a density of 2 x 10⁵ cells per well in MEF medium.
-
Day -1: Infect MEFs with retroviruses for Oct4, Klf4, and c-Myc in the presence of 8 µg/mL Polybrene.
-
Day 0: Replace the viral-containing medium with fresh MEF medium.
-
Day 1: Replace the medium with mESC medium supplemented with this compound at a final concentration of 1 µM.
-
Days 3-14: Change the mESC medium with fresh this compound every other day.
-
Days 14-21: Monitor for the appearance of iPSC colonies. Colonies can be picked and expanded on mitomycin-C treated feeder MEFs.
Quantification of Nanog mRNA Expression by RT-qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for mouse Nanog and a housekeeping gene (e.g., Gapdh)
Primer Sequences (Mouse):
-
Nanog Forward: 5'-AGGGTCTGCTACTGAGATGCTCTG-3'[7]
-
Nanog Reverse: 5'-CAACCACTGGTTTTTCTGCCACCG-3'[7]
-
Gapdh Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'
-
Gapdh Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
Procedure:
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with SYBR Green master mix, cDNA template, and forward and reverse primers for Nanog and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of Nanog using the ΔΔCt method, normalizing to the housekeeping gene and the untreated control.
Analysis of Smad2/3 Phosphorylation by Western Blot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2/3 (Ser465/467 for Smad2, Ser423/425 for Smad3) and anti-total Smad2/3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse this compound-treated and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated Smad2/3 to total Smad2/3.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits ALK5, preventing Smad2/3 phosphorylation and upregulating Nanog.
Caption: Workflow for iPSC generation using this compound and subsequent analysis.
References
- 1. Protocol for Generating Mouse Induced Pluripotent Stem Cells by Lentiviral Transduction - Creative Biogene [creative-biogene.com]
- 2. Fast and Efficient Mouse Pluripotency Reprogramming Using a Chemically-Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGFβ Family Signaling Pathways in Pluripotent and Teratocarcinoma Stem Cells’ Fate Decisions: Balancing Between Self-Renewal, Differentiation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tgfβ signal inhibition cooperates in the induction of iPSCs and replaces Sox2 and cMyc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Step Closer to Complete Chemical Reprogramming for Generating iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. takarabio.com [takarabio.com]
An In-depth Technical Guide to the Downstream Signaling Pathways of RepSox
Introduction
RepSox is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5), also known as TGFβR1.[1][2] It functions as an ATP-competitive inhibitor, preventing the autophosphorylation and activation of ALK5, thereby blocking the initiation of the TGF-β signaling cascade.[1][3] Originally identified in a high-content chemical screen for molecules that could replace the transcription factor Sox2 in the generation of induced pluripotent stem cells (iPSCs), this compound has become an invaluable tool in stem cell research, developmental biology, and cancer therapeutics.[1][4] This guide provides a detailed examination of the downstream signaling pathways modulated by this compound, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the molecular interactions and workflows.
Core Mechanism of Action: Inhibition of ALK5
The primary molecular target of this compound is the kinase domain of ALK5. In the canonical TGF-β signaling pathway, the binding of a TGF-β ligand to its type II receptor (TGFβR-II) induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then propagates the signal by phosphorylating downstream effector proteins. This compound selectively binds to the ATP-binding pocket of ALK5, preventing this crucial phosphorylation step and effectively halting the signaling cascade at its origin.[1][3]
Downstream Signaling Pathways Modulated by this compound
The Canonical Smad2/3 Pathway
The most well-characterized downstream effect of this compound is the potent inhibition of the canonical Smad2/3 signaling pathway. Upon activation, ALK5 phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. By inhibiting ALK5, this compound prevents this phosphorylation event.[4][5] As a result, Smad2/3 cannot form a complex with the common-mediator Smad (co-Smad), Smad4. This heterotrimeric Smad complex is essential for nuclear translocation and the regulation of target gene transcription. Consequently, this compound treatment leads to a significant reduction in the nuclear accumulation of phosphorylated Smad2/3 and the subsequent alteration of TGF-β-responsive gene expression.[4][5][6] This blockade is fundamental to many of this compound's biological effects, including the inhibition of epithelial-mesenchymal transition (EMT) and the suppression of fibrosis.[5][6]
Non-Canonical (Non-Smad) Pathways
Beyond the canonical Smad pathway, TGF-β receptors can activate several non-canonical signaling routes, including MAPK pathways (ERK, JNK, p38). Research has shown that this compound can also modulate these pathways. Specifically, in osteosarcoma cells, this compound has been demonstrated to suppress the JNK/Smad3 signaling pathway, leading to reduced proliferation and epithelial-mesenchymal transition (EMT).[6][7] This inhibition is characterized by a decrease in the phosphorylation of JNK and Smad3, while the phosphorylation of p38 and ERK remains largely unaffected.[6][8] This suggests a degree of specificity in the non-canonical pathways targeted by ALK5 inhibition.
Crosstalk with BMP and Pluripotency Pathways
Inhibition of the TGF-β/ALK5 pathway by this compound can lead to the activation of opposing or distinct signaling cascades.
-
BMP Pathway Activation: The Bone Morphogenetic Protein (BMP) pathway, another branch of the TGF-β superfamily, is often reciprocally regulated. This compound treatment has been shown to activate the BMP pathway, evidenced by increased phosphorylation of Smad1 and elevated expression of BMP3.[5][9][10] This crosstalk may occur through the competition for the shared co-mediator Smad4 or other regulatory mechanisms, contributing to this compound's effects on cell differentiation, such as adipogenesis.[5]
-
Induction of Pluripotency Factors: this compound's ability to replace Sox2 in iPSC reprogramming is a key finding.[1] The mechanism involves the induction of the core pluripotency factor Nanog.[4][11] Within 48 hours of treatment, this compound can cause a tenfold increase in Nanog transcription.[4] This bypasses the need for exogenous Sox2 expression, highlighting a critical link between the suppression of TGF-β signaling and the activation of the endogenous pluripotency network. In some cellular contexts, this compound also increases the expression of Oct4 and L-Myc.[5]
Quantitative Data Summary
The efficacy of this compound has been quantified in various assays, providing crucial data for experimental design.
Table 1: Inhibitory Concentrations (IC₅₀) of this compound
| Assay Type | Target/Cell Line | IC₅₀ Value | Reference(s) |
|---|---|---|---|
| ALK5 Autophosphorylation | Purified Enzyme | 4 nM | [12][13] |
| ALK5 Binding Assay | HepG2 Cells | 23 nM | [12][13][14] |
| TGF-β Cellular Assay | HepG2 Cells | 18 nM | [12][13] |
| Cell Proliferation (96h) | HOS Osteosarcoma Cells | 140 µM | [6][15] |
| Cell Proliferation (96h) | 143B Osteosarcoma Cells | 149.3 µM |[6][15] |
Table 2: this compound-Induced Changes in Gene/Protein Expression
| Target Molecule | Cellular Context | Change | Treatment Conditions | Reference(s) |
|---|---|---|---|---|
| p-Smad3 | Partially Reprogrammed Cells | Almost complete elimination | 25 µM this compound | [4] |
| Smad2 / Smad3 | Sheep Fibroblasts | 0.06-0.29 / 0.08-0.25-fold of control | 15 µM this compound for 3 days | [5] |
| Nanog Transcription | Partially Reprogrammed Cells | 4-fold increase | 24 hours | [4] |
| Nanog Transcription | Partially Reprogrammed Cells | 10-fold increase | 48 hours | [4] |
| p-JNK / p-Smad3 | Osteosarcoma Cells | Significant inhibition | 50-200 µM this compound | [6][8] |
| p-ERK / p-p38 | Osteosarcoma Cells | No significant change | 50-200 µM this compound |[6][8] |
Experimental Protocols
Detailed methodologies are critical for reproducing and building upon existing research. Below are summaries of key experimental protocols used to investigate this compound's effects.
In Vitro ALK5 Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of ALK5.
-
Enzyme Source: The kinase domain of ALK5 is expressed (e.g., in a baculovirus/Sf9 cell system) and purified via affinity chromatography.[16]
-
Reaction Buffer: A typical buffer includes Tris, NaCl, MgCl₂, MnCl₂, and DTT.[16]
-
Procedure:
-
Purified ALK5 enzyme (e.g., 10 nM) is incubated with varying concentrations of this compound (or DMSO as a vehicle control) for a short pre-incubation period (e.g., 10 minutes at 37°C).[16]
-
The kinase reaction is initiated by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
The reaction is allowed to proceed for a defined time and then stopped.
-
The extent of ALK5 autophosphorylation is quantified, typically by SDS-PAGE followed by autoradiography or by using phosphorylation-specific antibodies in an ELISA format.
-
IC₅₀ values are calculated from the dose-response curve.
-
Western Blotting for Smad Phosphorylation
This is the most common method to confirm this compound's activity in a cellular context.
-
Cell Culture and Treatment: Cells of interest (e.g., fibroblasts, cancer cell lines) are cultured to ~70-80% confluency. The cells are then serum-starved for several hours before being treated with the desired concentration of this compound (e.g., 10-25 µM) for a specified duration (e.g., 1-2 hours). TGF-β ligand is often added to stimulate the pathway in control groups.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.
-
Quantification and Loading: Protein concentration is determined (e.g., BCA assay), and equal amounts of protein are loaded onto an SDS-PAGE gel.
-
Immunoblotting: After transfer to a membrane (PVDF or nitrocellulose), the blot is probed with primary antibodies specific for phosphorylated Smad2 (p-Smad2) or phosphorylated Smad3 (p-Smad3). The membrane is subsequently stripped and re-probed with antibodies for total Smad2/3 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Detection: Signal is detected using HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate.
General Experimental Workflow
The investigation of this compound's biological effects typically follows a structured workflow, from initial cell treatment to downstream functional analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Stemolecule ALK5 Inhibitor (this compound) | Stemgent REPROCELL [store.reprocell.com]
- 3. This compound, a small molecule inhibitor of the TGFβ receptor, induces brown adipogenesis and browning of white adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF‑β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 11. A Step Closer to Complete Chemical Reprogramming for Generating iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. stemcell.com [stemcell.com]
- 14. apexbt.com [apexbt.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound (ALK5 Inhibitor II) | TGFβR-1/ALK5 inhibitor | TargetMol [targetmol.com]
RepSox: A Technical Guide to its Applications in Stem Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RepSox, a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor ALK5, has emerged as a critical tool in stem cell biology.[1][2][3] Its ability to modulate the TGF-β signaling pathway has profound implications for cellular reprogramming, directed differentiation, and the maintenance of pluripotency. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
This compound exerts its effects by selectively inhibiting the TGF-β type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[1][2][3] This inhibition prevents the autophosphorylation of ALK5, thereby blocking the downstream signaling cascade.[3][4] In the canonical TGF-β pathway, the binding of ligands such as TGF-βs, Activins, or Nodals to the type II receptor (TGFβRII) leads to the recruitment and phosphorylation of the type I receptor (TGFβRI/ALK5). Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. By inhibiting ALK5, this compound effectively blocks the phosphorylation of SMAD2/3, preventing the nuclear translocation of the SMAD complex and subsequent gene transcription.[5] This blockade of TGF-β signaling is instrumental in overcoming cellular barriers to reprogramming and directing cell fate decisions.[5][6]
References
- 1. youtube.com [youtube.com]
- 2. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stemcell.com [stemcell.com]
- 5. A Small Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Step Closer to Complete Chemical Reprogramming for Generating iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]
RepSox: A Comprehensive Technical Guide to its Application in TGF-β Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RepSox is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). Its ability to modulate the TGF-β signaling pathway has made it an invaluable tool in a wide range of research areas, including stem cell biology, developmental biology, and cancer research. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in studying TGF-β signaling.
Chemical and Physical Properties
This compound, with the chemical name 2-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine, is a cell-permeable compound that acts as an ATP-competitive inhibitor of ALK5.[1][2]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₃N₅ | [3] |
| Molecular Weight | 287.32 g/mol | [3] |
| CAS Number | 446859-33-2 | [3] |
| Appearance | Yellow solid | [4] |
| Purity | ≥98% | [5][6] |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 20 mM) | [1][7] |
| Storage | Store powder at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C for several months. | [8][9] |
Mechanism of Action: Inhibiting the TGF-β Signaling Pathway
The TGF-β signaling pathway plays a critical role in regulating numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[10][11] The canonical pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor (TGFβRI/ALK5). This phosphorylation activates ALK5, which in turn phosphorylates the downstream signaling molecules, SMAD2 and SMAD3. Phosphorylated SMAD2/3 then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[10][12]
This compound selectively inhibits the kinase activity of ALK5 by competing with ATP for its binding site.[1] This prevents the autophosphorylation of ALK5 and the subsequent phosphorylation of SMAD2 and SMAD3, effectively blocking the canonical TGF-β signaling cascade.[13]
Caption: Canonical TGF-β Signaling Pathway.
Caption: Mechanism of this compound Inhibition.
Quantitative Data
This compound exhibits high potency and selectivity for ALK5. The following table summarizes key quantitative data for this compound.
| Parameter | Cell Line/System | Value | Reference(s) |
| IC₅₀ (ALK5 autophosphorylation) | Cell-free assay | 4 nM | [1][2][14] |
| IC₅₀ (ATP binding to ALK5) | Cell-free assay | 23 nM | [1][14] |
| IC₅₀ (TGF-β cellular assay) | HepG2 cells | 18 nM | [5] |
| IC₅₀ (vs. p38 MAPK, JNK1, GSK3) | Cell-free assays | > 16 µM | [1][5] |
| IC₅₀ (Cell Viability at 96h) | HOS (osteosarcoma) | 140 µM | [15][16] |
| IC₅₀ (Cell Viability at 96h) | 143B (osteosarcoma) | 149.3 µM | [15][16] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
Procedure:
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 348 µL of DMSO.[4]
-
Gently warm the solution to 37°C for 2-5 minutes if precipitation is observed.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to several months.[8]
Protocol 1: Generation of Induced Pluripotent Stem Cells (iPSCs) from Mouse Embryonic Fibroblasts (MEFs) with this compound Replacing Sox2
This protocol describes the generation of iPSCs from MEFs using lentiviral transduction of Oct4, Klf4, and c-Myc, with this compound chemically replacing the need for Sox2 transduction.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
Lentiviral vectors for Oct4, Klf4, and c-Myc
-
MEF medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, and 0.1 mM 2-mercaptoethanol
-
iPSC medium: KnockOut DMEM supplemented with 15% KnockOut Serum Replacement, 1% GlutaMAX, 1% Non-Essential Amino Acids, 0.1 mM 2-mercaptoethanol, and 1000 U/mL LIF
-
This compound (10 mM stock in DMSO)
-
Polybrene
-
Gelatin-coated culture dishes
Procedure:
-
Day -2: MEF Plating: Plate MEFs onto gelatin-coated 6-well plates at a density of 2 x 10⁵ cells per well in MEF medium.
-
Day -1: Lentiviral Transduction: Replace the medium with fresh MEF medium containing polybrene (final concentration 4-8 µg/mL). Add the lentiviruses for Oct4, Klf4, and c-Myc to the cells. Incubate overnight.
-
Day 0: Start of Reprogramming: Replace the virus-containing medium with fresh iPSC medium.
-
Day 1 onwards: this compound Treatment: Add this compound to the iPSC medium to a final concentration of 10 µM. Change the medium every other day with fresh iPSC medium containing this compound.
-
Day 14-21: iPSC Colony Formation: Monitor the plates for the emergence of iPSC colonies, which typically appear around day 14-21.[17] iPSC colonies will have a distinct morphology, being compact with well-defined borders.
-
Day 21 onwards: Colony Picking and Expansion: Once colonies are large enough, they can be manually picked and transferred to new gelatin-coated plates with fresh iPSC medium for expansion.
Caption: iPSC Generation Workflow with this compound.
Protocol 2: Direct Conversion of Human Fibroblasts into Neurons
This protocol outlines a method for the direct chemical conversion of human fibroblasts into functional neurons using a cocktail of small molecules that includes this compound.[13]
Materials:
-
Human dermal fibroblasts
-
Fibroblast medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Neuronal Induction Medium (NIM): Neurobasal medium supplemented with N2 and B27 supplements, and a cocktail of small molecules including CHIR99021 (3 µM), LDN193189 (0.5 µM), this compound (1 µM), Forskolin (10 µM), and Y-27632 (10 µM).
-
Poly-L-ornithine and Laminin coated culture dishes
Procedure:
-
Day -1: Fibroblast Plating: Plate human fibroblasts onto poly-L-ornithine and laminin-coated plates at a density of 5 x 10⁴ cells/cm² in fibroblast medium.
-
Day 0: Induction of Conversion: Replace the fibroblast medium with Neuronal Induction Medium (NIM).
-
Day 2-14: Neuronal Maturation: Change the NIM every 2-3 days. Monitor the cells for morphological changes, such as the appearance of bipolar or multipolar neuron-like cells.
-
Day 14 onwards: Characterization: After 2-3 weeks of induction, the cells can be characterized for the expression of neuronal markers (e.g., β-III tubulin, MAP2) by immunocytochemistry and for functional properties by electrophysiology.
Protocol 3: Western Blot Analysis of SMAD2/3 Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on TGF-β-induced SMAD2/3 phosphorylation.
Materials:
-
Cells responsive to TGF-β (e.g., HaCaT, HepG2)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Starve the cells in serum-free medium for 4-6 hours. Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1 hour. Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated SMAD2/3 to total SMAD2/3 and the loading control.
Conclusion
This compound is a powerful and versatile tool for researchers studying the TGF-β signaling pathway. Its high potency and selectivity for ALK5 allow for precise inhibition of the canonical TGF-β cascade, enabling the elucidation of its role in a multitude of biological processes. The protocols provided in this guide offer a starting point for utilizing this compound in key applications such as cellular reprogramming and directed differentiation. As research in these fields continues to advance, the utility of this compound as a critical research reagent is certain to expand.
References
- 1. Media formulation influences chemical effects on neuronal growth and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Conversion of Human Fibroblasts to Induced Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. 诱导多能干细胞重编程实验方案 [sigmaaldrich.com]
- 5. Neuronal transdifferentiation from human primary adult fibroblasts [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Neural Stem Cell Media & Reagent Bundle - Enriched Cortical Neuron Differentiation | ax0105 [axolbio.com]
- 9. apexbt.com [apexbt.com]
- 10. Generating iPS Cells from MEFS through Forced Expression of Sox-2, Oct-4, c-Myc, and Klf4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of Human Induced Pluripotent Stem Cells (hiPSCs) from Fibroblasts using Episomal Vectors | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Direct Conversion of Human Fibroblasts to Induced Neurons | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Differentiating Neural Stem Cells into Neurons and Glial Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
RepSox: A Technical Guide to Inducing Brown Adipogenesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of RepSox, a potent small-molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor ALK5, in the induction of brown adipogenesis. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to support researchers in utilizing this compound for studies in metabolic disease and obesity.
Introduction to this compound and Brown Adipogenesis
Brown adipose tissue (BAT) is a specialized form of fat that dissipates energy as heat through the process of non-shivering thermogenesis, primarily mediated by Uncoupling Protein 1 (UCP1).[1][2] Unlike white adipose tissue (WAT) which stores energy, BAT's thermogenic capacity makes it a promising therapeutic target for combating obesity and related metabolic disorders.[1][2] The induction of brown adipocytes from precursor cells or the "browning" of white adipocytes are key areas of research.
This compound has emerged as a valuable tool in this field. It is a selective, ATP-competitive inhibitor of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][3][4] By inhibiting ALK5, this compound effectively blocks the canonical TGF-β/SMAD signaling pathway, which has been shown to be a negative regulator of brown adipogenesis.[1][5] This guide will delve into the practical aspects of using this compound to drive the differentiation of various cell types into brown adipocytes.
Mechanism of Action: Inhibition of the TGF-β/SMAD Signaling Pathway
The TGF-β signaling pathway plays a crucial role in regulating various cellular processes, including differentiation. In the context of adipogenesis, activation of this pathway generally inhibits the formation of brown adipocytes.[5][6] this compound exerts its pro-adipogenic effects by disrupting this inhibitory signal.
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII). This binding recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes, ultimately suppressing the expression of key brown adipogenic factors.[6][7][8]
This compound acts by directly inhibiting the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3.[1] This blockade of the TGF-β/SMAD pathway removes the inhibitory signal, allowing for the expression of genes that promote brown adipocyte differentiation, such as Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and PR domain containing 16 (PRDM16), leading to the subsequent expression of UCP1 and the development of a thermogenic phenotype.[1][9][10]
Caption: this compound inhibits ALK5, blocking SMAD2/3 phosphorylation and downstream signaling.
Quantitative Data on this compound-Induced Brown Adipogenesis
The following tables summarize the quantitative effects of this compound on various markers of brown adipogenesis, as reported in the literature. These data demonstrate the efficacy of this compound in promoting a brown fat phenotype in different cell models.
Table 1: Effect of this compound on Gene Expression in Differentiated Mouse Embryonic Fibroblasts (MEFs) [1]
| Gene | Treatment | Fold Change vs. Control |
| Brown Adipocyte Markers | ||
| Ucp1 | 3 µM this compound | Significant Increase |
| Prdm16 | 3 µM this compound | Significant Increase |
| Pgc1α | 3 µM this compound | Significant Increase |
| Adipogenesis-Related Genes | ||
| Pparγ | 3 µM this compound | Significant Increase |
| C/ebpα | 3 µM this compound | Significant Increase |
| Ap2 | 3 µM this compound | Significant Increase |
| Fatty Acid Oxidation Genes | ||
| Mcad | 3 µM this compound | Significant Increase |
| Lcad | 3 µM this compound | Significant Increase |
| Cpt2 | 3 µM this compound | Significant Increase |
Table 2: Effect of this compound on Functional Characteristics of Differentiated MEFs [1]
| Parameter | Treatment | Observation |
| Mitochondrial Content | ||
| MitoTracker Staining | 3 µM this compound | 1.5-fold increase in fluorescence intensity vs. control |
| Oxygen Consumption Rate (OCR) | ||
| Basal Respiration | 3 µM this compound | Significantly increased vs. control |
| Uncoupled Respiration | 3 µM this compound | Significantly increased vs. control |
| Maximal Respiration | 3 µM this compound | Significantly increased vs. control |
Table 3: Effect of this compound on Brown and White Preadipocyte Differentiation [1]
| Cell Type | Treatment | Outcome |
| Brown Preadipocytes | ||
| 3 µM this compound | Enhanced differentiation (increased triglyceride accumulation and UCP1 expression) | |
| 3 µM this compound + 1 µM Rosiglitazone | Synergistic enhancement of differentiation | |
| White Preadipocytes | ||
| 3 µM this compound | Promoted browning (upregulation of Ucp1, Prdm16, Pgc1α) | |
| 3 µM this compound + 1 µM Rosiglitazone | Enhanced browning effect |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound to induce and characterize brown adipogenesis.
Induction of Brown Adipogenesis from Mouse Embryonic Fibroblasts (MEFs)
This protocol describes the differentiation of MEFs into brown adipocytes using this compound.[1]
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 2 mM GlutaMAX, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation Induction Medium: Growth Medium supplemented with 3 µM this compound.
-
(Optional) Rosiglitazone (1 µM) for enhanced differentiation.
Procedure:
-
Culture MEFs in Growth Medium at 37°C in a 5% CO₂ incubator.
-
Once the cells reach confluency, replace the Growth Medium with Differentiation Induction Medium.
-
Continue to culture the cells for 8-10 days, changing the medium every 2 days.
-
Throughout the differentiation period, this compound (and optional rosiglitazone) should be present in the medium.
-
After 8-10 days, the cells can be harvested for further analysis (e.g., Oil Red O staining, gene expression analysis, western blotting).
Caption: Workflow for inducing brown adipogenesis from MEFs using this compound.
Browning of White Preadipocytes
This protocol details the procedure for inducing a brown-like phenotype in white preadipocytes.[1]
Materials:
-
Primary white preadipocytes (e.g., isolated from subcutaneous WAT)
-
Growth Medium: DMEM/F-12 supplemented with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
White Adipocyte Differentiation Medium (MDI): Growth Medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.
-
This compound (3 µM)
-
(Optional) Rosiglitazone (1 µM)
Procedure:
-
Culture primary white preadipocytes in Growth Medium until confluent.
-
To induce differentiation, replace the Growth Medium with MDI medium supplemented with 3 µM this compound (and optional 1 µM rosiglitazone).
-
Culture the cells for 8 days, changing the medium every 2 days. The supplements (this compound, rosiglitazone) should be present throughout the differentiation period.
-
After 8 days, assess the browning effect through analysis of brown fat-specific markers.
Analysis of Adipogenesis and Brown Fat Markers
This method is used to visualize the accumulation of lipid droplets, a hallmark of adipocyte differentiation.[1]
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O working solution (0.3% Oil Red O in 60% isopropanol)
-
60% Isopropanol
-
Distilled water
Procedure:
-
Wash the differentiated cells twice with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells twice with distilled water.
-
Incubate the cells with Oil Red O working solution for 30 minutes at room temperature.
-
Wash the cells with 60% isopropanol once, followed by four washes with distilled water.
-
Visualize the stained lipid droplets under a microscope.
This assay provides a quantitative measure of lipid accumulation.[1]
Materials:
-
Triglyceride Quantification Assay Kit (e.g., from Abcam)
-
1% Triton X-100 in PBS
Procedure:
-
Harvest the differentiated cells and wash with cold PBS.
-
Resuspend the cell pellet in 1% Triton X-100 and heat at 80-100°C for 5 minutes to solubilize triglycerides.
-
Follow the manufacturer's protocol for the triglyceride quantification assay, which typically involves enzymatic conversion of triglycerides to glycerol and subsequent colorimetric or fluorometric detection.
-
Measure the absorbance or fluorescence and calculate the triglyceride concentration based on a standard curve.
This technique is used to quantify the expression levels of key adipogenic and brown fat-specific genes.[1]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Ucp1, Prdm16, Pgc1a, Pparg, C/ebpa) and a housekeeping gene (e.g., Gapdh, Actb)
Procedure:
-
Extract total RNA from the differentiated cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the genes of interest.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
This method is used to detect and quantify the protein levels of UCP1.[1]
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against UCP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the differentiated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for UCP1.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin, GAPDH).
These assays assess mitochondrial content and respiratory function, which are critical for brown adipocyte activity.[1]
Mitochondrial Staining (using MitoTracker):
-
Incubate live differentiated cells with 150 nM MitoTracker Deep Red FM in growth medium for 30 minutes at 37°C.[1]
-
Wash the cells with fresh medium.
-
Visualize mitochondrial fluorescence using a fluorescence microscope.
Oxygen Consumption Rate (OCR) Measurement:
-
Seed and differentiate cells in a Seahorse XF cell culture microplate.
-
Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator for 1 hour.
-
Measure the OCR using a Seahorse XF Analyzer. Basal, uncoupled, and maximal respiration can be determined by sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A.
Caption: Logical flow of this compound's effects leading to a thermogenic phenotype.
Conclusion
This compound is a powerful and specific tool for inducing brown adipogenesis in various cell types. By inhibiting the TGF-β/SMAD signaling pathway, it promotes the expression of key thermogenic genes, leading to the development of functional brown adipocytes. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies on obesity, metabolic diseases, and the fundamental biology of adipose tissue. The ability of this compound to drive a brown fat phenotype underscores the therapeutic potential of targeting the TGF-β pathway for the treatment of metabolic disorders.
References
- 1. Roles of Autocrine TGF-β Receptor and Smad Signaling in Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 3. Isolation and Differentiation of Primary White and Brown Preadipocytes from Newborn Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LipiD-QuanT: a novel method to quantify lipid accumulation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased Adipocyte O2 Consumption Triggers HIF-1α Causing Inflammation and Insulin Resistance in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | TGF-β/Smad3 Signaling Regulates Brown Adipocyte Induction in White Adipose Tissue [frontiersin.org]
- 9. 2.7. Determination of Lipid Accumulation, Free Fatty Acid Uptake and Triglyceride Content [bio-protocol.org]
- 10. This compound, a small molecule inhibitor of the TGFβ receptor, induces brown adipogenesis and browning of white adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of RepSox in Promoting Neuronal Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RepSox, a potent and selective inhibitor of the TGF-β type I receptor activin-like kinase 5 (ALK5), has emerged as a key small molecule in the field of regenerative neurology. Its ability to modulate the transforming growth factor-beta (TGF-β) signaling pathway has been instrumental in advancing protocols for neuronal differentiation and direct reprogramming of somatic cells into neurons. This technical guide provides an in-depth overview of the core principles of this compound-mediated neuronal induction, detailed experimental protocols, quantitative data on its efficacy, and visualizations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to generate neurons for disease modeling, drug screening, and potential therapeutic applications.
Introduction: The Promise of this compound in Neuroregeneration
The generation of specific neuronal subtypes from pluripotent stem cells or through the direct conversion of somatic cells holds immense promise for understanding neurodegenerative diseases and developing novel therapies. A significant hurdle in achieving efficient and reproducible neuronal differentiation is the precise control of complex signaling pathways that govern cell fate decisions. The TGF-β signaling pathway is a critical regulator of these processes, often promoting glial fate or inhibiting neuronal differentiation.
This compound has been identified as a valuable tool to overcome this barrier. By selectively inhibiting ALK5, a key receptor in the TGF-β pathway, this compound effectively blocks the downstream signaling cascade mediated by Smad2 and Smad3 phosphorylation. This inhibition shifts the cellular balance away from non-neuronal fates and promotes the expression of pro-neural genes, thereby facilitating the differentiation of various cell types into functional neurons.
Mechanism of Action: Inhibition of the TGF-β/ALK5 Signaling Pathway
This compound exerts its pro-neuronal effects by specifically targeting the TGF-β signaling pathway. The canonical pathway is initiated by the binding of TGF-β ligands to the type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes.
This compound acts as an ATP-competitive inhibitor of the ALK5 kinase domain, preventing its autophosphorylation and subsequent activation. This blockade effectively halts the downstream phosphorylation of Smad2/3, thereby preventing the nuclear translocation of the Smad complex and the transcription of TGF-β target genes that often inhibit neurogenesis or promote alternative cell fates.
Quantitative Data on this compound-Mediated Neuronal Differentiation
The efficacy of this compound in promoting neuronal differentiation has been quantified in various studies, demonstrating its potential as a standalone agent or as part of a chemical cocktail.
Table 1: Efficiency of Neuronal Conversion from Enteric Glial Cells (EGCs)
| Treatment | Percentage of HuCD+ Neurons (Day 30) | Reference |
| Vehicle Control | Not reported (negligible) | |
| VCR Cocktail (VPA, CHIR99021, this compound) | 41.25% ± 3.79% | |
| This compound (1 µM) | 36.22% ± 2.73% | |
| VPA (3 mM) | 5.14% ± 0.74% | |
| CHIR99021 (3 µM) | 10.90% ± 1.56% |
Table 2: Time Course of Neuronal Marker Expression in EGCs Treated with this compound (1 µM)
| Day of Induction | Percentage of HuCD+tdTomato+ Cells | Reference |
| Day 4 | 16.65% ± 0.79% | |
| Day 8 | 29.44% ± 1.46% | |
| Day 14 | 28.95% ± 0.38% |
Table 3: Gene Expression Changes in EGCs during this compound-induced Neuronal Conversion (Fold Change vs. Day 0)
| Gene | Day 4 | Day 8 | Day 14 | Reference |
| Neuronal Markers | ||||
| HuCD | ~25 | ~60 | ~100 | |
| TUJ1 | ~10 | ~25 | ~40 | |
| PGP9.5 | ~5 | ~15 | ~25 | |
| Glial Markers | ||||
| Sox10 | ~2 | ~3 | <1 | |
| S100β | ~1.5 | ~2.5 | <0.5 | |
| B-FABP | ~2 | ~3 | <1 |
Table 4: Subtype Characterization of this compound-Induced Neurons from EGCs
| Neuronal Marker | Percentage of Converted Neurons | Reference |
| Calbindin | 30.77% ± 1.54% | |
| nNOS | 36.66% ± 3.97% | |
| Calretinin | 0% | |
| TH | 0% | |
| Chat | 0% |
Experimental Protocols
Direct Conversion of Enteric Glial Cells (EGCs) into Neurons
This protocol is adapted from the methodology described by Shi et al. (2022).
Materials:
-
EGC Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL EGF, 20 ng/mL bFGF.
-
Neuronal Induction Medium: Neurobasal-A medium, 2% B-27 supplement, 1% GlutaMAX, 1% Penicillin-Streptomycin.
-
This compound Stock Solution: 10 mM in DMSO.
-
Poly-D-lysine coated plates/coverslips.
Procedure:
-
Isolate and culture primary EGCs in EGC Culture Medium.
-
Seed EGCs onto poly-D-lysine coated plates at a desired density.
-
After 24 hours, replace the EGC Culture Medium with Neuronal Induction Medium.
-
Add this compound to the Neuronal Induction Medium to a final concentration of 1 µM.
-
Culture the cells for 8 days, changing the medium with fresh this compound every 4 days.
-
For neuronal maturation, after the 8-day induction, switch to a maturation medium (e.g., Neurobasal medium with 1% FBS and neurotrophic factors like BDNF and GDNF) and culture for an additional period (e.g., up to 30 days).
Direct Reprogramming of Human Fibroblasts into Neurons (as part of a chemical cocktail)
This protocol is a generalized representation based on cocktails that include this compound, such as the one described by Hu et al. (2015).
Materials:
-
Fibroblast Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Neuronal Induction Cocktail: A combination of small molecules including this compound (typically 1-10 µM), a GSK-3 inhibitor (e.g., CHIR99021), a histone deacetylase inhibitor (e.g., Valproic Acid), a cAMP pathway activator (e.g., Forskolin), and other signaling modulators in a basal neuronal medium (e.g., Neurobasal/DMEM:F12).
-
Neuronal Maturation Medium: Basal neuronal medium supplemented with neurotrophic factors (e.g., BDNF, GDNF, NT-3).
-
Fibronectin or Matrigel coated plates.
Procedure:
-
Culture human fibroblasts in Fibroblast Culture Medium.
-
Seed fibroblasts onto fibronectin or Matrigel coated plates.
-
On the following day, replace the medium with the Neuronal Induction Cocktail containing this compound.
-
Culture the cells in the induction cocktail for approximately 1-2 weeks, with regular medium changes.
-
After the induction phase, switch to the Neuronal Maturation Medium.
-
Culture for an additional 2-4 weeks to allow for the maturation of the induced neurons.
-
Assess neuronal identity and function through marker expression and electrophysiology.
Characterization of this compound-Induced Neurons
A critical aspect of any neuronal differentiation protocol is the thorough characterization of the resulting cells to confirm their neuronal identity and functionality.
-
Morphological Analysis: this compound-induced neurons typically exhibit a characteristic neuronal morphology, including a cell body and the extension of neurites (axons and dendrites).
-
Immunofluorescence Staining: The expression of key neuronal markers should be assessed. Common markers include:
-
Pan-neuronal markers: β-III tubulin (TUJ1), Microtubule-associated protein 2 (MAP2), and HuC/D.
-
Glial markers: Glial fibrillary acidic protein (GFAP) for astrocytes and S100β for glial cells, which should be downregulated.
-
-
Quantitative Real-Time PCR (qPCR): Gene expression analysis can quantify the upregulation of neuronal-specific transcripts and the downregulation of the starting cell type's transcripts.
-
Electrophysiology: Whole-cell patch-clamp recording is the gold standard for assessing neuronal function. This compound-induced neurons have been shown to be electrophysiologically active, capable of firing spontaneous and evoked action potentials, and exhibiting functional ion channels (e.g., voltage-gated sodium and potassium channels).
Conclusion and Future Directions
This compound has proven to be a powerful and versatile tool for promoting neuronal differentiation. Its well-defined mechanism of action, targeting the TGF-β/ALK5 pathway, allows for a more controlled and directed approach to generating neurons from various cell sources. The quantitative data and detailed protocols presented in this guide highlight its efficacy and provide a solid foundation for its application in research and drug development.
Future research will likely focus on optimizing this compound-based protocols to generate more specific neuronal subtypes, improving the efficiency and scalability of neuronal production, and exploring its potential for in vivo reprogramming and regenerative therapies. As our understanding of the intricate signaling networks governing neurogenesis continues to grow, small molecules like this compound will undoubtedly play an increasingly important role in unlocking the full potential of regenerative medicine for neurological disorders.
RepSox: A Technical Guide to its Application in Osteoporosis and Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RepSox, a small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor ALK5, has emerged as a significant tool in cellular reprogramming and has shown considerable promise in preclinical models of both osteoporosis and cancer.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, its application in relevant disease models, detailed experimental protocols, and a summary of key quantitative data to support further research and development.
Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
This compound exerts its biological effects primarily by selectively inhibiting the TGF-β type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[1][2] It functions as an ATP-competitive inhibitor, preventing the autophosphorylation and subsequent activation of ALK5.[3] This blockade of ALK5 disrupts the canonical TGF-β signaling cascade.
Normally, the binding of TGF-β ligands to the type II receptor (TGFβRII) induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in a myriad of cellular processes, including cell growth, differentiation, and extracellular matrix production.[4]
By inhibiting ALK5, this compound effectively prevents the phosphorylation of Smad2 and Smad3, thereby blocking the downstream signaling cascade. This interruption of TGF-β signaling has profound effects on cellular behavior, which are harnessed in osteoporosis and cancer research.
Signaling Pathways
The primary signaling pathway affected by this compound is the canonical TGF-β/Smad pathway. Additionally, research has shown that in certain contexts, such as in osteosarcoma and osteoclast differentiation, this compound can also modulate the c-Jun N-terminal kinase (JNK) pathway, which is interconnected with Smad signaling.[5][6]
Caption: TGF-β and BMP signaling pathways and the inhibitory action of this compound on ALK5.
Caption: this compound inhibits the JNK/Smad3 signaling pathway in osteosarcoma cells.
This compound in Models of Osteoporosis
Osteoporosis is characterized by an imbalance in bone remodeling, with excessive bone resorption by osteoclasts out-pacing bone formation by osteoblasts. TGF-β signaling plays a crucial role in regulating the differentiation and activity of both osteoclasts and osteoblasts.
Effects on Osteoclasts
This compound has been shown to inhibit osteoclast differentiation and bone resorption.[7] In vitro studies demonstrate that this compound suppresses the receptor activator of nuclear factor κB ligand (RANKL)-induced formation of multinucleated osteoclasts from bone marrow-derived macrophages.[6] This is achieved through the inhibition of the Smad3 and JNK/AP-1 signaling pathways.[6][7]
In Vivo Models
The most common animal model for postmenopausal osteoporosis is the ovariectomy (OVX)-induced bone loss model in rodents.[8] In this model, the removal of the ovaries leads to estrogen deficiency, resulting in increased osteoclast activity and subsequent bone loss.
Quantitative Data from Osteoporosis Models
| Parameter | Model | Treatment | Outcome | Reference |
| Bone Loss Prevention | Ovariectomy-induced osteoporosis in mice | This compound (2 and 5 mg/kg, i.p. for 4 weeks) | Prevented bone loss and reduced the number of osteoclasts. | [5] |
| Bone Resorption Marker | Ovariectomy-induced osteoporosis in mice | This compound (2 and 5 mg/kg, i.p. for 4 weeks) | Lowered serum CTX-1 levels. | [5] |
| Osteoclast Differentiation | In vitro RANKL-induced | This compound | Dose-dependent and time-dependent suppression of osteoclastic marker gene expression. | [6] |
Experimental Protocols
Ovariectomy-Induced Osteoporosis Mouse Model
Caption: Experimental workflow for the ovariectomy-induced osteoporosis mouse model.
Detailed Methodology: Ovariectomy (OVX) in Mice [8]
-
Animal Selection: Use sexually mature female mice (e.g., C57BL/6, 10-12 weeks old).
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave and disinfect the surgical area on the dorsal side.
-
Incision: Make a single longitudinal midline incision on the back.
-
Ovary Exteriorization: Gently move the skin incision to one side to locate the ovary beneath the muscle layer. Make a small incision in the muscle wall to expose the peritoneal cavity. The ovary, embedded in a fat pad, will be visible.
-
Ovariectomy: Carefully exteriorize the ovary and fallopian tube. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material. Remove the ovary.
-
Closure: Suture the muscle wall and then the skin incision.
-
Sham Operation: For the sham group, perform the same procedure, including exteriorizing the ovary, but without ligation and removal.
-
Post-operative Care: Administer analgesics as required and monitor the animals for recovery.
-
Treatment: Begin this compound or vehicle treatment at a predetermined time point after surgery (e.g., 2 weeks) to allow for recovery and the onset of bone loss.
Osteoclast Differentiation and TRAP Staining Assay [9][10]
-
Cell Seeding: Isolate bone marrow macrophages (BMMs) from mice and seed them in 96-well plates.
-
Differentiation Induction: Culture the BMMs in α-MEM containing M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation.
-
This compound Treatment: Add this compound at various concentrations to the culture medium at the beginning of the differentiation process. Include a vehicle control (e.g., DMSO).
-
Culture: Culture the cells for 5-7 days, replacing the medium every 2-3 days with fresh medium containing M-CSF, RANKL, and this compound/vehicle.
-
TRAP Staining:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for 10 minutes.
-
Wash with deionized water.
-
Incubate with a TRAP staining solution (containing naphthol AS-MX phosphate and fast red violet LB salt in a tartrate-containing buffer) at 37°C until a red/purple color develops in the osteoclasts.
-
-
Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope.
This compound in Cancer Research: Focus on Osteosarcoma
The role of TGF-β signaling in cancer is complex and context-dependent. In the later stages of tumor progression, TGF-β can promote tumor growth, invasion, and metastasis.[2] this compound, by inhibiting this pathway, has shown anti-tumor effects in preclinical models of osteosarcoma.[2][11]
Effects on Osteosarcoma Cells
In vitro studies using human osteosarcoma cell lines (HOS and 143B) have demonstrated that this compound:
-
Inhibits cell proliferation in a time- and concentration-dependent manner.[2]
-
Induces S-phase cell cycle arrest.[11]
-
Inhibits cell migration and invasion.[2]
-
Reduces the expression of proteins associated with the epithelial-mesenchymal transition (EMT), such as N-cadherin and Vimentin, while increasing E-cadherin expression.[2]
These effects are mediated through the inhibition of the JNK/Smad3 signaling pathway.[2][13]
In Vivo Models
The efficacy of this compound in inhibiting osteosarcoma growth in vivo has been evaluated using xenograft mouse models. In these models, human osteosarcoma cells are implanted subcutaneously into immunodeficient mice, and tumor growth is monitored following treatment with this compound.
Quantitative Data from Osteosarcoma Models
| Parameter | Cell Line | Treatment | Outcome | Reference |
| In Vitro | ||||
| IC50 (96h) | HOS | This compound (0-200 µM) | 140 µM | [2][11] |
| IC50 (96h) | 143B | This compound (0-200 µM) | 149.3 µM | [2][11] |
| Apoptosis | HOS & 143B | This compound (50, 100, 200 µM for 48h) | Dose-dependent increase in apoptosis. | [11][12] |
| In Vivo | ||||
| Tumor Growth | 143B Xenograft | This compound (5 and 20 mg/kg, i.p., every other day for 3 weeks) | Significant decrease in tumor volume and weight compared to control. | [2][11] |
Experimental Protocols
Osteosarcoma Xenograft Mouse Model
Caption: Experimental workflow for the osteosarcoma xenograft mouse model.
Detailed Methodology: Osteosarcoma Xenograft Model [2][11]
-
Cell Culture: Culture human osteosarcoma cells (e.g., 143B) under standard conditions.
-
Cell Preparation: Harvest the cells and resuspend them in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of approximately 3 x 10^6 cells per 100 µL.
-
Animal Model: Use 6-week-old male nude mice.
-
Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor formation. Measure tumor dimensions with calipers regularly (e.g., twice a week). Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 50 mm³), randomize the mice into treatment groups (e.g., vehicle control, 5 mg/kg this compound, 20 mg/kg this compound).
-
Drug Administration: Administer this compound (dissolved in a suitable vehicle like DMSO) via intraperitoneal (i.p.) injection every other day for a specified period (e.g., 3 weeks).
-
Endpoint: At the end of the treatment period, euthanize the mice, and excise and weigh the tumors. Portions of the tumor can be fixed in formalin for histological analysis or snap-frozen for molecular analysis.
In Vitro Cell Viability (CCK-8) Assay [2]
-
Cell Seeding: Seed osteosarcoma cells (HOS or 143B) into 96-well plates at a density of 3 x 10³ cells/well and incubate overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0 to 200 µM) for 24, 48, or 96 hours. Include a vehicle control (DMSO).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control cells.
Transwell Migration Assay [2]
-
Cell Preparation: Culture osteosarcoma cells to ~80% confluency, then serum-starve them for 12-24 hours.
-
Assay Setup: Place Transwell inserts (8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing different concentrations of this compound or vehicle. Seed the cells into the upper chamber.
-
Incubation: Incubate for a specified time (e.g., 24 hours) at 37°C.
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Conclusion
This compound is a versatile and potent inhibitor of the TGF-β/ALK5 signaling pathway with significant therapeutic potential in both osteoporosis and cancer. Its ability to modulate osteoclast function and inhibit osteosarcoma cell proliferation and metastasis underscores its importance as a research tool and a potential lead compound for drug development. The experimental models and protocols detailed in this guide provide a framework for researchers to further investigate the multifaceted roles of this compound and explore its clinical translatability. As our understanding of the intricate roles of TGF-β signaling in various pathologies deepens, the utility of selective inhibitors like this compound will undoubtedly continue to expand.
References
- 1. researchgate.net [researchgate.net]
- 2. TGF‑β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGFβ inhibitor this compound suppresses osteosarcoma via the JNK/Sm...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. Ovariectomy induced Osteoporosis in Rats - Creative Biolabs [creative-biolabs.com]
- 9. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TGF-β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Small molecule inhibitor this compound prevented ovariectomy-induced osteoporosis by suppressing osteoclast differentiation and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the effect of RepSox on epithelial-mesenchymal transition
An In-Depth Technical Guide on the Effect of RepSox on Epithelial-Mesenchymal Transition
Introduction
The epithelial-mesenchymal transition (EMT) is a fundamental biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal cells. This transition is crucial in embryonic development, wound healing, and tissue regeneration. However, its dysregulation is a hallmark of pathological conditions such as fibrosis and cancer progression, where it promotes metastasis and drug resistance.[1] The Transforming Growth Factor-β (TGF-β) signaling pathway is a primary inducer of EMT.[2][3]
This compound is a small molecule that acts as a potent and selective inhibitor of the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[4][5][6] By targeting ALK5, this compound effectively blocks the downstream signaling cascade initiated by TGF-β, thereby inhibiting EMT.[7][8][9] This technical guide provides a comprehensive overview of the mechanism of action of this compound in the context of EMT, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.
Mechanism of Action: this compound as an EMT Inhibitor
This compound exerts its inhibitory effect on EMT by directly targeting the catalytic domain of ALK5.[4][6][10][11] In the canonical TGF-β signaling pathway, the binding of TGF-β ligand to its type II receptor (TβRII) induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[3] These phosphorylated R-Smads form a complex with the common-partner Smad (co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes, including those that drive the EMT program like Snail, Slug, and ZEB.[3]
This compound, by inhibiting ALK5 autophosphorylation, prevents the subsequent phosphorylation of Smad2 and Smad3, thereby halting the entire downstream signaling cascade.[12][13] This leads to the suppression of mesenchymal gene expression and the restoration or maintenance of the epithelial phenotype. Some studies also indicate that this compound's effects can be mediated through the inhibition of non-canonical TGF-β pathways, such as the JNK/Smad3 signaling pathway.[7][8][9]
References
- 1. escholarship.org [escholarship.org]
- 2. Complete reversal of epithelial to mesenchymal transition requires inhibition of both ZEB expression and the Rho pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transforming growth factor-β signaling in epithelial-mesenchymal transition and progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. stemcell.com [stemcell.com]
- 7. TGF-β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. TGF‑β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. This compound | Small Molecules | Potent and selective inhibitor of the TGF-β type 1 receptor [captivatebio.com]
- 12. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Multi-Kinase Inhibitor this compound Enforces Barrier Function in the Face of Both VEGF and Cytokines | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols: Optimal Working Concentration of RepSox in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RepSox is a cell-permeable small molecule that acts as a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5).[1][2] Its mechanism of action involves the competitive inhibition of ATP binding to the ALK5 kinase domain, which prevents receptor autophosphorylation and the subsequent phosphorylation of downstream mediators Smad2 and Smad3.[3][4] This blockade of the canonical TGF-β signaling pathway makes this compound a valuable tool in various cell culture applications, including:
-
Cellular Reprogramming: this compound is widely used to enhance the efficiency of generating induced pluripotent stem cells (iPSCs). It can functionally replace the requirement for the transcription factor Sox2, and in some cases c-Myc, by inducing the expression of the pluripotency gene Nanog.[5][6][7][8]
-
Directed Differentiation: By modulating the TGF-β pathway, which is critical for cell fate decisions, this compound can direct the differentiation of stem cells and progenitor cells. Notable applications include the differentiation of fibroblasts into adipocytes, the generation of insulin-producing cells, and the conversion of glial cells into neurons.[1][9][10][11]
-
Cancer Research: The TGF-β pathway is often dysregulated in cancer, promoting processes like epithelial-mesenchymal transition (EMT), migration, and invasion. This compound has been shown to inhibit the proliferation and metastasis of cancer cells, such as in osteosarcoma, by suppressing the JNK/Smad3 signaling pathway.[12][13][14]
The optimal working concentration of this compound is highly dependent on the cell type, application, and desired biological outcome. This document provides a summary of reported concentrations and detailed protocols for its use in cell culture.
Mechanism of Action: Inhibition of TGF-β/ALK5 Signaling
This compound exerts its biological effects by directly interrupting the TGF-β signaling cascade at the cell surface. The process is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 propagates the signal by phosphorylating the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These activated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes. This compound selectively binds to the ATP-binding pocket of ALK5, preventing its activation and halting the entire downstream signaling pathway.
Caption: this compound inhibits the TGF-β pathway by blocking ALK5 phosphorylation.
Quantitative Data Summary
The effective concentration of this compound varies from nanomolar ranges in cell-free assays to micromolar ranges in cell culture experiments.
Table 1: In Vitro Inhibitory Concentrations (IC₅₀)
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound in various biochemical and cell-based assays.
| Assay Type | Target/System | IC₅₀ Value | Reference(s) |
| ALK5 Autophosphorylation | Cell-free kinase assay | 4 nM | [1][4][15][16][17] |
| TGF-β Cellular Assay | PAI-1 Luciferase in HepG2 cells | 18 nM | [4] |
| ALK5 Binding Assay | HepG2 cells | 23 nM | [1][2][15][18] |
| Kinase Selectivity | p38 MAPK, JNK1, GSK3 | > 16 µM | [1][2][17] |
Table 2: Recommended Working Concentrations in Cell Culture
This table provides a starting point for the use of this compound in various biological applications. The optimal concentration should be determined empirically for each specific cell line and experimental setup.
| Application | Cell Type | This compound Concentration | Duration | Reference(s) |
| Cellular Reprogramming | Mouse Embryonic Fibroblasts (MEFs) | ~1-10 µM | 5-14 days | [18][19] |
| Directed Differentiation | ||||
| Adipogenesis (Brown) | Mouse Embryonic Fibroblasts (MEFs) | 10 µM | 8-10 days | [20] |
| Adipogenesis | Sheep Adult Fibroblasts (SAFs) | 15 µM (pre-treatment) | 3 days | [9][11][21] |
| Brown Preadipocyte Diff. | BAT-Stromal Vascular Fraction | 3 µM | 8 days | [22] |
| Enteric Neuron Transdiff. | Enteric Glial Cells (EGCs) | 1 µM | Up to 30 days | [10] |
| Cancer Inhibition | ||||
| Anti-proliferation (HOS) | Human Osteosarcoma | IC₅₀: 140 µM | 96 hours | [12][23] |
| Anti-proliferation (143B) | Human Osteosarcoma | IC₅₀: 149.3 µM | 96 hours | [12][23] |
| Anti-migration/invasion | HOS, 143B Osteosarcoma | 5 - 20 µM | 24 hours | [12][14] |
| Apoptosis Induction | HOS, 143B Osteosarcoma | 50 - 200 µM | 48 hours | [12][24] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Proper preparation and storage of this compound stock solutions are critical for experimental reproducibility.
Materials:
-
This compound powder (MW: 287.32 g/mol for free base)[5]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Absolute Ethanol (optional)
-
Sterile, conical tubes or vials
Procedure:
-
Reconstitution in DMSO (Recommended):
-
To prepare a 10 mM stock solution, add 348 µL of DMSO to 1 mg of this compound powder.[3]
-
To prepare a 100 mM stock solution, add 34.8 µL of DMSO to 1 mg of this compound powder.[5]
-
Vortex thoroughly to ensure the compound is fully dissolved. If precipitate is observed, warm the solution to 37°C for 2-5 minutes.[3]
-
-
Reconstitution in Ethanol:
-
Storage:
Protocol 2: Determining Optimal Working Concentration (Dose-Response Curve)
It is essential to perform a dose-response experiment to identify the optimal, non-toxic concentration for any new cell line or application.
Caption: Workflow for a dose-response experiment to find the optimal this compound concentration.
Procedure:
-
Cell Plating: Seed your target cells in a multi-well plate (e.g., 96-well) at a density that ensures they are in the logarithmic growth phase throughout the experiment.[25] Allow cells to adhere overnight.
-
Prepare Dilutions: Prepare a series of 2x concentrated this compound dilutions in complete culture medium. A common range for initial testing is from 0.1 µM to 50 µM. For cancer cell lines, a higher range (e.g., up to 200 µM) may be necessary.[12] Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x this compound dilutions to the corresponding wells, resulting in a 1x final concentration.
-
Incubation: Incubate the cells for a duration relevant to your biological question (e.g., 48-96 hours for proliferation assays, or longer for differentiation studies).[26]
-
Endpoint Assay: Measure the desired outcome. This could be:
-
Cell Viability/Proliferation: Using assays like CCK-8, MTT, or direct cell counting.[12]
-
Gene Expression: Using qRT-PCR to measure target gene modulation (e.g., downregulation of Smad2 or upregulation of Nanog).
-
Protein Expression: Using Western blot or immunofluorescence to detect changes in protein levels or phosphorylation status (e.g., p-Smad3).[21]
-
Phenotypic Change: Using microscopy to observe morphological changes (e.g., lipid droplet formation in adipogenesis).[9]
-
-
Analysis: Plot the response versus the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration) or IC₅₀.
Protocol 3: Cellular Reprogramming of MEFs with this compound
This protocol describes the use of this compound to replace Sox2 in the reprogramming of Mouse Embryonic Fibroblasts (MEFs) into iPSCs using Oct4, Klf4, and c-Myc (OKM).
Caption: Timeline for MEF reprogramming using this compound to replace Sox2.
Procedure:
-
MEF Transduction: Plate MEFs and transduce them with retroviruses encoding Oct4, Klf4, and c-Myc (OKM).
-
Initial Culture: Culture the transduced cells in standard MEF medium for the first 3 days, then switch to mouse embryonic stem cell (mES) medium.
-
This compound Treatment: Studies show that this compound is most effective when added to partially reprogrammed intermediates, not the initial fibroblasts.[19]
-
Begin adding this compound to the mES medium between Day 7 and Day 10 post-transduction. A starting concentration of 1-10 µM is recommended.
-
Pre-treating MEFs with this compound before transduction is not effective for replacing Sox2.[19]
-
-
Maintenance: Continue to culture the cells in mES medium containing this compound, changing the medium every 1-2 days.
-
Colony Formation: Monitor the plates for the emergence of iPSC-like colonies, which typically appear between days 14 and 21. These colonies can then be picked for expansion and characterization.
Protocol 4: Directed Differentiation of Fibroblasts to Adipocytes
This protocol is adapted from a study on inducing adipogenesis in sheep adult fibroblasts (SAFs).[9]
Procedure:
-
Cell Plating: Plate fibroblasts to be approximately 80-90% confluent.
-
Pre-treatment: Replace the standard culture medium with medium containing 15 µM this compound . Culture the cells for 3 days .[9][21]
-
Adipogenic Induction: After the 3-day pre-treatment, switch the cells to a specialized Adipocyte-Inducing Differentiation (AID) medium. A typical AID medium contains supplements like insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX).[9]
-
Maturation: Culture the cells in the AID medium for 14 days, replacing the medium every 2-3 days.
-
Verification: Confirm successful differentiation by staining for intracellular lipid droplets using Oil Red O. Adipocyte-specific gene expression (e.g., PPARγ, C/EBPα) can be verified by qRT-PCR.[9][21]
Conclusion
This compound is a versatile and powerful inhibitor of the TGF-β/ALK5 signaling pathway. Its optimal working concentration is not a single value but rather a range that is highly contingent on the specific biological context. For cell-free assays, concentrations are in the low nanomolar range, while most cell culture applications such as differentiation and reprogramming require low micromolar concentrations (1-15 µM). In contrast, applications involving the inhibition of robust cancer cell proliferation may require significantly higher concentrations (up to 200 µM), where potential off-target effects and cytotoxicity must be carefully considered. Therefore, it is imperative for researchers to empirically determine the optimal concentration for each new experimental system by performing a careful dose-response analysis.
References
- 1. stemcell.com [stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. reprocell.com [reprocell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound (3742) by Tocris, Part of Bio-Techne [bio-techne.com]
- 6. A Small Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Step Closer to Complete Chemical Reprogramming for Generating iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New steps forward in cell reprogramming | Harvard Stem Cell Institute (HSCI) [hsci.harvard.edu]
- 9. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGFβR-1/ALK5 inhibitor this compound induces enteric glia-to-neuron transition and influences gastrointestinal mobility in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF‑β1/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TGF-β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TGF‑β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.stemcell.com [cdn.stemcell.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]
- 18. apexbt.com [apexbt.com]
- 19. dash.harvard.edu [dash.harvard.edu]
- 20. This compound, a small molecule inhibitor of the TGFβ receptor, induces brown adipogenesis and browning of white adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 26. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of RepSox Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
RepSox is a potent and selective cell-permeable inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, specifically ALK5 (Activin receptor-like kinase 5).[1][2][3] It functions by competing with ATP on the kinase domain of ALK5, thereby preventing its autophosphorylation and subsequent activation of the downstream signaling cascade.[3][4] This inhibition of the TGF-β/Smad pathway makes this compound a valuable tool in various research areas, particularly in stem cell biology, where it can replace the need for the transcription factor Sox2 in the generation of induced pluripotent stem cells (iPSCs) from somatic cells.[1][5] It is also utilized in studies of cell differentiation, fibrosis, and cancer.[5][6]
These application notes provide a detailed protocol for the dissolution and preparation of this compound stock solutions for use in in vitro research.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound, compiled from various suppliers.
| Parameter | Value | Source(s) |
| Molecular Weight | 287.32 g/mol | [2][7] |
| Molecular Formula | C₁₇H₁₃N₅ | [2][7] |
| Purity | ≥98% (HPLC) | [2] |
| Appearance | Crystalline solid / Yellow solid | [1][7] |
| IC₅₀ (ALK5 autophosphorylation) | 4 nM | [1][3][8] |
| IC₅₀ (TGF-β cellular assay) | 18 nM | [1] |
| IC₅₀ (ALK5 binding) | 23 nM | [1][3] |
Solubility and Recommended Stock Concentrations
| Solvent | Maximum Solubility | Recommended Stock Concentration | Source(s) |
| DMSO | ≥ 100 mM (approx. 28.7 mg/mL) | 10 mM - 50 mM | [2][8][9] |
| Ethanol | ~20-50 mM (approx. 5.7 - 14.4 mg/mL) | 10 mM | [2][9] |
| PBS (pH 7.2) | ≤ 610 µM (approx. 0.175 mg/mL) | Not recommended for high concentration stocks | [1] |
Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is highly recommended to use fresh, anhydrous DMSO.[3] If precipitation is observed, gentle warming at 37°C and/or sonication can aid in dissolution.[10][11]
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sterile pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro experiments.
-
Pre-weighing (if necessary): If this compound is provided in a larger quantity than needed for the stock solution, carefully weigh out the desired amount of powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.2873 mg of this compound (Molecular Weight = 287.32 g/mol ). However, it is often more practical to use the entire contents of a pre-weighed vial from the supplier. For a 1 mg vial, adding 348 µL of DMSO will yield a 10 mM solution.[7]
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. A clear, yellowish solution should be obtained.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[11] Alternatively, sonication for a few minutes can be used to facilitate dissolution.[10]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use working volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[3][8] Consult the supplier's datasheet for specific stability information. As a general guideline, solutions stored at -20°C are stable for at least one month to a year, while storage at -80°C can extend stability for up to two years.[3][8][9]
Preparation of Working Solution
-
Thawing: When ready to use, thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final working concentration in your cell culture medium. For most applications, the final working concentration of this compound ranges from 0.5 µM to 10 µM.
-
Final Solvent Concentration: It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%.[1] For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 1 mL of culture medium). This results in a final DMSO concentration of 0.1%.
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of the TGF-β signaling pathway.
Experimental Workflow for this compound Stock Solution Preparation
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. This compound | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound Supplier | 446859-33-2 | Hello Bio [hellobio.com]
- 10. This compound | ALK5 Inhibitor II | TGFβR-1/ALK5 inhibitor | TargetMol [targetmol.com]
- 11. apexbt.com [apexbt.com]
Application Notes: The Role of RepSox in Pancreatic Beta Cell Generation
Introduction
RepSox is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type 1 receptor, ALK5 (Activin receptor-like kinase 5).[1][2][3] It is cell-permeable and functions by inhibiting the autophosphorylation of ALK5, thereby blocking the downstream signaling cascade.[3] In the field of regenerative medicine and diabetes research, this compound has emerged as a critical component in protocols for the directed differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into functional, insulin-producing pancreatic beta cells.[2][3][4]
Mechanism of Action
The TGF-β signaling pathway plays a complex, context-dependent role in pancreatic development. While essential at certain stages, its continued activity can hinder the efficient generation of the correct pancreatic progenitor populations. Specifically, inappropriate TGF-β signaling can promote precocious endocrine commitment, leading to the formation of non-functional or polyhormonal cells that lack the characteristics of mature beta cells.[5]
This compound exerts its effect by inhibiting the ALK5 kinase, which prevents the phosphorylation and activation of the downstream effector proteins, Smad2 and Smad3.[6][7] This blockade of the canonical TGF-β pathway is crucial for guiding hPSCs through the specific developmental stages required to form mature beta cells. By inhibiting this pathway at the pancreatic progenitor stage, this compound helps prevent the premature differentiation into endocrine cells and promotes the expansion of a more desirable progenitor population (PDX1+/NKX6.1+), which can subsequently be differentiated into functional, glucose-responsive beta-like cells.[5]
Application in Differentiation Protocols
This compound is typically included as part of a chemical cocktail in multi-stage differentiation protocols that mimic the natural stages of pancreatic organogenesis.[8][9] It is often used in combination with other small molecules that modulate other key signaling pathways, such as WNT (e.g., CHIR99021) and ROCK (e.g., Y-27632), to precisely control the fate of the differentiating cells.[2][3] The timed application of this compound during the transition from definitive endoderm to pancreatic progenitors is a key step in many successful protocols, enhancing the efficiency and quality of the resulting beta-like cells.[4][10] Studies have shown that ALK5 inhibition can also protect beta cells from stress-induced dedifferentiation and restore a mature beta cell identity.[11]
Visualizations
Caption: this compound inhibits the TGF-β pathway by blocking ALK5 phosphorylation.
Caption: Multi-stage workflow for differentiating hPSCs to beta cells using this compound.
Quantitative Data
The inclusion of this compound or other ALK5 inhibitors in differentiation protocols has been shown to significantly impact the expression of key pancreatic transcription factors and improve the overall efficiency of beta cell generation.
Table 1: Effect of ALK5 Inhibition on Pancreatic Beta Cell Gene Expression
| Gene | Condition | Change in Expression | Cell Type | Reference |
| Ucn3 | Cytokine-induced stress + 1µM ALK5 inhibitor II | Prevents downregulation compared to stress alone | Mouse Islets | [11],[12] |
| MafA | Cytokine-induced stress + 1µM ALK5 inhibitor II | Prevents downregulation compared to stress alone | Mouse Islets | [11],[12] |
| Nkx6.1 | Cytokine-induced stress + 1µM ALK5 inhibitor II | Prevents downregulation compared to stress alone | Mouse Islets | [11],[12] |
| Pdx1 | Cytokine-induced stress + 1µM ALK5 inhibitor II | Prevents downregulation compared to stress alone | Mouse Islets | [11],[12] |
| Insulin | 24hr treatment with 1µM ALK5 inhibitor II | Increased mRNA expression | Human Islets | [11] |
| MafA | 24hr treatment with 1µM ALK5 inhibitor II | Increased mRNA expression | Human Islets | [11] |
| Nkx6.1 | 24hr treatment with 1µM ALK5 inhibitor II | Increased mRNA expression | Human Islets | [11] |
| Pdx1 | 24hr treatment with 1µM ALK5 inhibitor II | Increased mRNA expression | Human Islets | [11] |
| Smad2 | 3-day treatment with 15µM this compound | 0.06-0.29-fold of control | Sheep Fibroblasts | [7],[13] |
| Smad3 | 3-day treatment with 15µM this compound | 0.08-0.25-fold of control | Sheep Fibroblasts | [7],[13] |
Table 2: Efficiency of Pancreatic Beta Cell Differentiation
| Protocol Description | Resulting Cell Population | Efficiency | Starting Cell Type | Reference |
| Multi-stage protocol using chemical combinations to generate 3D progenitor clusters | NKX6.1+/INS+ beta cells | 60% - 80% | hPSC lines | [14] |
| Protocol with temporal activation of endocrine differentiation in progenitors | Insulin+/NKX6.1+ double-positive cells at Day 19 | ~12% | hESCs | [5] |
| Protocol with precocious endocrine induction (no TGF-β inhibition) | Insulin+/NKX6.1+ double-positive cells at Day 13 | <2.5% | hESCs | [5] |
Experimental Protocols
Below are representative protocols for the preparation of this compound and its application in a generic multi-stage pancreatic differentiation protocol. Researchers should optimize concentrations and timing for their specific cell lines.
Protocol 1: Preparation of this compound Stock Solution
This protocol is adapted from a published method for preparing a 50 mM stock solution.[10]
Materials:
-
This compound powder (e.g., 25 mg)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder. For a 50 mM solution from 25 mg of this compound (MW: 287.32 g/mol ), the required volume of DMSO is calculated. Note: The original protocol specifies adding 1.74 mL of DMSO to 25 mg of this compound to achieve 50 mM.[10]
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes.
-
Protect the aliquots from light by wrapping them in foil or using amber tubes.
-
Store the aliquots at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: Multi-Stage Differentiation of hPSCs to Pancreatic Beta-Like Cells
This is a generalized 6-stage protocol synthesized from principles described in multiple publications.[8][9] Specific media compositions and timings may vary. This compound (or another ALK5 inhibitor) is typically used in Stage 3.
Materials:
-
hPSCs cultured on Matrigel-coated plates
-
Base media (e.g., MCDB 131, RPMI 1640, DMEM)
-
Supplements (e.g., B27, GlutaMAX, N-acetyl cysteine)
-
Small molecules and growth factors for each stage.
Procedure:
-
Stage 1: Definitive Endoderm (DE) Induction (3 days)
-
Culture hPSCs in DE induction medium containing Activin A and a GSK3β inhibitor (e.g., CHIR99021).
-
Change media daily for 3 days.
-
-
Stage 2: Primitive Gut Tube Formation (2-3 days)
-
Culture DE cells in medium containing Keratinocyte Growth Factor (KGF).
-
Change media daily.
-
-
Stage 3: Pancreatic Progenitor Specification (3-4 days)
-
Culture cells in progenitor specification medium.
-
This medium typically contains Retinoic Acid (RA), a Sonic hedgehog inhibitor (e.g., SANT-1), and a TGF-β inhibitor such as this compound (typical concentration range: 1-10 µM) .
-
The goal is to generate PDX1-positive pancreatic progenitors.
-
-
Stage 4: Pancreatic Progenitor Expansion (3-4 days)
-
Culture pancreatic progenitors in expansion medium, which often includes KGF and other factors to promote the generation of PDX1+/NKX6.1+ double-positive cells.
-
-
Stage 5: Endocrine Induction (3-5 days)
-
Switch to an endocrine induction medium.
-
This cocktail often includes a different ALK5 inhibitor (e.g., ALK5 inhibitor II), a thyroid hormone (T3), and a gamma-secretase inhibitor (e.g., XXI) to promote differentiation towards endocrine lineages.
-
-
Stage 6: Beta Cell Maturation (5-7+ days)
-
Culture endocrine precursors in a final maturation medium.
-
This medium is designed to promote the maturation of beta-like cells, enhancing glucose-stimulated insulin secretion (GSIS) and the expression of mature beta cell markers.
-
Characterize the final cell population using immunofluorescence for key markers (INSULIN, NKX6.1, PDX1), flow cytometry, and functional assays like GSIS.
-
References
- 1. apexbt.com [apexbt.com]
- 2. stemcell.com [stemcell.com]
- 3. This compound | Small Molecules | Potent and selective inhibitor of the TGF-β type 1 receptor [captivatebio.com]
- 4. stemcell.com [stemcell.com]
- 5. embopress.org [embopress.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Generation of insulin-producing pancreatic β cells from multiple human stem cell lines | Springer Nature Experiments [experiments.springernature.com]
- 9. Generation of insulin-producing pancreatic β cells from multiple human stem cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A differentiation protocol for the generation of pancreatic beta-like cells from human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversal of β cell de-differentiation by a small molecule inhibitor of the TGFβ pathway | eLife [elifesciences.org]
- 12. Reversal of β cell de-differentiation by a small molecule inhibitor of the TGFβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol Spotlight: Generating Beta Cells for Diabetes Research [captivatebio.com]
A step-by-step guide for using RepSox in fibroblast reprogramming
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
The reprogramming of somatic cells, such as fibroblasts, into pluripotent or other desired cell types holds immense promise for regenerative medicine, disease modeling, and drug discovery. Chemical reprogramming, utilizing small molecules to direct cell fate, offers a powerful alternative to genetic methods, mitigating risks associated with genomic integration. RepSox, a potent and selective inhibitor of the TGF-β type I receptor (ALK5), has emerged as a key small molecule in this field. It can functionally replace the transcription factor Sox2 and, in some cases, c-Myc, significantly enhancing reprogramming efficiency. This guide provides a detailed protocol for the application of this compound in fibroblast reprogramming, summarizing key data and outlining the underlying signaling pathways.
Mechanism of Action:
This compound exerts its effects by inhibiting the TGF-β signaling pathway, a critical regulator of cell fate. TGF-β signaling typically promotes mesenchymal characteristics and inhibits the acquisition of pluripotency. By blocking the ALK5 kinase, this compound prevents the phosphorylation of downstream mediators Smad2 and Smad3. This inhibition leads to a cascade of events, including the upregulation of key pluripotency-associated genes like Nanog. The suppression of TGF-β signaling is a crucial early step in overcoming the cellular barriers that prevent fibroblasts from converting to a pluripotent state.
Signaling Pathway of this compound in Fibroblast Reprogramming
Caption: this compound inhibits the TGF-β pathway, leading to pluripotency.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the use of this compound in fibroblast reprogramming.
Table 1: Optimal Concentrations and Treatment Durations
| Cell Type | Reprogramming Goal | This compound Concentration | Treatment Duration | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | iPSC Generation | 25 µM | 9 days (from day 4 to 13 post-transduction) | |
| Sheep Adult Fibroblasts | Adipocyte Differentiation | 15 µM | 3 days (pretreatment) | |
| Human Fibroblasts | Neural Progenitor Cells | Not specified | 10 days (in combination with VPA and CHIR99021) | |
| Aged Human Fibroblasts | Cellular Rejuvenation | 5 µM | 6 days (in combination with TCP) |
Table 2: Reprogramming Efficiency and Gene Expression Changes
| Parameter | Condition | Result | Reference |
| Reprogramming Efficiency | |||
| iPSC Colony Formation (MEFs) | Oct4, Klf4, c-Myc + this compound | Comparable to 4-factor (OKSM) reprogramming | |
| Gene Expression Changes | |||
| Nanog Expression (Partially Reprogrammed MEFs) | This compound Treatment (48h) | ~10-fold increase | |
| Oct4 Expression (Sheep Fibroblasts) | This compound Treatment | 4.5-fold increase | |
| L-Myc Expression (Sheep Fibroblasts) | This compound Treatment | 5.0-fold increase | |
| Smad2/3 Phosphorylation (Sheep Fibroblasts) | 15 µM this compound (3 days) | Significant decrease |
Experimental Protocols
This section provides a generalized, step-by-step protocol for the reprogramming of fibroblasts into induced pluripotent stem cells (iPSCs) using this compound in combination with other small molecules. This protocol is a synthesis of methodologies reported in the literature and should be optimized for specific cell lines and experimental goals.
Materials:
-
Cells: Human or mouse fibroblasts (low passage number recommended)
-
Media:
-
Fibroblast growth medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Reprogramming medium (e.g., KnockOut DMEM/F-12, 20% KnockOut Serum Replacement, 1% Non-Essential Amino Acids, 1% GlutaMAX, 0.1 mM β-mercaptoethanol, bFGF)
-
-
Small Molecules:
-
This compound (Stock solution in DMSO)
-
Other small molecules as required (e.g., CHIR99021, Valproic Acid, Forskolin)
-
-
Culture Vessels: Gelatin-coated or Matrigel-coated plates
-
Reagents: Trypsin-EDTA, PBS, DMSO
Experimental Workflow Diagram:
Caption: Workflow for fibroblast reprogramming using this compound.
Protocol:
-
Fibroblast Culture (Pre-reprogramming):
-
Culture fibroblasts in standard fibroblast growth medium.
-
Ensure cells are healthy and actively proliferating. It is recommended to use fibroblasts at a low passage number (<10) for optimal reprogramming efficiency.
-
One day before initiating reprogramming, seed the fibroblasts onto gelatin or Matrigel-coated plates at a density of approximately 5 x 104 cells/cm2.
-
-
Initiation of Reprogramming:
-
On Day 1, replace the fibroblast growth medium with the reprogramming medium supplemented with the small molecule cocktail, including this compound.
-
The exact composition of the small molecule cocktail will depend on the specific protocol being followed. A common combination includes this compound, CHIR99021 (a GSK3 inhibitor), and a histone deacetylase (HDAC) inhibitor like Valproic Acid.
-
The final concentration of this compound should be optimized, but a starting point of 5-25 µM is recommended based on published data.
-
-
Maintenance and Monitoring:
-
Change the reprogramming medium every 2-3 days, replenishing the small molecules at each change.
-
Monitor the cells daily for morphological changes. A key initial event is the mesenchymal-to-epithelial transition (MET), where the elongated fibroblasts become more cobblestone-like in appearance. This is often observed around days 8-10.
-
iPSC-like colonies, characterized by their compact nature, well-defined borders, and high nucleus-to-cytoplasm ratio, should start to appear between days 14 and 21.
-
-
iPSC Colony Isolation and Expansion:
-
Once colonies are of a sufficient size (typically around day 21-28), they can be manually picked using a pipette tip under a microscope.
-
Transfer the picked colonies to a new Matrigel-coated plate with iPSC maintenance medium (e.g., mTeSR1 or E8 medium).
-
Expand the iPSC lines for further characterization.
-
-
Characterization of Reprogrammed Cells:
-
Morphology: Confirm the typical morphology of human embryonic stem cells.
-
Marker Expression: Perform immunocytochemistry or flow cytometry for pluripotency markers such as OCT4, SOX2, NANOG, SSEA-4, and TRA-1-60.
-
In vitro Differentiation: Assess the differentiation potential into the three germ layers (ectoderm, mesoderm, and endoderm) through embryoid body formation.
-
Karyotyping: Ensure the reprogrammed cells have a normal karyotype.
-
This compound is a valuable tool for researchers engaged in fibroblast reprogramming. Its ability to inhibit the TGF-β pathway provides a robust method for overcoming a key barrier to cellular plasticity. By following the protocols and considering the quantitative data presented in this guide, scientists and drug development professionals can effectively utilize this compound to generate iPSCs and other valuable cell types for a wide range of applications. It is crucial to note that reprogramming is a complex process, and optimization of concentrations, timing, and the combination of small molecules is often necessary to achieve the desired outcome for a specific cell line and research objective.
Long-Term Storage and Stability of RepSox Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RepSox is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5 (Activin receptor-like kinase 5).[1][2][3][4] It is widely used in stem cell research to enhance reprogramming efficiency, direct lineage reprogramming, and induce differentiation.[2][5][6][7] Given its critical role in these applications, ensuring the long-term stability and activity of this compound solutions is paramount for reproducible and reliable experimental outcomes. These application notes provide a comprehensive guide to the recommended storage conditions, stability of this compound solutions, and protocols to assess its activity over time.
This compound Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of ALK5.[1][3][4] In the canonical TGF-β signaling pathway, the binding of TGF-β ligands to the type II receptor (TGFβRII) induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates downstream effector proteins, primarily Smad2 and Smad3. This phosphorylation event allows Smad2/3 to form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.[5][8] this compound, by inhibiting ALK5 autophosphorylation, effectively blocks this signaling cascade.[3][4] In some cellular contexts, this compound has also been shown to suppress the JNK/Smad3 signaling pathway.[8][9]
Caption: this compound inhibits the TGF-β signaling pathway by blocking ALK5 kinase activity.
Long-Term Storage and Stability
The stability of this compound is dependent on its form (powder or solution) and the storage conditions.
| Form | Solvent | Storage Temperature | Recommended Duration | Notes |
| Powder | N/A | -20°C | 3 years | Protect from prolonged exposure to light.[10][11] |
| +4°C | Refer to manufacturer | Some suppliers suggest storage at +4°C.[7][12] Always check the product datasheet. | ||
| Stock Solution | DMSO | -80°C | up to 2 years | Aliquot into working volumes to avoid repeated freeze-thaw cycles.[3] |
| -20°C | up to 1 year | Aliquot into working volumes to avoid repeated freeze-thaw cycles.[3][11] | ||
| Absolute Ethanol | -20°C | General guide, test for each application | Prepare fresh before use is often recommended.[10] Avoid final ethanol concentration above 0.1% in cell culture due to potential toxicity.[10] |
General Recommendations:
-
Fresh is Best: It is highly recommended to prepare stock solutions fresh before use.[10]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. It is crucial to aliquot stock solutions into single-use volumes.[3][10]
-
In-vivo Working Solutions: For animal experiments, it is recommended to prepare the working solution freshly on the day of use.[3]
-
Check Solubility: this compound is soluble to 100 mM in DMSO and to 20 mM in ethanol.[7][12]
Experimental Protocols
To ensure the continued efficacy of stored this compound solutions, it is essential to periodically assess their biological activity. The following are key experimental protocols that can be adapted for this purpose.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound solutions.
Protocol 1: Western Blot for p-Smad3 Inhibition
This protocol assesses the direct inhibitory effect of this compound on the TGF-β signaling pathway by measuring the phosphorylation of Smad3. A stable this compound solution should effectively inhibit TGF-β-induced Smad3 phosphorylation.
Materials:
-
Complete cell culture medium
-
Recombinant TGF-β1
-
Stored and freshly prepared this compound solutions
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Smad3, anti-Smad3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours before treatment.
-
This compound Pre-treatment: Pre-treat cells with various concentrations of stored and fresh this compound (e.g., 0, 1, 5, 10 µM) for 1-2 hours.[11]
-
TGF-β Stimulation: Add recombinant TGF-β1 (e.g., 1-5 ng/mL) to the wells (except for the negative control) and incubate for 30-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. b. Transfer proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against p-Smad3 and total Smad3 overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the p-Smad3 signal to the total Smad3 signal. Compare the inhibitory effect of the stored this compound solution to the freshly prepared solution.
Protocol 2: Cell Proliferation Assay (CCK-8)
This protocol evaluates the functional consequence of this compound activity on cell proliferation in a cell line where TGF-β signaling is known to affect growth, such as osteosarcoma cells.[9]
Materials:
-
Osteosarcoma cell line (e.g., HOS, 143B)[9]
-
Complete cell culture medium
-
96-well plates
-
Stored and freshly prepared this compound solutions
-
Cell Counting Kit-8 (CCK-8)[9]
Procedure:
-
Cell Seeding: Seed 3 x 10³ cells per well in a 96-well plate and incubate overnight.[9]
-
Treatment: Treat the cells with a range of concentrations of both stored and fresh this compound (e.g., 0-200 µM).[9]
-
Incubation: Incubate the plates for 24, 48, or 96 hours.[9]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[9]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability for each concentration and time point. Compare the dose-response curves of the stored and fresh this compound solutions to determine if there is a loss of inhibitory activity.
Conclusion
The stability and bioactivity of this compound solutions are critical for the success of experiments in stem cell biology and drug discovery. By adhering to the recommended storage conditions, particularly by preparing fresh solutions or properly storing aliquots at -80°C, researchers can minimize the risk of compound degradation. Regular validation of stored solutions using functional and biochemical assays, such as Western blotting for p-Smad3 and cell proliferation assays, will ensure the continued efficacy of this compound and the generation of reliable and reproducible data.
References
- 1. apexbt.com [apexbt.com]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound, a small molecule inhibitor of the TGFβ receptor, induces brown adipogenesis and browning of white adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 8. TGF-β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. This compound | ALK5 Inhibitor II | TGFβR-1/ALK5 inhibitor | TargetMol [targetmol.com]
- 12. This compound | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]
Application Notes and Protocols: Utilizing RepSox for Enteric Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing RepSox, a selective inhibitor of the TGF-β type 1 receptor (TGFβRI) ALK5, to study the development and regeneration of the enteric nervous system (ENS). The protocols detailed below are based on established methodologies for inducing the transdifferentiation of enteric glial cells (EGCs) into functional enteric neurons.
Introduction
The enteric nervous system, often referred to as the "second brain," is a complex network of neurons and glia within the gastrointestinal tract that governs gut motility and function. The discovery that small molecules can direct cell fate has opened new avenues for studying ENS development and for developing potential therapies for enteric neuropathies. This compound has emerged as a key small molecule in this field, capable of efficiently converting adult mouse EGCs into neurons.[1][2][3] This process is achieved through the inhibition of the TGFβR-1/ALK5 signaling pathway, a crucial regulator of the glia-to-neuron switch in the adult ENS.[1][2]
This compound acts by inhibiting the binding of ATP to ALK5, thereby preventing its autophosphorylation.[1] This targeted inhibition has been shown to be sufficient to induce the transdifferentiation of EGCs into neurons, a process that does not involve reprogramming to a neural stem cell intermediate.[1][4] The resulting neurons exhibit typical electrophysiological properties and express markers of mature enteric neurons, such as Calbindin and nNOS.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies using this compound to generate enteric neurons from EGCs.
Table 1: In Vitro Transdifferentiation of Enteric Glial Cells (EGCs) to Neurons
| Parameter | Value | Source |
| This compound Concentration | 1 µM | [1] |
| Treatment Duration | Up to 30 days | [1] |
| Efficiency of Conversion (HuCD+ cells) | 36.22% ± 2.73% | [1] |
| Proportion of TUJ1+ cells expressing S100β (Day 8) | 96.74% ± 0.85% | [1][4] |
| Proportion of TUJ1+ cells expressing S100β (Day 30) | 16.92% ± 2.29% | [1][4] |
| Neural Stem Cell Marker Expression (P75+, EDNRB+, Sox2+) | No significant change | [1][4] |
Table 2: In Vivo this compound Administration in Adult Mice
| Parameter | Value | Source |
| Dosage | 3 or 10 mg·kg⁻¹·d⁻¹ | [1][2][3] |
| Administration Route | Intragastric gavage (i.g.) | [1][2][3] |
| Treatment Duration | 2 weeks | [1][2][3] |
| Outcome | Significant promotion of EGC to neuron conversion | [1][2][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for in vitro experiments.
Experimental Protocols
In Vitro Transdifferentiation of EGCs
This protocol describes the induction of neuronal differentiation from isolated EGCs using this compound.
Materials:
-
EGC culture medium
-
Induction medium (Neuronal Maintenance Medium)
-
This compound (1 µM final concentration)
-
GFAP-Cre:Rosa-tdTomato mice for EGC isolation
-
Standard cell culture reagents and equipment
-
Antibodies for immunofluorescence (e.g., anti-HuCD, anti-TUJ1, anti-S100β)
-
Reagents for qPCR analysis
Procedure:
-
Isolation and Culture of EGCs: Isolate EGCs from the longitudinal muscle myenteric plexus of adult GFAP-Cre:Rosa-tdTomato mice. Culture the isolated cells in EGC medium for 24 hours.
-
Induction of Transdifferentiation: After 24 hours, replace the EGC medium with induction medium containing 1 µM this compound.
-
Maintenance: Continue to culture the cells for up to 30 days, changing the medium as required.
-
Analysis of Neuronal Conversion:
-
Immunofluorescence: At various time points (e.g., Day 4, 8, 14, 30), fix the cells and perform immunofluorescence staining for neuronal markers (HuCD, TUJ1) and glial markers (S100β) to monitor the conversion process.
-
qPCR: Extract RNA from cells at different stages of induction and perform quantitative real-time PCR to analyze the expression levels of neuronal and glial-specific genes.[1][4]
-
Electrophysiology: On day 19, perform whole-cell patch-clamp recordings to assess the electrophysiological properties of the converted neurons, such as spontaneous action potentials and sodium currents.[1][5]
-
In Vivo Administration of this compound
This protocol outlines the procedure for administering this compound to adult mice to promote in vivo neurogenesis in the ENS.
Materials:
-
This compound
-
Vehicle for oral gavage
-
Adult mice
-
Standard animal handling and gavage equipment
-
Tissue processing reagents for immunohistochemistry
Procedure:
-
Animal Preparation: Acclimate adult mice to the experimental conditions.
-
This compound Administration: Prepare a solution of this compound in a suitable vehicle. Administer this compound daily via intragastric gavage at a dose of 3 or 10 mg·kg⁻¹·d⁻¹.
-
Treatment Period: Continue the daily administration for a period of 2 weeks.
-
Tissue Analysis:
-
At the end of the treatment period, sacrifice the mice and collect intestinal tissue.
-
Prepare tissue sections for immunohistochemical analysis to identify newly formed neurons (e.g., co-localization of tdTomato and HuCD in GFAP-Cre:Rosa-tdTomato mice).
-
Analyze gastrointestinal motility to assess functional changes.
-
Conclusion
This compound provides a powerful and efficient tool for studying the plasticity of enteric glial cells and for generating enteric neurons both in vitro and in vivo. The inhibition of the TGFβR-1/ALK5 signaling pathway by this compound represents a promising strategy for investigating ENS development and for exploring novel therapeutic approaches for enteric neuropathies. The protocols and data presented here serve as a valuable resource for researchers embarking on studies in this exciting area of neurogastroenterology.
References
- 1. TGFβR-1/ALK5 inhibitor this compound induces enteric glia-to-neuron transition and influences gastrointestinal mobility in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TGFβR-1/ALK5 inhibitor this compound induces enteric glia-to-neuron transition and influences gastrointestinal mobility in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting RepSox-Mediated Reprogramming
This technical support center provides troubleshooting guidance for researchers encountering low reprogramming efficiency or other issues during cellular reprogramming experiments using RepSox. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in cellular reprogramming?
This compound is a small molecule that acts as a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5.[1][2][3][4] In the context of cellular reprogramming, this compound functionally replaces the requirement for the transcription factor SOX2.[3][5][6] It achieves this by inhibiting the TGF-β signaling pathway, which in turn leads to the induction of the pluripotency-associated transcription factor Nanog.[5][6] This mechanism helps to overcome barriers in the reprogramming process, particularly by promoting a mesenchymal-to-epithelial transition (MET), which is a critical early step in the generation of induced pluripotent stem cells (iPSCs).[7][8]
Q2: I am not getting any reprogrammed colonies. What are the possible reasons?
Several factors could contribute to a complete lack of reprogrammed colonies. Here are some critical points to check:
-
Incorrect Timing of this compound Application: this compound is most effective when it acts on cellular intermediates that have already been exposed to other reprogramming factors (like Oct4, Klf4, and c-Myc).[5][6] Pre-treating somatic cells with this compound before introducing other factors is generally ineffective.[5]
-
Suboptimal Concentration of this compound: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. It is crucial to perform a dose-response curve to determine the most effective concentration for your specific system.
-
Absence of Essential Reprogramming Factors: this compound primarily replaces SOX2 and can sometimes compensate for c-Myc.[5][9] However, it cannot replace Oct4 or Klf4, which are generally essential for reprogramming.[5]
-
Health and Quality of Starting Somatic Cells: The initial state of the somatic cells is critical. Ensure the cells are healthy, proliferating well, and at a low passage number.
-
Inefficient Delivery of Other Reprogramming Factors: If you are using viral vectors or other methods to deliver transcription factors, ensure the transduction or transfection efficiency is adequate.
Q3: My reprogramming efficiency is very low. How can I improve it?
Low efficiency is a common challenge in cellular reprogramming. Here are several strategies to enhance the efficiency of this compound-mediated reprogramming:
-
Optimize this compound Concentration and Treatment Duration: As mentioned, titrating the concentration of this compound is key. Additionally, the duration of treatment can be optimized. Continuous treatment starting from a few days after the introduction of other factors is often effective.[5]
-
Use in Combination with Other Small Molecules: this compound is often used in chemical cocktails to boost efficiency. Combining this compound with inhibitors of other signaling pathways (like GSK3β inhibitors, e.g., CHIR99021) or chromatin-modifying agents (like histone deacetylase inhibitors, e.g., Valproic Acid) can have a synergistic effect.[1][10][11]
-
Improve Culture Conditions: Ensure that the cell culture media and supplements are optimized for iPSC generation and maintenance. Factors like cell density can also play a crucial role in reprogramming efficiency.[12]
-
Starting Cell Type: The choice of somatic cell can significantly impact reprogramming efficiency. Fibroblasts are commonly used, but other cell types might be more or less amenable to reprogramming.
Q4: My reprogrammed colonies appear, but then differentiate or fail to stabilize. What should I do?
This issue often points to problems in the later stages of reprogramming and iPSC maintenance.
-
Incomplete Reprogramming: The colonies may be only partially reprogrammed. This can occur if the expression of pluripotency genes is not fully activated and sustained. Prolonged or optimized treatment with this compound and other small molecules may be necessary.
-
Suboptimal iPSC Culture Conditions: Once iPSC colonies emerge, they require specific culture conditions to maintain their pluripotent state. This includes the use of appropriate feeder layers or feeder-free matrices and specialized iPSC media.
-
Spontaneous Differentiation: iPSCs have a natural tendency to differentiate. Ensure that differentiation-inducing signals are minimized in your culture environment. The continued presence of TGF-β inhibitors like this compound in the initial maintenance phase can sometimes be beneficial.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | Assay | IC50 | Reference |
| ALK5 Autophosphorylation | Biochemical Assay | 4 nM | [1][4] |
| ALK5 Binding (HepG2 cells) | Cellular Assay | 23 nM | [1] |
| TGF-β Cellular Assay | Cellular Assay | 18 nM | [1] |
| Related Kinases (p38 MAPK, GSK3) | Kinase Panel | > 16 µM | [1] |
Table 2: Reported Effects of this compound on Gene Expression
| Gene | Fold Change | Cell Type/Condition | Reference |
| L-Myc | ~5-fold increase | MEFs treated with this compound after transduction with Oct4, Klf4, and cMyc | [2] |
| Nanog | 4-fold increase (24h), 10-fold increase (48h) | This compound-responsive cell lines | [6] |
| Oct4 | ~4.5-fold increase | Sheep Adipose-derived Fibroblasts (SAFs) | [8] |
| L-Myc | ~5.0-fold increase | Sheep Adipose-derived Fibroblasts (SAFs) | [8] |
Experimental Protocols
Protocol 1: General Workflow for this compound-Mediated Reprogramming of Fibroblasts
This protocol provides a general outline. Specific details may need to be optimized for your cell type and experimental setup.
-
Cell Plating: Plate healthy, low-passage fibroblasts at an appropriate density.
-
Introduction of Reprogramming Factors (Day 0): Introduce the core reprogramming factors (e.g., Oct4, Klf4, c-Myc) using your chosen delivery method (e.g., viral transduction, episomal vectors).
-
Initiation of this compound Treatment (Day 3-5): Begin continuous treatment with an optimized concentration of this compound. The medium should be changed regularly with fresh this compound.
-
Transition to iPSC Medium (Day 7-10): Switch to a medium that supports the growth of iPSCs. Continue to supplement with this compound.
-
Colony Emergence (Day 14 onwards): Monitor for the appearance of iPSC-like colonies.
-
Colony Picking and Expansion: Once colonies are large enough, they can be manually picked and expanded under standard iPSC culture conditions.
Visualizations
Signaling Pathways and Workflows
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound-mediated iPSC generation.
Caption: A logical approach to troubleshooting low reprogramming efficiency.
References
- 1. stemcell.com [stemcell.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Small Molecules | Potent and selective inhibitor of the TGF-β type 1 receptor [captivatebio.com]
- 5. A Small Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Step Closer to Complete Chemical Reprogramming for Generating iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reprogramming with Small Molecules instead of Exogenous Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecules for reprogramming and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of episomal reprogramming for generation of human induced pluripotent stem cells from fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RepSox Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to optimize the concentration of RepSox in their experiments to achieve desired biological effects while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable small molecule that functions as a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type 1 receptor, ALK5.[1] By inhibiting ALK5, this compound blocks the downstream signaling cascade of the TGF-β pathway, which is involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis.[2][3][4] This inhibitory action allows for the modulation of cell fate and has been utilized in protocols for cellular reprogramming, such as the generation of induced pluripotent stem cells (iPSCs), and directed differentiation of various cell types.[2][5][6]
Q2: At what concentrations is this compound typically used?
The effective concentration of this compound can vary significantly depending on the cell type and the specific application. Reported concentrations in the literature range from the nanomolar to the micromolar scale. For instance, in the context of iPSC generation, concentrations around 1 µM have been used.[7] For inducing adipogenesis from mouse embryonic fibroblasts, a concentration of 3 µM was found to be most effective.[5][8] In studies on osteosarcoma cells, concentrations up to 200 µM were tested to evaluate cytotoxicity.[9][10]
Q3: What are the signs of this compound-induced cytotoxicity?
This compound-induced cytotoxicity can manifest in several ways, including:
-
Reduced cell viability: A decrease in the number of living cells in the culture.
-
Inhibition of cell proliferation: A slower rate of cell division.[9][10]
-
Changes in cell morphology: Alterations in the normal shape and appearance of the cells.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?
The ideal approach is to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations and assessing cell viability and the desired biological effect. A good starting point is to test a broad range of concentrations based on published data for similar cell types.
Troubleshooting Guide: Minimizing this compound Cytotoxicity
This guide provides a step-by-step approach to troubleshoot and mitigate cytotoxicity issues when using this compound.
Problem: High levels of cell death or reduced cell viability after this compound treatment.
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability) for your specific cell line. This will help you identify a working concentration that is below the toxic threshold. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrow it down based on the initial results.
Possible Cause 2: Prolonged exposure to this compound.
-
Solution: Some studies suggest that a short pulse of this compound may be sufficient to induce the desired effect, minimizing the exposure time and potential for cytotoxicity.[11] Consider reducing the duration of this compound treatment in your protocol.
Possible Cause 3: Cell-type specific sensitivity.
-
Solution: Different cell lines can have varying sensitivities to this compound. If you are working with a new cell line, it is crucial to establish the optimal concentration through empirical testing, rather than relying solely on concentrations reported for other cell types.
Data on this compound Concentrations and Observed Effects
The following table summarizes this compound concentrations used in various studies and their reported effects. This data can serve as a starting point for designing your own experiments.
| Cell Type | Application | This compound Concentration | Observed Effect | Citation |
| Mouse Embryonic Fibroblasts (MEFs) | iPSC Reprogramming (Sox2 replacement) | 1 µM | Successful iPSC generation. | [7] |
| Mouse Embryonic Fibroblasts (MEFs) | Adipogenesis Induction | 3 µM | Most effective concentration for inducing adipogenesis. | [5][8] |
| Sheep Fibroblasts | Adipocyte Differentiation | 15 µM | Promoted differentiation without significant apoptosis. | [3][4] |
| Human Osteosarcoma (HOS) Cells | Cytotoxicity Assessment | 140 µM (IC50 at 96h) | Inhibition of cell proliferation. | [9][12] |
| Human Osteosarcoma (143B) Cells | Cytotoxicity Assessment | 149.3 µM (IC50 at 96h) | Inhibition of cell proliferation. | [9][12] |
| Enteric Glial Cells (EGCs) | Neuronal Transdifferentiation | 1 µM | Showed cytotoxic effects. | [13] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using an MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[18]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (no treatment), maximum LDH release (cells lysed with a lysis buffer provided in the kit), and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.[19]
-
Absorbance Measurement: Add the stop solution from the kit and measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration using the formula provided in the kit's manual, based on the absorbance readings of the experimental wells and the controls.
Visualizations
Signaling Pathway of this compound
References
- 1. stemcell.com [stemcell.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound, a small molecule inhibitor of the TGFβ receptor, induces brown adipogenesis and browning of white adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Step Closer to Complete Chemical Reprogramming for Generating iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. TGF‑β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdn.amegroups.cn [cdn.amegroups.cn]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 19. cellbiologics.com [cellbiologics.com]
Common issues with RepSox solubility and how to solve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common issues with RepSox solubility encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Transforming Growth Factor-beta type 1 (TGF-βRI) receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] Its primary mechanism of action is to block the autophosphorylation of ALK5, thereby inhibiting the downstream signaling cascade of the TGF-β pathway.[2] This pathway is crucial in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.
Q2: What are the recommended solvents for dissolving this compound?
The most commonly recommended solvents for dissolving this compound are dimethyl sulfoxide (DMSO) and absolute ethanol.[2][3] DMSO is generally preferred for achieving higher stock concentrations.
Q3: What is the maximum achievable concentration of this compound in these solvents?
The solubility of this compound can vary slightly between batches and whether it is the free base or a hydrochloride salt. However, the following table summarizes typical maximum concentrations:
| Solvent | Maximum Concentration (Free Base) | Maximum Concentration (Hydrochloride) |
| DMSO | ~57 mg/mL (~198 mM)[2] | Up to 100 mM |
| Ethanol | ~5.75 mg/mL (~20 mM)[1] | ≤ 1.5 mM[1] |
| PBS (pH 7.2) | Insoluble | ≤ 610 µM[1] |
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. To minimize the potential for degradation, it is advisable to prepare fresh stock solutions before use.[3] If storage is necessary, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][3]
Q5: What are the optimal storage conditions for this compound powder and stock solutions?
-
Powder: Store desiccated at -20°C for up to 3 years.[2][3] Protect from light.
-
Stock Solutions: Store in tightly sealed vials at -20°C for up to one month, or at -80°C for up to one year for longer-term storage.[2] It is crucial to use anhydrous DMSO and protect the solution from moisture, as absorbed water can reduce solubility.[2]
Q6: Is there a significant difference in solubility between this compound free base and its hydrochloride salt?
While specific comparative data for this compound is limited, generally, the salt form of a weakly basic compound (like this compound) tends to have better aqueous solubility than the free base. The hydrochloride salt of this compound is noted to have some solubility in PBS, whereas the free base is considered insoluble in water.[1][2] However, for preparing concentrated stock solutions, DMSO is the recommended solvent for both forms.
Troubleshooting Guide
Problem 1: this compound powder is difficult to dissolve in the chosen solvent.
| Possible Cause | Solution |
| Low-quality or hydrated solvent | Use fresh, high-purity, anhydrous DMSO or absolute ethanol. DMSO is hygroscopic and can absorb moisture from the air, which will reduce the solubility of this compound.[2] |
| Insufficient agitation | Vortex the solution for several minutes to ensure thorough mixing. |
| Attempting to dissolve at too high a concentration | Refer to the solubility table above and ensure you are not exceeding the maximum recommended concentration for the chosen solvent. |
| Room temperature is too low | Gently warm the solution in a 37°C water bath for a few minutes.[4] Be cautious not to overheat, as this could degrade the compound. |
| Compound has precipitated out of solution during storage | Use sonication to aid in redissolving the compound. A brief sonication in a water bath can often break up precipitates and improve solubility.[5] |
Problem 2: this compound precipitates when the stock solution is diluted into aqueous cell culture medium.
| Possible Cause | Solution |
| Rapid change in solvent polarity | Dilute the DMSO stock solution in a stepwise manner. First, add the required volume of stock solution to a small volume of pre-warmed culture medium, mix well, and then add this intermediate dilution to the final volume of medium. |
| Final DMSO concentration is too low to maintain solubility | Ensure the final concentration of DMSO in the cell culture medium is sufficient to keep this compound in solution, but not so high as to be toxic to the cells. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.[6] |
| Interaction with components in the culture medium | Some components of serum or other media supplements can interact with small molecules and cause precipitation. Try adding the this compound solution to the medium with gentle agitation. |
| Temperature shock | Ensure both the this compound stock solution and the cell culture medium are at a similar temperature (e.g., room temperature or 37°C) before mixing. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: ~287.32 g/mol for free base)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need approximately 2.87 mg of this compound free base.
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can be applied.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Treating Cells with this compound
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Cultured cells ready for treatment
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Calculate the volume of stock solution needed. For a 1:1000 dilution to achieve a 10 µM final concentration, you would add 1 µL of the 10 mM stock for every 1 mL of culture medium.
-
In a sterile tube, perform a pre-dilution by adding the calculated volume of the this compound stock solution to a small volume of pre-warmed culture medium. Mix gently by pipetting.
-
Add the pre-diluted this compound solution to your cell culture plates containing the final volume of medium. Swirl the plates gently to ensure even distribution.
-
As a control, add an equivalent volume of DMSO (without this compound) to a separate set of cells to account for any solvent effects.
-
Incubate the cells for the desired treatment duration.
-
Visualizations
Caption: TGF-β Signaling Pathway and the Point of this compound Inhibition.
Caption: Experimental Workflow for this compound Stock Preparation and Cell Treatment.
References
Technical Support Center: The Impact of DMSO Quality on RepSox Effectiveness
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using RepSox, with a particular focus on the critical role of Dimethyl Sulfoxide (DMSO) quality in experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small molecule inhibitor of the Transforming Growth-Factor-Beta Receptor I (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] It functions by competitively inhibiting the binding of ATP to the ALK5 kinase domain, thereby preventing its autophosphorylation and subsequent activation of the downstream signaling cascade.[1][4] This inhibition of the TGF-β pathway is crucial in various biological processes, including cellular reprogramming, differentiation, and the suppression of certain disease pathologies.[5][6][7][8][9][10][11]
Q2: Why is DMSO used to dissolve this compound?
This compound is poorly soluble in aqueous solutions but exhibits high solubility in DMSO.[2][6] DMSO is a polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a common solvent for preparing stock solutions of small molecules for in vitro assays.[12]
Q3: What is the recommended grade of DMSO for preparing this compound stock solutions?
It is highly recommended to use a high-purity, anhydrous, or molecular biology grade DMSO. The use of lower-grade DMSO can introduce impurities and, most critically, water, which can negatively impact the solubility and stability of this compound. Pharmaceutical grade DMSO is noted for its high purity and is often used in drug formulations.
Q4: How does water content in DMSO affect this compound?
DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8][13] The presence of water in DMSO can significantly decrease the solubility of this compound, leading to its precipitation out of the solution.[6] This reduction in solubility lowers the effective concentration of this compound in your experiment, leading to diminished or inconsistent results. One study highlighted that water is a more significant factor in compound loss than oxygen.[14]
Q5: What is the maximum recommended final concentration of DMSO in cell culture medium?
The final concentration of DMSO in cell culture medium should be kept as low as possible to avoid cytotoxic effects. A general recommendation is to keep the final DMSO concentration at or below 0.1% (v/v).[15] However, some cell lines may tolerate up to 0.5%. It is crucial to perform a dose-response curve for your specific cell type to determine the highest non-toxic concentration.[16] Even at low concentrations, DMSO can induce changes in cellular processes and gene expression.[17][18]
Q6: How should I prepare and store this compound stock solutions in DMSO?
-
Use Fresh, High-Purity DMSO: Always use a new, unopened bottle of anhydrous, high-purity DMSO or a bottle that has been properly stored to minimize water absorption.
-
Prepare Concentrated Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to your culture medium.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption.
-
Storage Conditions: Store the aliquots at -20°C or -80°C for long-term stability.[5][7][19]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Reduced or no this compound activity | 1. This compound precipitation: The most likely cause is the use of old or "wet" DMSO, leading to a lower effective concentration of this compound. 2. Incorrect concentration: Errors in calculating the final working concentration. 3. Degradation of this compound: Improper storage of the stock solution. | 1. Prepare a fresh stock solution: Use a new, unopened bottle of high-purity, anhydrous DMSO. Warm the solution gently and sonicate if necessary to ensure complete dissolution.[5] 2. Verify calculations: Double-check all dilution calculations. 3. Use fresh aliquots: Always use a fresh aliquot of the stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles. |
| Precipitate forms in the culture medium after adding this compound | 1. Supersaturation: The final concentration of this compound in the aqueous culture medium exceeds its solubility limit. 2. Interaction with media components: Components in the serum or media may reduce the solubility of this compound. 3. Low-quality DMSO: Water in the DMSO used for the stock solution can cause the compound to precipitate when diluted into the aqueous medium. | 1. Lower the final concentration: Try using a lower final concentration of this compound. 2. Pre-dilute in media: Before adding to the cells, serially dilute the DMSO stock in warm culture medium, vortexing between dilutions. 3. Prepare fresh stock in anhydrous DMSO: Ensure your stock solution is prepared with high-quality, dry DMSO. |
| Inconsistent results between experiments | 1. Variable DMSO quality: Using different bottles or lots of DMSO with varying water content. 2. Inconsistent stock solution preparation: Variations in the preparation of the this compound stock solution. 3. Freeze-thaw cycles: Repeatedly using the same stock tube can lead to compound degradation and water absorption. | 1. Standardize DMSO source: Use the same lot of high-purity, anhydrous DMSO for a series of experiments. 2. Follow a strict protocol: Adhere to a standardized protocol for preparing the stock solution. 3. Use single-use aliquots: Prepare and use single-use aliquots of your this compound stock solution. |
| Cell toxicity or morphological changes | 1. High final DMSO concentration: The final concentration of DMSO in the culture medium is too high for your cell type. 2. DMSO-induced cellular effects: DMSO itself can induce differentiation or other cellular changes. | 1. Perform a DMSO toxicity curve: Determine the maximum tolerated DMSO concentration for your specific cell line. Aim for a final concentration of ≤0.1%. 2. Include a vehicle control: Always include a control group treated with the same final concentration of DMSO without this compound to account for any solvent-induced effects. |
Quantitative Data Summary
Table 1: this compound Solubility and Stability
| Parameter | Value | Source |
| Solubility in DMSO | ≥14.35 mg/mL | |
| 33.33 mg/mL (requires sonication) | ||
| 51 mg/mL (sonication recommended) | [5] | |
| 57 mg/mL | [6] | |
| Solubility in Water | Insoluble | [5][6] |
| Solubility in Ethanol | Insoluble or slightly soluble | [5] |
| Powder Storage Stability | 3 years at -20°C | [5] |
| Stock Solution Storage Stability (in DMSO) | 1 year at -80°C; 1 month at -20°C | [6] |
| Aliquots stable for up to 6 months at -20°C | [7] |
Note: The hygroscopic nature of DMSO means that absorbed water will decrease the solubility of this compound, though a precise quantitative relationship is not provided in the literature found.[6]
Table 2: Recommended DMSO Concentrations in Cell Culture
| Recommendation | Concentration (v/v) | Source/Comment |
| General Maximum | <0.1% | General consensus to minimize effects on cell behavior.[15] |
| Commonly Used Range | 0.1% - 0.5% | Cell line dependent; toxicity should be tested.[16] |
| Potential for Toxicity | >0.5% | Significant toxicity observed in some cell lines.[16] |
| Observed Toxicity (Human Fibroblast-like Synoviocytes) | ~15% toxicity at 0.1% | Study showed significant toxicity at concentrations above 0.1%. |
| Observed Toxicity (Bovine Aortic Smooth Muscle and Endothelial Cells) | IC50 of 1% and 2.9% respectively | Demonstrates cell-type specific sensitivity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO (new, sealed bottle)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder vial and the sealed bottle of DMSO to come to room temperature before opening to minimize water condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate for short intervals in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, tightly sealed tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
Protocol 2: General Cell Treatment with this compound
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells ready for treatment
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture. Ensure the final DMSO concentration is non-toxic for your cells (ideally ≤0.1%).
-
In a sterile tube, dilute the required volume of this compound stock solution into a small volume of pre-warmed complete culture medium. Mix gently by pipetting.
-
Add the diluted this compound solution to your cell culture plates or flasks.
-
Gently swirl the plates or flasks to ensure even distribution.
-
For the vehicle control, add an equivalent volume of DMSO (diluted in culture medium) to a separate set of wells or flasks.
-
Incubate the cells for the desired experimental duration.
Visualizations
This compound Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
Caption: this compound inhibits the TGF-β pathway by blocking ALK5 autophosphorylation.
Experimental Workflow: Troubleshooting this compound Effectiveness
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. dataintelo.com [dataintelo.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. gchemglobal.com [gchemglobal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. medchemexpress.cn [medchemexpress.cn]
- 18. researchgate.net [researchgate.net]
- 19. Growth inhibitory effects of dimethyl sulfoxide and dimethyl sulfone on vascular smooth muscle and endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid RepSox degradation during storage and use
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of RepSox to prevent its degradation and ensure experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3][4] It functions by competitively inhibiting the ATP binding site of the ALK5 kinase domain, which prevents its autophosphorylation and subsequent activation of the downstream signaling cascade.[4][5][6] This inhibition effectively blocks TGF-β-mediated cellular responses.[7]
Q2: What are the primary applications of this compound in research?
This compound is widely used in stem cell research and regenerative medicine. Its key applications include:
-
Cellular Reprogramming: this compound can replace the transcription factor Sox2 in the generation of induced pluripotent stem cells (iPSCs) from somatic cells.[4][7]
-
Directed Differentiation: It is utilized in protocols for the differentiation of pluripotent stem cells into various lineages, such as pancreatic β-cells and neurons.[2][3][8][9][10]
-
Cancer Research: Studies have explored its potential to inhibit the proliferation and migration of certain cancer cells, such as osteosarcoma.[1][4][11]
-
Adipogenesis Research: this compound has been shown to induce brown fat formation and the "browning" of white fat cells.[10][12][13]
Q3: How should I store this compound powder?
This compound powder is stable when stored under appropriate conditions. For long-term storage, it is recommended to keep it at -20°C.[3][5][8][14] Some suppliers also indicate stability at +4°C for shorter periods. To prevent degradation from moisture, it is crucial to store the powder in a desiccated environment.[8][14]
Q4: How should I prepare and store this compound stock solutions?
This compound is most commonly dissolved in dimethyl sulfoxide (DMSO).[5][8][15] It is sparingly soluble in ethanol and insoluble in water.[5][15] To minimize degradation, it is recommended to prepare fresh stock solutions before use.[8][15] If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year or at -20°C for shorter durations.[5][6][14][15][16] Use fresh, anhydrous DMSO for reconstitution, as absorbed moisture can reduce solubility.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or reduced this compound activity in experiments. | Degradation of this compound stock solution. | - Prepare fresh stock solution from powder for each experiment. - Ensure stock solutions are aliquoted and stored at -80°C to avoid freeze-thaw cycles.[6][8][16] - Protect stock solutions and working cultures from prolonged exposure to light.[8] |
| Improper storage of this compound powder. | - Store this compound powder at -20°C in a desiccator.[8][14] - Ensure the vial is tightly sealed to prevent moisture absorption. | |
| Precipitate observed in this compound stock solution upon thawing. | Poor solubility or solution instability. | - Warm the vial to room temperature before use and vortex to ensure the solute is fully dissolved. - Sonication can be used to aid dissolution in DMSO.[5] - Use fresh, high-quality, anhydrous DMSO for preparing stock solutions.[6] |
| Exceeded solubility limit. | - Do not exceed the recommended maximum concentration in your chosen solvent (e.g., up to 100 mM in DMSO).[15] | |
| Variability in results between different batches of this compound. | Differences in purity or handling. | - Purchase this compound from a reputable supplier and review the certificate of analysis for purity information. - Standardize your protocol for preparing and handling this compound solutions across all experiments. |
| Cell toxicity observed at working concentrations. | High final concentration of the solvent (e.g., DMSO). | - Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.1%, to avoid cytotoxic effects.[8] |
Quantitative Data Summary
The stability of this compound is dependent on its form (powder or solution) and storage temperature. The following table summarizes the recommended storage conditions and expected shelf life from various suppliers.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 2-3 years[3][5][6][16] |
| +4°C | 2 years[16] | |
| In Solvent (e.g., DMSO) | -80°C | 1-2 years[5][6][16] |
| -20°C | 1 month to 1 year[6][14][15][16] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid solubility if needed.[5]
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol for Assessing this compound Activity (TGF-β Reporter Assay)
This protocol provides a method to functionally test the activity of this compound, which can be used to assess potential degradation.
-
Cell Line:
-
Procedure:
-
Seed the reporter cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of your this compound stock solution in cell culture medium. Also, include a vehicle control (DMSO) and a positive control (a known active this compound lot).
-
Pre-treat the cells with the diluted this compound or controls for 30-60 minutes.
-
Add a sub-maximal concentration of recombinant TGF-β1 to all wells (except for the negative control) to induce reporter activity.
-
Incubate the plate for 16-24 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Plot the luciferase activity against the this compound concentration to determine the IC50 value. A significant increase in the IC50 value compared to a fresh or trusted lot of this compound may indicate degradation.
-
Visualizations
Caption: TGF-β signaling pathway with the inhibitory action of this compound on ALK5.
Caption: Workflow for storing, preparing, and using this compound to minimize degradation.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. stemcell.com [stemcell.com]
- 3. This compound | Small Molecules | Potent and selective inhibitor of the TGF-β type 1 receptor [captivatebio.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | ALK5 Inhibitor II | TGFβR-1/ALK5 inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A Small Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. stemcell.com [stemcell.com]
- 10. This compound (GMP) | Activin/BMP/TGF-beta Pathway Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]
- 11. TGF‑β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a small molecule inhibitor of the TGFβ receptor, induces brown adipogenesis and browning of white adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abbexa.com [abbexa.com]
- 15. This compound Supplier | 446859-33-2 | Hello Bio [hellobio.com]
- 16. medchemexpress.com [medchemexpress.com]
Identifying and mitigating off-target effects of RepSox
Welcome to the technical support center for RepSox. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to ensure the proper design and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1] Its primary mechanism is to competitively inhibit the binding of ATP to the ALK5 kinase domain, which prevents the autophosphorylation and subsequent activation of the receptor.[1] This blockage of ALK5 signaling effectively inhibits the downstream phosphorylation of Smad2 and Smad3, key mediators of the canonical TGF-β pathway. This compound is widely used in stem cell research as it can replace the transcription factor Sox2 in cellular reprogramming protocols.[2][3]
Q2: How selective is this compound for its target, ALK5?
This compound is considered a potent and selective inhibitor of ALK5.[4][5] In vitro kinase assays have demonstrated high affinity for ALK5 with IC50 values in the low nanomolar range for autophosphorylation and ATP binding.[4][6] Studies have shown that this compound has significantly less activity against a panel of other kinases, including p38 MAPK, JNK1, and GSK3, with IC50 values greater than 16 μM for these kinases.[4][7]
Q3: What are the recommended working concentrations and solvent for this compound?
The optimal working concentration of this compound is cell-type and application-dependent and should be determined empirically. However, concentrations typically range from 0.5 µM to 25 µM. For example, a concentration of 3 µM was found to be most effective for inducing adipogenesis in mouse embryonic fibroblasts.[8] In osteosarcoma cell lines, concentrations up to 200 µM have been used to assess cytotoxicity.[9]
This compound is soluble in DMSO and ethanol.[10] For cell culture applications, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it into the culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells, typically below 0.5%.
Q4: Are there any known off-target signaling pathways affected by this compound?
While considered selective, some studies have reported that this compound can influence other signaling pathways. For instance, in osteosarcoma cells, this compound was shown to suppress the JNK/Smad3 signaling pathway.[9][11][12] Another study in sheep fibroblasts suggested that this compound regulates adipogenesis by inhibiting both the Smad3 and JNK/AP-1 pathways.[13] It is important to determine if these effects are direct off-target interactions or downstream consequences of ALK5 inhibition in the specific cellular context.
Troubleshooting Guides
Issue 1: Unexpected Phenotype or Cellular Response
Question: I am observing a phenotype that is not consistent with the known function of TGF-β/ALK5 signaling in my experimental system. Could this be an off-target effect of this compound?
Answer: It is possible that the observed phenotype is due to an off-target effect. To investigate this, a multi-step approach is recommended to validate that the effect is specifically due to the inhibition of ALK5.
Experimental Protocol: Validating On-Target vs. Off-Target Effects
-
Use a Structurally Unrelated ALK5 Inhibitor:
-
Perform a Genetic Knockdown or Knockout of ALK5:
-
Use siRNA or shRNA to specifically reduce the expression of ALK5 (TGFBR1 gene) in your cells.
-
If the genetic knockdown of ALK5 phenocopies the effect of this compound treatment, this provides strong evidence for an on-target mechanism.
-
-
Conduct a Rescue Experiment:
-
Following an ALK5 knockdown, introduce a version of the ALK5 gene that is resistant to the siRNA/shRNA (e.g., by silent mutations in the targeting sequence).
-
If the expression of the resistant ALK5 reverses the phenotype, it confirms the specificity of the effect.
-
-
Dose-Response Analysis:
-
Perform a dose-response curve with this compound. On-target effects should typically occur at concentrations consistent with the IC50 for ALK5, while off-target effects may require higher concentrations.
-
dot
A logical workflow for distinguishing between on-target and off-target effects.
Issue 2: Identifying Potential Off-Target Kinases
Question: How can I identify which specific kinases, other than ALK5, might be inhibited by this compound in my system?
Answer: While this compound is highly selective, comprehensive screening can identify potential off-target interactions. This is particularly important if you are using high concentrations of the inhibitor.
Experimental Protocol: Off-Target Kinase Profiling
-
In Vitro Kinase Profiling Panel:
-
Submit this compound to a commercial service that offers broad kinase screening panels (e.g., against hundreds of kinases).
-
This will provide quantitative data (e.g., IC50 values or percent inhibition at a given concentration) on the interaction of this compound with a wide range of kinases.
-
Compare the potency of inhibition for any identified "hits" to that of ALK5.
-
-
Cell-Based Proteomics Approaches:
-
Phosphoproteomics: Treat your cells with this compound and perform quantitative mass spectrometry to analyze changes in the phosphoproteome. This can reveal unexpected changes in the phosphorylation of substrates of kinases other than ALK5.
-
Chemical Proteomics: Utilize a modified, "probe" version of this compound to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
dot
An experimental workflow for identifying potential off-target kinases of this compound.
Issue 3: High Cell Toxicity or Cytotoxicity
Question: I am observing significant cell death after treating my cells with this compound. How can I troubleshoot this?
Answer: Cell toxicity can be due to several factors, including off-target effects, high concentrations of the compound or solvent, or the specific biology of your cell type.
Troubleshooting Steps for Cytotoxicity:
-
Optimize Concentration: Perform a dose-response experiment to determine the IC50 for your desired effect and a cytotoxicity curve (e.g., using a CCK-8 assay) to find the concentration at which cell viability drops. Use the lowest effective concentration that does not cause significant cell death. In osteosarcoma cell lines, IC50 values for cytotoxicity at 96 hours were determined to be around 140-150 µM, which is substantially higher than concentrations used for differentiation or reprogramming.[9]
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your specific cell line (usually <0.5%). Run a solvent-only control.
-
Evaluate On-Target Toxicity: Inhibition of TGF-β signaling can induce apoptosis or cell cycle arrest in some cell types, such as certain cancer cells.[1][9] The observed toxicity may be an intended on-target effect. Compare the effects of this compound with ALK5 knockdown to determine if the toxicity is ALK5-dependent.
-
Assess Culture Conditions: Ensure your cells are healthy and not overly confluent before treatment. Stressed cells can be more sensitive to chemical inhibitors.
Data Summary
Table 1: this compound On-Target and Off-Target Potency
| Target | Assay Type | IC50 Value | Reference |
| ALK5 (TGFβRI) | Autophosphorylation | 4 nM | [4][7] |
| ALK5 (TGFβRI) | ATP Binding | 23 nM | [4][7] |
| ALK5 (TGFβRI) | Cellular TGF-β Assay | 18 nM | [7] |
| p38 MAPK | Kinase Assay | > 16 µM | [4][7] |
| JNK1 | Kinase Assay | > 16 µM | [4] |
| GSK3 | Kinase Assay | > 16 µM | [4][7] |
This table summarizes the reported potency of this compound against its primary target ALK5 and its significantly lower potency against other tested kinases.
Table 2: Troubleshooting Common this compound Experimental Issues
| Issue | Potential Cause | Recommended Action |
| Compound Precipitation | Poor solubility in aqueous media. | Prepare a fresh, high-concentration stock in 100% DMSO. Warm the stock solution gently (e.g., 37°C) if precipitate is observed. Pre-warm the culture media before adding the diluted this compound. |
| Inconsistent Results | Degradation of this compound in solution; variability in cell passage number or confluency. | Aliquot stock solutions and store at -20°C, protected from light, to avoid freeze-thaw cycles. Use cells within a consistent passage range and plate at a consistent density. |
| No Observable Effect | Sub-optimal concentration; inactive compound; cell line is not responsive to TGF-β signaling. | Perform a dose-response curve to find the optimal concentration. Confirm on-target activity by checking for decreased pSmad2/3 levels via Western blot. Ensure your cells express ALK5 and respond to TGF-β treatment. |
| Unexpected Differentiation | Off-target effects; complex downstream signaling. | This compound has been shown to alter cell fate (e.g., from endoderm to neuroectoderm).[15] Follow the protocol for "Validating On-Target vs. Off-Target Effects" to confirm the role of ALK5. |
dot
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Step Closer to Complete Chemical Reprogramming for Generating iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 5. reprocell.com [reprocell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stemcell.com [stemcell.com]
- 8. This compound, a small molecule inhibitor of the TGFβ receptor, induces brown adipogenesis and browning of white adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGF-β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]
- 11. TGF‑β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Single-cell qPCR demonstrates that this compound treatment changes cell fate from endoderm to neuroectoderm and disrupts epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Why is RepSox not inducing differentiation in my cell line?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with RepSox-induced cell differentiation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable small molecule that selectively inhibits the Transforming Growth Factor-beta (TGF-β) type 1 receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] By inhibiting ALK5, this compound blocks the phosphorylation of downstream proteins, primarily Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling pathway.[4][5] This pathway is crucial in regulating a wide range of cellular processes, including proliferation, apoptosis, and differentiation.[2][6] The effect of this compound on differentiation is highly context-dependent, as it can either promote or inhibit differentiation depending on the cell type and the specific signaling environment.
Q2: In which differentiation protocols is this compound commonly used?
This compound has been successfully used to induce or enhance differentiation into various lineages, including:
-
Adipocytes: this compound can promote the differentiation of fibroblasts and preadipocytes into brown and white adipocytes.[5][7][8]
-
Neurons: It can facilitate the transdifferentiation of glial cells into neurons and is used in protocols for generating mature neurons from fibroblasts.[1][9][10]
-
Pancreatic Cells: In combination with other molecules, this compound can induce the differentiation of pancreatic progenitor cells into insulin-producing cells.[1]
-
Cardiomyocytes: It has been reported to be involved in the reprogramming of mouse fibroblasts into cardiomyocytes.[6]
It's important to note that in some contexts, such as with embryonic stem cells, inhibiting TGF-β signaling with this compound can help maintain pluripotency and prevent spontaneous differentiation.[11]
Q3: What is the typical concentration range for this compound in cell culture?
The optimal concentration of this compound can vary significantly depending on the cell line and the specific protocol. However, a general range observed in the literature is between 0.5 µM and 20 µM . For instance, a study on adipogenic differentiation of sheep fibroblasts used a concentration of 15 µM.[4] In contrast, experiments on human epidermal keratinocytes showed enhanced growth at 0.1 µM.[12] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and differentiation assay.
Troubleshooting Guide: Why is this compound Not Inducing Differentiation?
Here are several potential reasons why this compound may not be inducing the expected differentiation in your cell line, along with suggested troubleshooting steps.
Issue 1: Suboptimal Concentration or Treatment Duration
Possible Cause: The concentration of this compound or the duration of treatment may not be optimal for your specific cell line and target differentiated state.
Troubleshooting Steps:
-
Titration Experiment: Perform a dose-response curve with a range of this compound concentrations (e.g., 0.1 µM to 25 µM) to identify the most effective concentration.
-
Time-Course Experiment: Evaluate different treatment durations. The timing of this compound application can be critical. Some protocols require pretreatment with this compound before the addition of other differentiation factors, while others require continuous treatment.[4][13][14]
-
Review Literature: Consult publications that have successfully used this compound for a similar cell type and differentiation lineage to guide your experimental design.
| Parameter | Recommended Range | Example Application | Reference |
| Concentration | 0.1 - 25 µM | 15 µM for adipogenic differentiation of sheep fibroblasts | [4] |
| 0.1 µM for expansion of human epidermal keratinocytes | [12] | ||
| Duration | 24 hours - 14+ days | 3-day pretreatment for adipogenic differentiation | [4] |
| Continuous treatment for up to 30 days for neuronal transdifferentiation | [10] |
Issue 2: Cell Line-Specific Response
Possible Cause: Your specific cell line may not be responsive to ALK5 inhibition for inducing the desired lineage. The cellular context, including the expression levels of TGF-β receptors and the status of other signaling pathways, plays a crucial role.
Troubleshooting Steps:
-
Pathway Analysis: Confirm that the TGF-β pathway is active in your undifferentiated cells and is inhibited by this compound. This can be done by Western blot analysis of phosphorylated Smad2/3 levels before and after treatment. A decrease in p-Smad2/3 indicates successful target engagement.[4]
-
Alternative Inhibitors: Test other small molecules that inhibit the TGF-β pathway, such as SB431542 or A83-01, to see if they elicit the desired response.[7][8]
-
Combination Therapy: this compound is often used in combination with other small molecules or growth factors to direct differentiation.[1] For example, it is used with CHIR99021, valproic acid, and forskolin for neuronal reprogramming.[1] Research cocktails that have been successful for your target cell type.
Issue 3: Incorrect Timing of this compound Administration
Possible Cause: The developmental stage of the cells when this compound is added can be critical. For instance, in iPSC reprogramming, this compound was found to act on partially reprogrammed intermediate cells rather than the initial somatic cells.[13][14]
Troubleshooting Steps:
-
Staggered Treatment: Design experiments where this compound is introduced at different time points during your differentiation protocol.
-
Pre-treatment vs. Co-treatment: Compare the effects of pre-treating your cells with this compound before initiating differentiation versus adding it concurrently with other differentiation factors.
Issue 4: Crosstalk with Other Signaling Pathways
Possible Cause: The effect of inhibiting the TGF-β pathway can be influenced by the activity of other signaling pathways, such as the BMP, Wnt, or MAPK pathways.[4][6] For example, this compound has been shown to activate the BMP pathway in some contexts, which may be the primary driver of differentiation.[4][5]
Troubleshooting Steps:
-
Pathway Modulation: Investigate the status of other key signaling pathways in your cell line. You may need to modulate these pathways in conjunction with this compound treatment.
-
Review Crosstalk Literature: Research the known interactions between the TGF-β pathway and other major signaling cascades in the context of your desired cell lineage.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
The diagram below illustrates how this compound inhibits the canonical TGF-β signaling pathway.
Caption: this compound inhibits ALK5, preventing Smad2/3 phosphorylation and downstream gene transcription.
General Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing issues with this compound-induced differentiation.
Caption: A stepwise approach to troubleshooting failed this compound differentiation experiments.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Smad2/3
This protocol is to verify that this compound is effectively inhibiting the TGF-β pathway in your cell line.
-
Cell Seeding: Plate your cells at a density that will result in 70-80% confluency at the time of lysis.
-
Treatment: Treat the cells with your chosen concentration of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-24 hours). In a positive control well, stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes prior to lysis to ensure the pathway is active.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total Smad2/3 and a loading control (e.g., GAPDH or β-actin) to normalize the results.
Protocol 2: Adipogenic Differentiation of Fibroblasts
This is a general protocol for inducing adipogenesis, adapted from studies using this compound.[4][5]
-
Pre-treatment (Optional but Recommended): Culture fibroblasts in their standard growth medium supplemented with this compound (e.g., 15 µM) for 3 days.
-
Induction: Replace the pre-treatment medium with an adipocyte-inducing differentiation (AID) medium. A common AID cocktail consists of:
-
Basal Medium (e.g., DMEM with 10% FBS)
-
Insulin (e.g., 1.7 µM)
-
Dexamethasone (e.g., 1 µM)
-
3-isobutyl-1-methylxanthine (IBMX) (e.g., 0.5 mM)
-
-
Maintenance: After 2-3 days, switch to a maintenance medium (basal medium with insulin only).
-
Culture: Continue to culture for 10-14 days, changing the medium every 2-3 days.
-
Analysis: Assess differentiation by:
-
Oil Red O Staining: To visualize lipid droplet accumulation.
-
RT-qPCR: To measure the expression of adipogenic markers such as PPARγ, CEBPα, and FABP4.
-
References
- 1. stemcell.com [stemcell.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF‑β1/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TGF-β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a small molecule inhibitor of the TGFβ receptor, induces brown adipogenesis and browning of white adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TGFβR-1/ALK5 inhibitor this compound induces enteric glia-to-neuron transition and influences gastrointestinal mobility in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of TGF-β Signaling Promotes Expansion of Human Epidermal Keratinocytes in Feeder Cell Co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Small Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dash.harvard.edu [dash.harvard.edu]
Technical Support Center: RepSox Efficacy and Cell Density
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the use of RepSox, with a specific focus on how cell density can influence its experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule that acts as a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5.[1][2] By inhibiting the kinase activity of ALK5, this compound blocks the phosphorylation of downstream proteins Smad2 and Smad3, effectively shutting down the canonical TGF-β signaling pathway.[3] This pathway is crucial in regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT).[4][5]
Q2: Why is this compound used in stem cell research?
In stem cell biology, this compound is widely used for two primary reasons:
-
Cellular Reprogramming: this compound can replace the requirement for the transcription factor SOX2 in the generation of induced pluripotent stem cells (iPSCs).[6] It achieves this by inhibiting the TGF-β pathway, which in turn leads to the induction of the pluripotency factor Nanog.[6][7][8]
-
Directed Differentiation: By blocking TGF-β signaling, this compound can direct the differentiation of pluripotent stem cells towards specific lineages, such as neuroectoderm, or prevent unwanted differentiation pathways.[9]
Q3: How does cell density generally impact cell culture experiments?
Cell density is a critical parameter in cell culture that can significantly influence experimental outcomes. Key effects include:
-
Proliferation Rate: Many cell types exhibit contact inhibition, where cell proliferation slows or stops once they reach a high density (confluence).[10] Conversely, very low densities can also slow proliferation due to a lack of supportive autocrine/paracrine signaling.
-
Gene Expression and Stemness: For mesenchymal stem cells (MSCs), low initial plating densities can lead to faster expansion and higher expression of stemness genes, while high densities promote more cell-to-cell contact and can initiate differentiation.[11]
-
Differentiation Potential: The efficiency of directed differentiation can be highly dependent on cell density. Some lineages require high cell density to promote the necessary cell-cell interactions and signaling, while others may differentiate more efficiently at lower densities.[12][13]
Q4: What is the relationship between cell density and this compound efficacy?
The optimal cell density for this compound efficacy is highly dependent on the specific cell type and the desired experimental outcome (e.g., reprogramming, proliferation, or differentiation). There is no single universal cell density.
-
For Proliferation/Self-Renewal: In applications where this compound is used to enhance the proliferation and self-renewal of progenitor cells, lower cell densities that allow for clonal expansion have been shown to be effective.[14][15]
-
For Differentiation: In some differentiation protocols, a higher initial cell density can lead to a greater yield of the target cell type.[12][13] This is likely due to the combined effect of this compound guiding the lineage choice and the high cell density promoting the cell-cell interactions necessary for maturation.
-
For Reprogramming: this compound has been found to be most efficient at generating iPSCs when applied to cultures of partially reprogrammed cells, rather than the initial somatic cells.[8] The density of these intermediate colonies can impact the final reprogramming efficiency.
Troubleshooting Guide
Problem: I am observing low or no effect of this compound in my differentiation/reprogramming experiment.
-
Is your cell density optimal?
-
Cause: The efficacy of this compound can be diminished if the cell density is not appropriate for the intended application.
-
Solution: Perform a titration experiment, testing a range of seeding densities (e.g., low, medium, high) to find the optimal density for your specific cell type and protocol. For some differentiation protocols, increasing cell density from 2,000 cells/cm² to 8,000 cells/cm² has been shown to significantly increase the percentage of differentiated cells.[12] Conversely, if you are trying to expand a progenitor population, a lower density of around 2 x 10⁴ cells per well in a 12-well plate may be more effective.[14]
-
-
Is the this compound concentration correct?
-
Cause: The IC50 of this compound can vary between cell types and assays.
-
Solution: Ensure you are using a concentration appropriate for your experiment. While nanomolar concentrations are effective for inhibiting ALK5 binding, cellular assays often require micromolar concentrations.[1][5] A concentration titration is recommended.
-
Problem: I am seeing high levels of cell death after treating with this compound.
-
Are your cells over-confluent?
-
Cause: High cell density can lead to rapid depletion of nutrients and accumulation of toxic waste products in the media. Combined with the cell-cycle effects of this compound, this can lead to apoptosis.
-
Solution: Seed cells at a lower density or passage them before they reach 100% confluence. Ensure you are using an adequate volume of media for your culture vessel (a general guideline is 0.2-0.3 mL of media per cm² of growth area).[10]
-
-
Is this compound affecting the cell cycle?
-
Cause: this compound has been shown to affect the cell cycle, for instance by inducing S-phase arrest in osteosarcoma cells or increasing the G2/M population in fibroblasts.[3][4] This effect, combined with other stressors, could lead to cell death.
-
Solution: Analyze the cell cycle of your cells with and without this compound treatment at different densities using flow cytometry to understand its specific effect.
-
Problem: My results with this compound are inconsistent between experiments.
-
Is your cell seeding procedure consistent?
-
Cause: Inaccurate cell counting or uneven cell plating can lead to significant well-to-well and experiment-to-experiment variability. A phenomenon known as the "edge effect" can cause cells to cluster at the sides of wells, leading to uneven density across the plate.[10]
-
Solution: Ensure your cell suspension is homogenous before plating. Use a reliable method for cell counting, such as an automated cell counter or a hemocytometer. To minimize the edge effect, ensure plates are level in the incubator and use an adequate media volume. For critical experiments, avoid using the outer wells of a multi-well plate.
-
Data Presentation
Table 1: Recommended Seeding Densities for Various Assays
| Assay Type | Cell Line | Plate Format | Seeding Density | Source |
|---|---|---|---|---|
| Cell Proliferation (CCK-8) | HOS, 143B | 96-well | 3,000 cells/well | [4][5] |
| Anti-TGF-β Activity | HepG2 | 96-well | 35,000 cells/well | [16] |
| Colony Formation | HOS, 143B | 6-well | 1,000 cells/well | [4][5] |
| Flow Cytometry (Cell Cycle) | HOS, 143B | 6-well | 50,000 cells/well | [4] |
| Population Doubling | Mouse Epidermal Cells | 12-well | 20,000 cells/well |[14] |
Table 2: Reported Effects of Cell Density on Differentiation Efficiency
| Cell Type | Differentiation Target | Low Density Seeding | High Density Seeding | Outcome at High Density | Source |
|---|---|---|---|---|---|
| Rat Adipose-derived Stem Cells | Schwann-like Cells | 2,000 cells/cm² | 8,000 cells/cm² | Significantly higher number of S100-positive and GFAP-positive cells. | [12] |
| Adult Neuroprogenitor-derived iPSCs | Neurons | 1.75 x 10⁴ cells/dish | 5 x 10⁴ cells/dish | Significantly higher number of TUJ-1, MAP2, and TH-positive neurons. |[13] |
Table 3: this compound IC₅₀ Values
| Assay | System | IC₅₀ | Source |
|---|---|---|---|
| ALK5 Autophosphorylation | Biochemical Assay | 4 nM | [1][2] |
| TGF-β Cellular Assay | HepG2 Cells | 18 nM | [1][2] |
| ALK5 Binding | HepG2 Cells | 23 nM | [1][2] |
| Cell Viability (96h) | HOS Osteosarcoma Cells | 140 µM | [4][5] |
| Cell Viability (96h) | 143B Osteosarcoma Cells | 149.3 µM |[4][5] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Test this compound Efficacy This protocol is adapted from studies on osteosarcoma cell lines.[4][5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium at desired concentrations (e.g., 0 to 200 µM). Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control group (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 96 hours).
-
Viability Assessment (CCK-8): Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Colony Formation Assay This protocol is adapted from studies on osteosarcoma cell lines.[4][5]
-
Cell Seeding: Seed cells in a 6-well plate at a very low density, such as 1,000 cells/well, in complete medium.
-
This compound Treatment: Add this compound to the medium at various concentrations (e.g., 0, 50, 100, 200 µM).
-
Incubation: Culture the cells for an extended period (e.g., 14 days), replacing the medium with freshly prepared this compound-containing medium every 2-3 days.
-
Fixation: After the incubation period, wash the wells twice with PBS. Fix the colonies by adding methanol or 4% paraformaldehyde for 15-20 minutes.
-
Staining: Remove the fixative and stain the colonies with 0.5% crystal violet solution for 20 minutes at room temperature.
-
Washing and Analysis: Gently wash the wells with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells) and analyze their size.
Visualizations
References
- 1. stemcell.com [stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. A Step Closer to Complete Chemical Reprogramming for Generating iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGFβR-1/ALK5 inhibitor this compound induces enteric glia-to-neuron transition and influences gastrointestinal mobility in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Small Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-cell qPCR demonstrates that this compound treatment changes cell fate from endoderm to neuroectoderm and disrupts epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 細胞の増殖不良のトラブルシューティング [sigmaaldrich.com]
- 11. Cell culture density affects the stemness gene expression of adipose tissue-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Cell Density on Differentiation Efficiency of Rat Adipose-derived Stem Cells into Schwann-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increased Neuronal Differentiation Efficiency in High Cell Density-Derived Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of TGF-β signaling supports high proliferative potential of diverse p63+ mouse epithelial progenitor cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound | ALK5 Inhibitor II | TGFβR-1/ALK5 inhibitor | TargetMol [targetmol.com]
Reducing variability in experiments with different batches of RepSox
Welcome to the technical support center for RepSox. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in experiments involving different batches of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5)[1][2][3][4][5]. It functions by inhibiting the autophosphorylation of ALK5, thereby blocking the downstream signaling cascade of the TGF-β pathway[2][6]. This pathway is crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis[7].
Q2: What are the primary applications of this compound in research?
This compound is widely used in stem cell research and regenerative medicine. Its main applications include:
-
Cellular Reprogramming: this compound can replace the requirement for the transcription factor Sox2, and sometimes c-Myc, in the generation of induced pluripotent stem cells (iPSCs) from somatic cells[7][8][9]. It achieves this by inhibiting the TGF-β pathway, which in turn induces the expression of the pluripotency factor Nanog[6][8][9].
-
Directed Differentiation: It is used to guide the differentiation of pluripotent stem cells into various lineages, such as pancreatic, neuronal, and brown adipocytes[1][10][11][12][13].
-
Cancer Research: this compound has been shown to suppress the proliferation and migration of certain cancer cells, like osteosarcoma, by inhibiting the JNK/Smad3 signaling pathway.
Q3: Why am I seeing variable results between different batches of this compound?
Lot-to-lot variation is a common challenge with chemical reagents, including small molecules like this compound[14][15]. This variability can arise from several factors:
-
Purity and Impurities: Differences in the purity of the compound or the presence of trace impurities can significantly impact its biological activity[7][10][16].
-
Formulation and Stability: this compound is often supplied as a powder or a solution in a solvent like DMSO or ethanol[1][6][17]. Variations in the salt form (e.g., hydrochloride) or the stability of the stock solution can lead to inconsistent performance[17].
-
Handling and Storage: Improper storage, such as exposure to light or repeated freeze-thaw cycles, can degrade the compound and reduce its efficacy[1][6][17].
Q4: How should I properly store and handle this compound?
To ensure the stability and activity of this compound, follow these storage guidelines:
-
Powder: Store the solid form at -20°C, protected from light, and in a desiccated environment as it can be hygroscopic. It is stable for at least 3 years under these conditions[6].
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO or absolute ethanol[1][6]. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[1][6][17]. Solutions in DMSO are stable for at least one month at -20°C and up to a year at -80°C[6]. Ethanol-based solutions are generally recommended to be stored for shorter periods[17]. Always use fresh, high-purity solvents for reconstitution.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when using different batches of this compound.
Issue 1: Reduced or No Biological Effect with a New Batch of this compound
Possible Causes:
-
The new batch has a lower effective concentration.
-
The compound has degraded due to improper shipping or storage.
-
The solvent used for reconstitution has degraded or is of poor quality.
Troubleshooting Steps:
-
Verify Storage and Handling: Confirm that the new batch of this compound was stored correctly upon receipt according to the manufacturer's instructions (typically at -20°C, protected from light)[6].
-
Prepare Fresh Stock Solution: Reconstitute the new batch of this compound in fresh, anhydrous DMSO or absolute ethanol to the recommended stock concentration[1][6]. Ensure the compound is fully dissolved.
-
Perform a Dose-Response Experiment: Conduct a dose-response experiment using the new batch and compare it to a previously validated, working batch if available. This will help determine the optimal concentration for the new lot.
-
Validate Biological Activity: Use a well-established, quantitative assay to confirm the biological activity of the new batch. For example, if using this compound for iPSC generation, quantify the number of emergent colonies. If used for differentiation, use qPCR or flow cytometry to measure the expression of key lineage markers.
Issue 2: Increased Cell Toxicity or Unexpected Phenotypes
Possible Causes:
-
The new batch contains cytotoxic impurities.
-
The final concentration of the solvent (e.g., DMSO) in the culture medium is too high.
-
The new batch has a higher potency than previous lots.
Troubleshooting Steps:
-
Check Solvent Concentration: Ensure the final concentration of the solvent in your cell culture medium is at a non-toxic level (typically ≤ 0.1%)[17].
-
Perform a Cytotoxicity Assay: Test a range of concentrations of the new this compound batch on your cells and assess viability using methods like MTT or Trypan Blue exclusion.
-
Titrate the Compound: If the new batch is more potent, a lower concentration may be required to achieve the desired biological effect without toxicity. Perform a dose-response experiment to identify the optimal non-toxic concentration.
-
Contact the Supplier: If you suspect an issue with the purity of the compound, contact the supplier and provide them with your experimental data. They may be able to provide a certificate of analysis or a replacement lot.
Experimental Protocols
Protocol for Validating a New Batch of this compound
This protocol outlines a systematic approach to qualify a new lot of this compound to ensure consistency with previous experiments.
1. Reconstitution and Aliquoting:
- Reconstitute the entire vial of new this compound powder in the appropriate volume of anhydrous DMSO or absolute ethanol to achieve a high-concentration stock solution (e.g., 10 mM).
- Gently vortex to ensure the compound is fully dissolved.
- Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
- Store the aliquots at -80°C.
2. Determination of Optimal Concentration (Dose-Response Curve):
- Plate your target cells at a consistent density.
- Prepare a serial dilution of the new this compound batch (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM) and a previously validated batch (if available) in your culture medium. Include a vehicle control (medium with the same final concentration of solvent).
- Treat the cells with the different concentrations of this compound.
- After the appropriate incubation time for your specific application, assess the biological outcome using a quantitative method. This could be:
- For Reprogramming: Staining for pluripotency markers (e.g., alkaline phosphatase) and counting the number of positive colonies.
- For Differentiation: Quantitative PCR (qPCR) for key lineage-specific gene expression or flow cytometry for protein expression.
- For Inhibition of TGF-β Signaling: Western blot for phosphorylated Smad2/3.
- Plot the response against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration). Compare the EC50 of the new batch to the old batch.
3. Functional Assay:
- Based on the dose-response curve, select the optimal concentration for the new batch.
- Perform a full experiment using this optimal concentration and compare the results to those obtained with a previous, validated batch.
- Assess key readouts for your experiment (e.g., efficiency of iPSC generation, percentage of differentiated cells, degree of pathway inhibition).
Data Presentation:
| Parameter | Previous Batch (Lot A) | New Batch (Lot B) | Acceptance Criteria |
| EC50 | [Insert Value] µM | [Insert Value] µM | Within ± 2-fold of Previous Batch |
| Optimal Concentration | [Insert Value] µM | [Insert Value] µM | |
| Functional Outcome | [e.g., % iPSC colonies] | [e.g., % iPSC colonies] | No significant difference (p > 0.05) |
| Cell Viability at Optimal Conc. | >95% | >95% | No significant decrease in viability |
Visualizations
TGF-β Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the TGF-β signaling pathway by blocking the ALK5 receptor kinase activity.
Experimental Workflow for Validating a New Batch of this compound
Caption: A stepwise workflow for the validation of a new batch of this compound to ensure experimental consistency.
Logical Relationship for Troubleshooting Reduced this compound Efficacy
Caption: A decision-making diagram for troubleshooting experiments with reduced this compound efficacy.
References
- 1. This compound Supplier | 446859-33-2 | Hello Bio [hellobio.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]
- 4. youtube.com [youtube.com]
- 5. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. clpmag.com [clpmag.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. myadlm.org [myadlm.org]
- 12. stemcell.com [stemcell.com]
- 13. stemcell.com [stemcell.com]
- 14. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 16. agilent.com [agilent.com]
- 17. cdn.stemcell.com [cdn.stemcell.com]
Technical Support Center: RepSox Dose-Response Curve Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing a dose-response curve for RepSox. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta type I receptor (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] It functions by competitively inhibiting ATP binding to the ALK5 kinase domain, thereby preventing its autophosphorylation and subsequent downstream signaling.[1][4]
Q2: What is a typical concentration range for a this compound dose-response curve?
A2: The optimal concentration range for this compound can vary significantly depending on the cell type and the biological question being investigated. Based on published studies, a broad starting range to consider is 0.1 µM to 100 µM.[5] For specific applications, ranges such as 0-200 µM have been used for osteosarcoma cells, while concentrations as low as 3 µM have been effective in inducing adipogenesis.[5][6] It is crucial to perform a pilot experiment with a wide range of concentrations to determine the optimal range for your specific cell system.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO).[7][8][9] To prepare a 10 mM stock solution, for example, you can dissolve 1 mg of this compound (molecular weight: 287.32 g/mol ) in 348 µL of DMSO.[8] It is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][8] Ensure the final DMSO concentration in your cell culture medium does not exceed a level that is toxic to your cells, typically below 0.5%.[7][8]
Q4: What is the recommended incubation time for this compound treatment?
A4: The incubation time will depend on the specific cellular process being studied. For cell viability or proliferation assays, common incubation times range from 24 to 96 hours.[5] For signaling pathway studies, such as assessing the phosphorylation of downstream targets like Smad3, shorter incubation times may be sufficient. It is advisable to perform a time-course experiment to identify the optimal treatment duration.
Q5: What are the most common assays to measure the dose-response effect of this compound?
A5: The choice of assay depends on the desired endpoint. Common assays include:
-
Cell Viability/Proliferation Assays: Assays like CCK-8, MTT, or AlamarBlue are used to assess the effect of this compound on cell viability and proliferation.[5][10]
-
Western Blotting: This technique is used to measure the levels of total and phosphorylated proteins in the TGF-β signaling pathway, such as Smad2 and Smad3, to confirm target engagement.[5]
-
Quantitative PCR (qPCR): qPCR can be used to analyze the expression of target genes downstream of the TGF-β pathway.
-
Flow Cytometry: This can be used to analyze cell cycle distribution and apoptosis in response to this compound treatment.[5]
-
Reporter Assays: Luciferase reporter assays can be used to measure the activity of the Smad signaling pathway.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Incorrect concentration range: The concentrations used may be too low to elicit a response in your specific cell line. | Perform a pilot experiment with a broader range of concentrations, including higher concentrations (e.g., up to 200 µM).[5] |
| Inactive compound: The this compound compound may have degraded. | Ensure proper storage of the this compound stock solution (aliquoted at -20°C or -80°C, protected from light).[3][8] Purchase a new, quality-controlled batch of the compound if necessary. | |
| Cell line is not responsive to TGF-β signaling: The chosen cell line may not have an active TGF-β signaling pathway. | Confirm the expression of TGF-β receptors and the responsiveness of your cells to TGF-β ligands before initiating the this compound experiment. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell distribution in the microplate wells can lead to variable results. | Ensure a homogenous single-cell suspension before seeding and use proper pipetting techniques to dispense cells evenly. |
| Edge effects: Wells on the perimeter of the microplate are prone to evaporation, which can affect cell growth and compound concentration. | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| Inaccurate serial dilutions: Errors in preparing the dilution series can lead to inconsistent final concentrations. | Use calibrated pipettes and perform dilutions carefully. Consider using automated liquid handlers for improved accuracy. | |
| High background signal in the assay | Autofluorescence of the compound or media: this compound or components in the cell culture medium may interfere with fluorescent-based assays. | Run a control plate with this compound in cell-free medium to assess background fluorescence. If necessary, switch to a non-fluorescent assay format (e.g., colorimetric or luminescent). |
| Unexpected cell toxicity at low concentrations | High DMSO concentration: The final concentration of the vehicle (DMSO) in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (typically <0.5%).[7][8] Run a vehicle control with the highest concentration of DMSO used in the experiment. |
| Off-target effects: At higher concentrations, small molecules can sometimes exhibit off-target effects. | Correlate the observed phenotype with the inhibition of the TGF-β pathway using techniques like Western blotting for p-Smad3 to ensure the effect is target-specific. |
Data Presentation
Table 1: this compound Concentration and IC50/EC50 Values in Various Applications
| Application | Cell Line | Concentration Range | IC50/EC50 | Reference |
| Inhibition of ALK5 Autophosphorylation | Cell-free assay | Not Applicable | 4 nM | [4] |
| Inhibition of ATP binding to ALK5 | Cell-free assay | Not Applicable | 23 nM | [4] |
| Inhibition of TGF-β induced PAI-1 luciferase activity | HepG2 cells | Not Specified | 18 nM | [4] |
| Inhibition of Osteosarcoma Cell Viability (96h) | HOS cells | 0 - 200 µM | 140 µM | [5] |
| Inhibition of Osteosarcoma Cell Viability (96h) | 143B cells | 0 - 200 µM | 149.3 µM | [5] |
| Induction of Adipogenesis | Mouse Embryonic Fibroblasts (MEFs) | 3 µM (optimal) | Not Applicable | [6][11] |
| Enhancement of CRISPR/Cas9 Genome Editing | HEK293T, HT1080, A549 cells | 5 - 10 µM | Not Applicable | [10] |
Experimental Protocols
Detailed Methodology: Performing a this compound Dose-Response Curve using a Cell Viability Assay (e.g., CCK-8)
-
Cell Seeding:
-
Harvest and count cells to ensure they are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density. The seeding density should allow for logarithmic growth throughout the duration of the experiment.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Dilution Series:
-
Thaw a frozen aliquot of your this compound stock solution (e.g., 10 mM in DMSO).
-
Perform a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations. It is common to perform a 2-fold or 3-fold dilution series.
-
Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
-
Treatment of Cells:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, and negative control to the respective wells. It is recommended to have at least three technical replicates for each condition.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement (CCK-8 Assay):
-
Add 10 µL of the CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your cell line.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each this compound concentration.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC50 value (the concentration of this compound that inhibits cell viability by 50%).[4][5]
-
Mandatory Visualization
Caption: this compound inhibits the TGF-β signaling pathway by blocking ALK5.
Caption: Experimental workflow for a this compound dose-response curve.
References
- 1. How to compute EC50 C50 in Dose Response fitting [originlab.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Star Republic: Guide for Biologists [sciencegateway.org]
- 5. researchgate.net [researchgate.net]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. reprocell.com [reprocell.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. synentec.com [synentec.com]
The impact of repeated freeze-thaw cycles on RepSox activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of RepSox, with a specific focus on the impact of repeated freeze-thaw cycles on its activity.
Troubleshooting Guides
Issue: Reduced or No this compound Activity in Experiments
If you are observing a diminished or complete lack of the expected biological effect of this compound in your experiments, consider the following potential causes and troubleshooting steps.
Question: I am not seeing the expected inhibition of TGF-β signaling with this compound. Could my stock solution have gone bad?
Answer: Yes, improper storage and handling, particularly repeated freeze-thaw cycles, can lead to the degradation of this compound and a subsequent loss of its inhibitory activity. It is strongly recommended to aliquot your this compound stock solution upon initial reconstitution to minimize the number of times the main stock is subjected to temperature changes.
Troubleshooting Steps:
-
Review Storage and Handling Practices:
-
Confirm that your this compound stock solution, typically dissolved in DMSO, is stored at -20°C or -80°C as recommended by the supplier.
-
Determine how many times the stock vial has been freeze-thawed. If it has been subjected to multiple cycles (more than 3-5), there is a high probability of degradation.
-
-
Prepare a Fresh Stock Solution:
-
If possible, prepare a fresh stock solution of this compound from a new, unopened vial of powder.
-
Immediately aliquot the new stock solution into single-use volumes and store them at the recommended temperature.
-
-
Perform an Activity Assay:
-
To confirm the activity of your new and old this compound stocks, you can perform a functional assay. A common method is to assess the phosphorylation of Smad2 or Smad3, downstream targets of the TGF-β receptor ALK5, which this compound inhibits.[1][2] A reduction in phosphorylated Smad2/3 upon this compound treatment would indicate its activity.
-
Alternatively, a luciferase reporter assay using a TGF-β responsive promoter (e.g., containing Smad Binding Elements, SBE) can provide a quantitative measure of this compound activity.[3][4][5]
-
Question: My cells are showing signs of toxicity after treatment with this compound. Is this expected?
Answer: While this compound is generally well-tolerated by cells at effective concentrations, high concentrations or the presence of degraded compound byproducts could potentially lead to toxicity. The quality of the DMSO used for reconstitution is also a critical factor.
Troubleshooting Steps:
-
Verify the Final Concentration: Double-check your calculations to ensure you are using this compound at the intended final concentration in your cell culture medium. Effective concentrations can vary between cell types and applications but are typically in the nanomolar to low micromolar range.
-
Assess DMSO Quality: Use only high-purity, anhydrous DMSO to prepare your stock solution. DMSO is hygroscopic and can absorb water, which can affect the solubility and stability of this compound.
-
Perform a Dose-Response Curve: To determine the optimal, non-toxic concentration for your specific cell type and experiment, it is advisable to perform a dose-response curve. This will help you identify the concentration range where you observe the desired inhibitory effect without significant cytotoxicity.
-
Consider the Age of the Stock Solution: Degraded small molecules can sometimes have off-target effects or increased toxicity. If your stock solution is old or has been improperly stored, it is best to use a fresh preparation.
Frequently Asked Questions (FAQs)
Q1: Why are repeated freeze-thaw cycles detrimental to this compound activity?
Q2: How should I properly store my this compound stock solution?
A2: Upon receiving powdered this compound, store it desiccated at -20°C. Once reconstituted in DMSO, it is crucial to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This practice minimizes the number of freeze-thaw cycles for the bulk of the compound.
Q3: What is the recommended solvent for this compound?
A3: The most common solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q4: Can I store my diluted working solutions of this compound?
A4: It is generally recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment from your frozen aliquoted stock. The stability of this compound in aqueous media at 37°C for extended periods may be limited.
Q5: How can I test if my this compound is still active?
A5: You can perform a biological activity assay. The most direct methods involve assessing the downstream effects of TGF-β signaling. This can be done by:
-
Western Blotting: Measure the levels of phosphorylated Smad2 or Smad3 in cells treated with TGF-β with and without your this compound. Active this compound will reduce the levels of p-Smad2/3.[2][10][11][12]
-
Luciferase Reporter Assay: Use a cell line containing a luciferase reporter construct driven by a TGF-β/Smad-responsive promoter. Active this compound will inhibit the TGF-β-induced luciferase activity.[3][4][5][13][14]
Data Presentation
Table 1: Summary of Supplier Recommendations for this compound Storage
| Supplier | Form | Recommended Storage of Powder | Recommended Storage of Stock Solution | Freeze-Thaw Recommendation |
| Supplier A | Powder | -20°C | Aliquot and store at -20°C or -80°C | Avoid repeated freeze-thaw cycles |
| Supplier B | Powder | -20°C | Aliquot and store at -20°C | Avoid repeated freeze-thaw cycles |
| Supplier C | InSolution (DMSO) | -20°C | Aliquot after initial thaw and store at -20°C | Avoid repeated freeze-thaw cycles |
This table is a generalized summary based on common recommendations from various suppliers. Always refer to the specific product data sheet for your purchased this compound.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Smad2/3 Inhibition
This protocol allows for the qualitative or semi-quantitative assessment of this compound activity by measuring the phosphorylation of its direct downstream targets, Smad2 and Smad3.
Materials:
-
Cell line responsive to TGF-β (e.g., HaCaT, HepG2, HOS)[1]
-
Complete cell culture medium
-
Serum-free medium
-
Recombinant TGF-β1
-
This compound stock solution (and potentially aged/questionable stock for comparison)
-
PBS (Phosphate Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors[1][10]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2/3, anti-total Smad2/3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
This compound Pre-treatment: Treat the cells with your this compound solution (e.g., at a final concentration of 1-10 µM) or vehicle control (DMSO) for 1-2 hours.
-
TGF-β Stimulation: Add TGF-β1 (e.g., at a final concentration of 5-10 ng/mL) to the wells (except for the negative control) and incubate for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.[1][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Strip the membrane and re-probe for total Smad2/3 and the loading control to normalize the phospho-Smad2/3 signal. A decrease in the p-Smad2/3 signal in the this compound-treated samples compared to the TGF-β only treated samples indicates active this compound.
Protocol 2: TGF-β/SMAD Luciferase Reporter Assay
This quantitative assay measures the transcriptional activity of the TGF-β pathway.
Materials:
-
HEK293T or other suitable cell line
-
A luciferase reporter plasmid containing Smad Binding Elements (SBEs) (e.g., SBE4-Luc)
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Recombinant TGF-β1
-
This compound stock solution
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection: Co-transfect the cells with the SBE-luciferase reporter plasmid and the Renilla control plasmid.
-
Cell Plating: After 24 hours, plate the transfected cells into a 96-well plate.
-
Treatment: After another 24 hours, pre-treat the cells with different concentrations of your this compound solution or vehicle control for 1 hour.
-
Stimulation: Add TGF-β1 to the wells and incubate for 16-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol for the dual-luciferase assay system.[4]
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in normalized luciferase activity in the this compound-treated wells indicates its inhibitory activity.
Mandatory Visualization
Caption: this compound inhibits the TGF-β signaling pathway.
Caption: Troubleshooting workflow for reduced this compound activity.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Luciferase reporter assay for determination of TGF-β activity [bio-protocol.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Luciferase reporter cells as a platform to detect SMAD-dependent collagen production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ziath.com [ziath.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Determination of reference genes as a quantitative standard for gene expression analysis in mouse mesangial cells stimulated with TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative monitoring of the mRNA expression pattern of the TGF-beta-isoforms (beta 1, beta 2, beta 3) during transdifferentiation of hepatic stellate cells using a newly developed real-time SYBR Green PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling RepSox in a Sterile Cell Culture Hood
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling RepSox in a sterile cell culture environment. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide best practices to ensure experimental success and maintain aseptic conditions.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta type 1 receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[1] It functions by competitively binding to the ATP-binding site of ALK5, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[2][3] This inhibition of the TGF-β/Smad signaling pathway is crucial in various cellular processes, including cell differentiation, proliferation, and reprogramming.[4][5][6]
2. What are the primary applications of this compound in cell culture?
This compound is widely used in stem cell research and regenerative medicine. Its key applications include:
-
Cellular Reprogramming: It can replace the transcription factor Sox2 in the generation of induced pluripotent stem cells (iPSCs) from somatic cells.[2][4][7]
-
Directed Differentiation: It promotes the differentiation of pluripotent stem cells into various lineages, such as neurons and pancreatic insulin-producing cells.[1][8][7]
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): By blocking TGF-β signaling, this compound can inhibit or reverse EMT, a process implicated in fibrosis and cancer progression.[5]
3. How should I prepare a stock solution of this compound?
It is crucial to prepare this compound stock solutions under sterile conditions to avoid contamination of your cell cultures.
Protocol for Preparing a Sterile this compound Stock Solution:
-
Work in a sterile environment: Perform all steps inside a certified Class II biological safety cabinet (BSC) or laminar flow hood.[9][10]
-
Use sterile materials: Ensure all pipette tips, tubes, and solvent are sterile.
-
Solvent selection: High-purity, sterile dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound powder.[3][4][11] Some protocols may also use absolute ethanol.[12]
-
Reconstitution:
-
Briefly centrifuge the vial of this compound powder to collect all the material at the bottom.
-
Carefully open the vial inside the sterile hood.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). For a 10 mM stock solution, you would add 348 µL of DMSO to 1 mg of this compound.[3]
-
Gently pipette the solution up and down to ensure the powder is completely dissolved. If necessary, warm the solution to 37°C for 2-5 minutes to aid dissolution.[3]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the risk of contamination from repeated handling and avoids freeze-thaw cycles.[4][12][13]
-
Clearly label each aliquot with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.[4][13][14]
-
4. What is the recommended working concentration of this compound?
The optimal working concentration of this compound is cell-type and application-dependent. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.
| Application | Cell Type | Recommended Concentration Range | Reference |
| iPSC Generation (replacing Sox2) | Mouse Embryonic Fibroblasts | 1 µM | --INVALID-LINK-- |
| Neuronal Differentiation | Human Fibroblasts | 10 µM | --INVALID-LINK-- |
| Adipocyte Differentiation | Sheep Fibroblasts | 15 µM | [6] |
| Inhibition of Osteosarcoma Cell Proliferation | HOS and 143B cells | 50 - 200 µM | [5] |
| Browning of White Adipocytes | Mouse Embryonic Fibroblasts | 3 µM | [15] |
5. How should I handle this compound powder safely?
This compound powder should be handled with care to avoid inhalation and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling the powder.[16]
-
Weighing: If possible, weigh the powder in a chemical fume hood or a powder handling enclosure to minimize the risk of inhalation.[17] If a fume hood is not available, handle it in a designated area with minimal air currents.
-
Spills: In case of a spill, carefully sweep up the powder and place it in a sealed container for disposal. Avoid creating dust.[18] Clean the area with a wet cloth.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Contamination of cell cultures after this compound treatment. | 1. Non-sterile stock solution. 2. Contamination during dilution in the hood. 3. Contaminated media or other reagents. | 1. Prepare a fresh, sterile stock solution of this compound following the protocol above. 2. Review and reinforce aseptic techniques when working in the cell culture hood.[9][10][19] Ensure all items are sterilized before being placed in the hood. 3. Test all media and reagents for contamination. |
| This compound precipitates in the culture medium. | 1. The final concentration of DMSO is too high. 2. The working solution was not properly mixed. 3. The culture medium was not pre-warmed. | 1. Ensure the final DMSO concentration in the culture medium is low, typically less than 0.5%, to avoid both precipitation and cytotoxicity.[3] 2. After adding the this compound stock solution to the medium, gently swirl or pipette to ensure it is thoroughly mixed. 3. Always add the reconstituted compound to pre-warmed culture media.[3] |
| No observable effect of this compound on the cells. | 1. Incorrect concentration used. 2. Degraded this compound stock solution. 3. The cell type is not responsive to ALK5 inhibition. | 1. Perform a dose-response curve to determine the optimal concentration for your cell type and application. 2. Prepare a fresh stock solution. Avoid repeated freeze-thaw cycles of the stock solution.[12][13] 3. Verify the expression of TGF-βRI/ALK5 in your cells of interest. |
| Cell toxicity or death after treatment. | 1. The concentration of this compound is too high. 2. The final DMSO concentration is toxic to the cells. 3. The this compound solution was not properly dissolved or mixed. | 1. Titrate the this compound concentration to find a non-toxic, effective dose. 2. Use a lower concentration of the this compound stock solution or prepare a more diluted stock to reduce the final DMSO concentration. 3. Ensure the this compound is fully dissolved in the stock solution and well-mixed in the final culture medium. |
Visualizing this compound's Mechanism and Handling
To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: A flowchart outlining the key steps for preparing and using this compound in a sterile cell culture experiment.
Caption: The signaling cascade of the TGF-β pathway and the inhibitory action of this compound on the ALK5 receptor.
References
- 1. stemcell.com [stemcell.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. reprocell.com [reprocell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. TGF-β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Small Molecules | Potent and selective inhibitor of the TGF-β type 1 receptor [captivatebio.com]
- 8. stemcell.com [stemcell.com]
- 9. Operating under sterile cell culture conditions • Hemocytometer [hemocytometer.org]
- 10. Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells [sigmaaldrich.com]
- 11. This compound | ALK5 Inhibitor II | TGFβR-1/ALK5 inhibitor | TargetMol [targetmol.com]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. TGF-β InSolution, ≥99%, 50 mM in DMSO, RI Kinase Inhibitor II, this compound | 446859-33-2 [sigmaaldrich.com]
- 14. This compound Supplier | 446859-33-2 | Hello Bio [hellobio.com]
- 15. This compound, a small molecule inhibitor of the TGFβ receptor, induces brown adipogenesis and browning of white adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.stemcell.com [cdn.stemcell.com]
- 17. Guidelines for Safe Handling of Powders and Bulk Solids | AIChE [aiche.org]
- 18. americanelements.com [americanelements.com]
- 19. youtube.com [youtube.com]
Troubleshooting unexpected morphological changes in cells treated with RepSox
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing unexpected morphological changes in cells treated with RepSox.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5.[1] Its primary mechanism involves binding to the ATP-binding site of the ALK5 kinase domain, preventing its autophosphorylation and subsequent activation.[2][3] This inhibition blocks the canonical TGF-β signaling pathway, which plays a crucial role in cell proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT).[4]
Q2: What are the common applications of this compound in cell culture?
This compound is widely used in stem cell research and regenerative medicine. Its ability to inhibit TGF-β signaling allows it to:
-
Replace the function of the transcription factor Sox2 in the reprogramming of fibroblasts into induced pluripotent stem cells (iPSCs).[5][6][7]
-
Enhance the efficiency of cellular reprogramming.
-
Direct the differentiation of pluripotent stem cells into various lineages, such as neurons and adipocytes.[6]
-
Promote the reversal of EMT, a process implicated in fibrosis and cancer metastasis.[2][3]
Q3: Are morphological changes expected with this compound treatment?
Yes, morphological changes are often an expected outcome of this compound treatment, as inhibiting the TGF-β pathway can significantly alter cell fate and behavior. For example, fibroblasts, which are typically spindle-shaped, may adopt a more elongated or epithelial-like, flattened morphology upon this compound treatment.[5] In the context of differentiation protocols, such as the generation of neurons from glial cells, this compound can induce the formation of axon-like structures.[8]
Troubleshooting Guide: Unexpected Morphological Changes
This guide addresses common unexpected morphological changes observed during this compound treatment and provides potential causes and solutions.
Issue 1: Cells are rounding up and detaching from the culture surface.
| Potential Cause | Troubleshooting Steps |
| High Concentration of this compound: | The optimal concentration of this compound is cell-type dependent. Excessive concentrations can lead to off-target effects or cytotoxicity. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration (e.g., 1 µM) and titrate up to the recommended range (typically 10-25 µM).[5] |
| Solvent Toxicity: | This compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is low and consistent across all experimental conditions, including vehicle controls. |
| Sub-optimal Culture Conditions: | Poor cell adhesion can be exacerbated by the effects of this compound. Ensure that your culture vessels are appropriately coated (e.g., with fibronectin, collagen, or gelatin) to promote cell attachment.[9] Also, verify the quality and composition of your culture medium. |
| Cell Cycle Arrest and Apoptosis: | In some cell types, such as osteosarcoma cells, this compound can induce cell cycle arrest and apoptosis, which may manifest as cell rounding and detachment.[2] If this is not the intended outcome, consider using a lower concentration of this compound or a shorter treatment duration. |
Issue 2: Cells exhibit a dramatic change in shape, but not the expected morphology.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects: | While this compound is a selective ALK5 inhibitor, at high concentrations, it may have off-target effects on other kinases that could influence cell morphology.[10] Again, a dose-response experiment is crucial. |
| Influence on Cytoskeleton and Adhesion: | This compound has been shown to affect the expression of genes related to the regulation of the actin cytoskeleton and focal adhesion.[5] This can lead to significant changes in cell shape. If the observed morphology is undesirable, consider co-treatment with agents that stabilize the cytoskeleton, if appropriate for your experimental goals. |
| Contamination: | Microbial contamination (e.g., bacteria, yeast, mycoplasma) can induce morphological changes in cultured cells.[9] Regularly check your cultures for signs of contamination and consider performing a mycoplasma test. |
| Differentiation into an Unintended Lineage: | By inhibiting the TGF-β pathway, this compound can alter the balance of signaling pathways that determine cell fate. In some contexts, this could lead to differentiation into an unexpected cell type with a distinct morphology.[10] Carefully characterize the treated cells using lineage-specific markers to confirm their identity. |
Issue 3: Heterogeneous morphology within the treated cell population.
| Potential Cause | Troubleshooting Steps |
| Asynchronous Cell Population: | If the starting cell population is not synchronized, individual cells may respond to this compound at different rates, leading to a mix of morphologies. Consider synchronizing your cells before treatment if a uniform response is critical. |
| Incomplete Reprogramming or Differentiation: | In reprogramming or differentiation protocols, it is common to have a heterogeneous population of fully, partially, and non-reprogrammed/differentiated cells. Optimize the concentration of this compound and the duration of treatment to maximize the efficiency of the desired cell fate conversion.[11] |
| Genetic or Epigenetic Variability: | The parental cell line may have inherent heterogeneity that leads to varied responses to this compound. If possible, consider using a clonally derived cell line to ensure a more uniform starting population. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound treatment.
Table 1: IC50 Values of this compound
| Parameter | Cell Line/Assay | IC50 Value | Reference |
| ALK5 Autophosphorylation | Cell-free assay | 4 nM | [2] |
| ATP binding to ALK5 | Cell-free assay | 23 nM | [2] |
| TGF-β induced PAI-1 luciferase activity | HepG2 cells | 18 nM | [2] |
| Cell Viability (96h) | HOS (osteosarcoma) | 140 µM | [2] |
| Cell Viability (96h) | 143B (osteosarcoma) | 149.3 µM | [2] |
Table 2: Effects of this compound on Sheep Fibroblast Morphology and Cell Cycle
| Parameter | Condition | Observation | Reference |
| Morphology | 10-15 µM this compound (3 days) | Transformation from spindle to elongated, slender shape with parallel microfilament arrangement. | [5] |
| Cell Proliferation | This compound treatment | Not markedly affected. | [5] |
| Apoptosis | This compound treatment | No substantial differences compared to control. | [5] |
| Cell Cycle | This compound treatment | Significant increase in the number of cells in the G2/M phase. | [5] |
Experimental Protocols
Protocol 1: Induction of Morphological Change in Sheep Fibroblasts
-
Cell Culture: Culture sheep adult fibroblasts (SAFs) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound Treatment: Treat logarithmic phase SAFs with this compound at concentrations of 10 µM and 15 µM for three days. A DMSO control should be run in parallel.
-
Morphological Assessment:
-
Observe overall cell morphology daily using a phase-contrast microscope.
-
For actin cytoskeleton visualization, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with Alexa Fluor 568 phalloidin.
-
Image using a fluorescence microscope.
-
Adapted from: this compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway.[5]
Protocol 2: Inhibition of Epithelial-Mesenchymal Transition (EMT) in Osteosarcoma Cells
-
Cell Culture: Culture HOS and 143B osteosarcoma cells in DMEM supplemented with 10% FBS.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM) for 24 hours to assess effects on EMT markers.
-
Wound-Healing Assay:
-
Grow cells to confluence in a 6-well plate.
-
Create a scratch in the cell monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing the desired concentration of this compound or DMSO as a control.
-
Capture images at 0 and 24 hours to assess cell migration into the wound area.
-
-
Western Blot Analysis:
-
Lyse treated cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against EMT markers (E-cadherin, N-cadherin, Vimentin) and loading controls (e.g., GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Adapted from: TGF‑β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway.[2]
Visualizations
Caption: this compound inhibits the TGF-β signaling pathway.
Caption: Troubleshooting flowchart for unexpected morphology.
References
- 1. Advances and Challenges in Targeting TGF-β Isoforms for Therapeutic Intervention of Cancer: A Mechanism-Based Perspective [mdpi.com]
- 2. TGF-β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectively Intervening Epithelial-Mesenchymal Transition of Retinal Pigment Epithelial Cells With a Combination of ROCK and TGF-β Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a small molecule inhibitor of the TGFβ receptor, induces brown adipogenesis and browning of white adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF‑β1/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TGFβR-1/ALK5 inhibitor this compound induces enteric glia-to-neuron transition and influences gastrointestinal mobility in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Single-cell qPCR demonstrates that this compound treatment changes cell fate from endoderm to neuroectoderm and disrupts epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Small Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the duration of RepSox treatment for different cell types
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the duration of RepSox treatment for various cell types. Find troubleshooting guides, frequently asked questions, and detailed experimental protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the optimal duration of this compound treatment for inducing pluripotency in fibroblasts?
A1: The optimal duration can vary depending on the specific reprogramming strategy and the origin of the fibroblasts. For mouse embryonic fibroblasts (MEFs), a treatment as short as 24 hours can be sufficient to replace Sox2 in the reprogramming cocktail, particularly when applied around days 10-11 post-transduction of other factors.[1] However, longer treatments, such as 9 days (from day 4 to 13 post-transduction), have been shown to yield the highest number of iPSC colonies.[1] For sheep adult fibroblasts, a 3-day pretreatment with 15 µM this compound was used before inducing differentiation into adipocytes.[2]
Q2: How long should I treat my cells with this compound to induce differentiation into a specific lineage?
A2: Treatment duration is highly dependent on the target cell type and the desired lineage. For instance, to induce brown adipogenesis from mouse embryonic fibroblasts, this compound was present throughout the entire 8-day differentiation process.[3] In another study, to convert enteric glial cells into neurons, this compound was applied for up to 14 days.[4] For the differentiation of human embryonic stem cells into neuroectoderm, a 2-day treatment with 2 µM this compound after primitive streak induction was effective.[5]
Q3: What is a typical concentration range for this compound treatment?
A3: this compound concentration should be optimized for each cell type and application. Common concentration ranges from 3 µM to 200 µM. For example, in the context of inhibiting osteosarcoma cell proliferation, concentrations between 50 µM and 200 µM were used.[6][7] For inducing brown adipogenesis in MEFs, 3 µM was found to be the most effective concentration.[3] In reprogramming experiments, concentrations around 10-25 µM are often utilized.[8][9]
Q4: Can this compound treatment affect cell viability?
A4: At higher concentrations and with prolonged exposure, this compound can impact cell viability and induce apoptosis in some cell types, such as osteosarcoma cells.[6][7] However, in other applications, such as the differentiation of sheep fibroblasts, no significant alterations in cell proliferation or apoptosis were observed at a concentration of 15 µM.[2] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental goals.
Q5: How does this compound work?
A5: this compound is a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5.[10][11] By inhibiting ALK5, this compound blocks the phosphorylation of downstream proteins Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling pathway.[2][6] This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low reprogramming efficiency | Suboptimal timing or duration of this compound treatment. | The timing of this compound addition can be critical. For MEF reprogramming, delaying the start of treatment to day 10 post-transduction has been shown to increase potency.[1] Experiment with different treatment windows (e.g., days 4-7, 7-10, 10-13 post-transduction) to find the optimal timing for your system. |
| Incorrect this compound concentration. | Perform a dose-response experiment to determine the optimal concentration. While some protocols use up to 25 µM, others find concentrations as low as 3 µM to be effective.[3][8] | |
| Cell death or toxicity | This compound concentration is too high. | Reduce the concentration of this compound. Perform a viability assay (e.g., MTS or trypan blue exclusion) to determine the IC50 and a non-toxic working concentration for your specific cell line. For example, the IC50 for HOS and 143B osteosarcoma cells at 96 hours were 140 µM and 149.3 µM, respectively.[6] |
| Prolonged treatment duration. | Shorten the exposure time to this compound. In some cases, a short pulse of treatment is sufficient to induce the desired effect.[1] | |
| Failure to induce desired differentiation | Insufficient treatment duration. | Extend the duration of this compound treatment. Some differentiation protocols require continuous exposure for several days.[3][4] |
| Cell type is not responsive to this compound alone. | This compound may need to be used in combination with other small molecules or growth factors to achieve the desired differentiation. For example, direct lineage reprogramming of fibroblasts to neurons often involves a cocktail of small molecules including this compound.[10][12] | |
| Variability in results | Inconsistent this compound activity. | Ensure proper storage and handling of this compound. Prepare fresh dilutions from a concentrated stock for each experiment. |
| Passage number of cells. | Use cells within a consistent and low passage number range, as cellular responses can change with extensive passaging. |
Quantitative Data Summary
Table 1: this compound Treatment Durations and Concentrations for Different Cell Types and Applications
| Cell Type | Application | This compound Concentration | Treatment Duration | Outcome | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Reprogramming (Sox2 replacement) | Not specified | 1-9 days | Increased iPSC colony formation | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | Brown Adipogenesis | 3 µM | 8 days | Induction of brown adipocyte-specific markers | [3] |
| Sheep Adult Fibroblasts | Adipocyte Differentiation | 15 µM | 3 days (pretreatment) | Enhanced differentiation into adipocytes | [2] |
| Human Embryonic Stem Cells (hESCs) | Neuroectoderm Differentiation | 2 µM | 2 days | Upregulation of neuroectoderm markers (PAX6, SOX1) | [5] |
| Enteric Glial Cells | Neuronal Transdifferentiation | Not specified | Up to 14 days | Conversion of glial cells into neurons | [4] |
| HOS & 143B Osteosarcoma Cells | Inhibition of Proliferation | 50-200 µM | 24-96 hours | Induced S-phase arrest and apoptosis | [6] |
| Porcine SCNT Embryos | Improved Development | 25 µM | 14-16 hours | Increased blastocyst rate | [8] |
Signaling Pathways and Experimental Workflows
Caption: TGF-β signaling pathway and the inhibitory action of this compound on the ALK5 receptor.
Caption: General experimental workflow for this compound treatment and subsequent analysis.
Detailed Experimental Protocols
Protocol 1: Induction of Brown Adipogenesis from Mouse Embryonic Fibroblasts (MEFs)
Adapted from a study on this compound-induced brown adipogenesis.[3]
-
Cell Seeding: Plate primary MEFs in a 12-well plate at a density of 5 x 104 cells per well in growth medium (DMEM supplemented with 10% FBS).
-
Induction of Differentiation: Two days after the cells reach confluence (Day 0), replace the growth medium with differentiation medium.
-
White Adipocyte Differentiation (Control): Growth medium supplemented with 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin.
-
Brown Adipocyte Differentiation: White adipocyte differentiation medium further supplemented with 1 nM T3.
-
-
This compound Treatment: Add this compound to the differentiation medium at a final concentration of 3 µM. A DMSO control should be run in parallel. Rosiglitazone (1 µM) can be added to enhance adipogenesis. This compound should be present throughout the entire 8-day differentiation period.
-
Maintenance: On Day 2, replace the induction medium with maintenance medium (growth medium containing 1 µg/mL insulin and 1 nM T3 for brown adipocytes) with freshly added this compound.
-
Culture and Analysis: From Day 4 to Day 8, maintain the cells in growth medium with fresh this compound, changing the medium every 2 days.
-
Analysis: On Day 8, assess adipogenesis by:
-
Oil Red O Staining: To visualize lipid droplet accumulation.
-
Immunocytochemistry: For brown adipocyte markers like UCP1.
-
qPCR: To quantify the expression of brown fat-specific genes (e.g., Ucp1, Prdm16).
-
MitoTracker Staining: To assess mitochondrial content.
-
Protocol 2: Inhibition of Osteosarcoma Cell Proliferation
Based on a study on the effects of this compound on osteosarcoma cells.[6]
-
Cell Seeding: Seed HOS or 143B osteosarcoma cells in 96-well plates at a density of 3 x 103 cells/well and incubate overnight.
-
This compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 50, 100, 200 µM) for 24, 48, or 96 hours. Use DMSO as a vehicle control.
-
Cell Viability Assay:
-
At each time point, add Cell Counting Kit-8 (CCK-8) solution to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours and measure the absorbance at 450 nm to determine cell viability.
-
-
Cell Cycle Analysis:
-
Treat cells with different concentrations of this compound for 48 hours.
-
Harvest, wash, and fix the cells in 70% ethanol.
-
Stain the cells with propidium iodide (PI) and analyze by flow cytometry to determine the cell cycle distribution.
-
-
Apoptosis Assay:
-
Treat cells as for the cell cycle analysis.
-
Stain the cells with an Annexin V-FITC/PI apoptosis detection kit.
-
Analyze by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Western Blot Analysis:
-
Lyse this compound-treated cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against proteins involved in the JNK/Smad3 pathway (e.g., total and phosphorylated JNK and Smad3) and apoptosis (e.g., Bax, Bcl-2).
-
Use an appropriate secondary antibody and visualize the protein bands.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule inhibitor of the TGFβ receptor, induces brown adipogenesis and browning of white adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGFβR-1/ALK5 inhibitor this compound induces enteric glia-to-neuron transition and influences gastrointestinal mobility in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-cell qPCR demonstrates that this compound treatment changes cell fate from endoderm to neuroectoderm and disrupts epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Increases Porcine Cloning Efficiency by Improving Pluripotency of Donor Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | ALK5 Inhibitor II | TGFβR-1/ALK5 inhibitor | TargetMol [targetmol.com]
- 10. stemcell.com [stemcell.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. stemcell.com [stemcell.com]
Navigating the Nuances of Serum: A Technical Guide to Optimizing RepSox Performance
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for RepSox. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of this compound, with a specific focus on the impact of serum concentration in your culture media. Understanding this interaction is critical for achieving consistent and optimal results in your cellular reprogramming and directed differentiation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] It functions by blocking the autophosphorylation of ALK5, thereby inhibiting the downstream signaling cascade of the TGF-β pathway.[2][3] This pathway is critically involved in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. By inhibiting this pathway, this compound can be instrumental in various applications such as cellular reprogramming and directing cell fate.
Q2: Does the serum concentration in my culture media affect this compound's performance?
A2: Yes, the concentration of Fetal Bovine Serum (FBS) or other sera in your culture media can significantly impact the performance of this compound. Serum contains a complex mixture of growth factors, cytokines, and binding proteins. Notably, FBS contains endogenous TGF-β, which is the ligand for the receptor that this compound inhibits. The concentration of these components can vary between different serum lots and concentrations, potentially leading to variability in your experimental outcomes.
Q3: How does serum interfere with this compound activity?
A3: There are two primary ways serum can affect this compound performance:
-
Presence of Endogenous TGF-β: Serum contains TGF-β, which activates the very pathway you are trying to inhibit with this compound. Higher concentrations of serum may introduce more TGF-β, potentially requiring a higher concentration of this compound to achieve the desired level of inhibition.
-
Protein Binding: Small molecules like this compound can bind to proteins present in serum, such as albumin. This binding can reduce the effective or "free" concentration of this compound available to interact with its target, ALK5.[4]
Q4: Should I use serum-free or serum-containing media with this compound?
A4: The choice between serum-free and serum-containing media depends on your specific application and cell type.
-
Serum-Containing Media: Many protocols for cellular reprogramming and differentiation using this compound successfully employ serum-containing media, typically at a concentration of 10% FBS.[5] Serum provides essential nutrients and growth factors that can be crucial for cell viability and proliferation.
-
Serum-Free Media: For some applications, particularly those requiring precise control over signaling pathways, serum-free media is preferred. This eliminates the variability introduced by serum components. However, you may need to supplement the media with specific growth factors and nutrients to ensure cell survival.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected reprogramming/differentiation efficiency.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Serum Concentration | While direct quantitative data for this compound is limited, studies on general cellular reprogramming suggest that serum concentration can have a significant impact. Higher concentrations of FBS (e.g., 20-30%) have been shown to increase reprogramming efficiency by enhancing cell proliferation.[2] Conversely, lower concentrations (e.g., 5%) may decrease efficiency.[2] Action: Consider titrating your FBS concentration (e.g., 5%, 10%, 15%, 20%) to find the optimal level for your specific cell type and application in combination with this compound. |
| Variability Between Serum Lots | Different lots of FBS can have varying concentrations of growth factors, including TGF-β. This can lead to inconsistent results between experiments. Action: If possible, test new lots of FBS for their effect on your assay before starting a large-scale experiment. Once an optimal lot is identified, purchase a larger quantity to ensure consistency. |
| Insufficient this compound Concentration | The presence of TGF-β in the serum may necessitate a higher concentration of this compound to achieve effective inhibition of the ALK5 receptor. Action: Perform a dose-response experiment with this compound in your chosen serum concentration to determine the optimal inhibitory concentration for your specific experimental setup. |
| Serum Protein Binding | A significant portion of this compound may be bound to serum proteins, reducing its bioavailability.[4] Action: If you suspect this is an issue, you may need to increase the concentration of this compound. Alternatively, consider reducing the serum concentration if your cells can tolerate it, or switching to a serum-free formulation. |
Issue 2: High cell death or poor cell proliferation.
| Potential Cause | Troubleshooting Steps |
| Low Serum Concentration | Serum provides essential growth factors and nutrients necessary for cell survival and proliferation. Insufficient serum can lead to apoptosis and reduced cell growth. Action: If you are using a low serum concentration, ensure your basal media is adequately supplemented with necessary factors. Consider increasing the serum percentage if your experimental design allows. |
| This compound Toxicity | While generally used at low nanomolar concentrations, higher concentrations of this compound, especially in combination with other small molecules, could have cytotoxic effects. Action: Perform a toxicity assay to determine the optimal, non-toxic concentration range of this compound for your cells. |
Data Presentation: Effect of Serum Concentration on Cellular Reprogramming Efficiency
The following table summarizes the general effect of FBS concentration on the efficiency of cellular reprogramming into induced pluripotent stem cells (iPSCs). Please note that this data is not specific to experiments using this compound but provides a valuable indication of the potential impact of serum concentration.
| FBS Concentration | Relative Reprogramming Efficiency | Key Observations |
| 5% | Decreased (Approx. 2-fold lower than 10%) | Reduced cell proliferation may contribute to lower efficiency.[2] |
| 10% (Standard) | Baseline | Commonly used concentration in many reprogramming protocols.[2] |
| 20% | Increased (Approx. 2-fold higher than 10%) | Enhanced cell proliferation and retroviral transduction efficiency.[2] |
| 30% | Increased (Approx. 2-fold higher than 10%) | Similar to 20%, promotes higher reprogramming efficiency.[2] |
Experimental Protocols
Protocol 1: General Workflow for this compound Treatment in Cellular Reprogramming
This protocol provides a general framework. Specific timings and concentrations should be optimized for your cell type and application.
-
Cell Seeding: Plate somatic cells (e.g., fibroblasts) at an appropriate density in your chosen basal medium supplemented with a specific concentration of FBS (e.g., 10%).
-
Reprogramming Factor Induction: Introduce reprogramming factors (e.g., via viral transduction or other methods).
-
This compound Treatment: Two to three days post-induction, replace the medium with fresh reprogramming medium containing this compound at the desired concentration (typically in the range of 1-10 µM). The medium should also contain your chosen percentage of FBS.
-
Medium Changes: Change the medium every 1-2 days, replenishing with fresh medium containing this compound and FBS.
-
Monitoring: Monitor the cells for morphological changes indicative of reprogramming.
-
Colony Picking: Once iPSC-like colonies appear, they can be manually picked and expanded.
Protocol 2: Optimizing Serum Concentration for this compound Application
-
Experimental Setup: Set up parallel cultures of your target cells in media containing different concentrations of FBS (e.g., 5%, 10%, 15%, 20%).
-
This compound Titration: Within each serum concentration group, perform a dose-response curve for this compound (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM).
-
Assay Performance: Carry out your reprogramming or differentiation protocol.
-
Readout: At the end of the experiment, quantify the efficiency of the process (e.g., number of iPSC colonies, percentage of differentiated cells expressing a specific marker).
-
Analysis: Determine the combination of serum concentration and this compound concentration that yields the optimal outcome for your specific experiment.
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing serum and this compound concentration.
References
- 1. glpbio.com [glpbio.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. This compound | ALK5 Inhibitor II | TGFβR-1/ALK5 inhibitor | TargetMol [targetmol.com]
- 4. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
What are the structural differences between RepSox and other ALK5 inhibitors?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of RepSox with other commonly used small molecule inhibitors of the Activin receptor-like kinase 5 (ALK5), a key component of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2] Understanding the structural nuances and functional differences between these inhibitors is crucial for selecting the appropriate tool for research and therapeutic development.
Introduction to ALK5 and the TGF-β Signaling Pathway
The TGF-β signaling pathway is integral to a multitude of cellular processes, including growth, differentiation, apoptosis, and migration.[3][4] Dysregulation of this pathway is implicated in various diseases, such as cancer and fibrosis.[1][5] The pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5.[6][7] Activated ALK5, a serine/threonine kinase, subsequently phosphorylates downstream signaling molecules, primarily Smad2 and Smad3.[3][6][8] These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.[6][8]
Small molecule inhibitors targeting the ATP-binding pocket of the ALK5 kinase domain are invaluable tools for studying and potentially treating diseases driven by aberrant TGF-β signaling.[2][7]
Figure 1: Simplified TGF-β/ALK5 Signaling Pathway and Point of Inhibition.
Structural Comparison of ALK5 Inhibitors
While most ALK5 inhibitors are ATP-competitive, they possess distinct heterocyclic scaffolds that influence their potency, selectivity, and pharmacokinetic properties.[2][7]
-
This compound (E-616452, SJN 2511): this compound belongs to the 1,5-naphthyridine class of compounds.[9] Its structure features a pyrazole core substituted with a 6-methylpyridin-2-yl group and a 1,5-naphthyridin-2-yl group.[10] This structure allows it to potently and selectively inhibit the ALK5 kinase.[11][12][13]
-
SB-431542: This inhibitor is characterized by a 4-(5-benzo[3][6]dioxol-5-yl-4-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide structure.[14] It is a potent and specific inhibitor of ALK4, ALK5, and ALK7.[15][16]
-
A-83-01: A-83-01 possesses a more complex structure: 3-(6-Methyl-2-pyridinyl)-N-phenyl-4-(4-quinolinyl)-1H-pyrazole-1-carbothioamide.[17] It is recognized for its high potency in inhibiting ALK4, ALK5, and ALK7.[18][19]
-
GW788388: The chemical name for GW788388 is 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide.[20] It is a potent and selective inhibitor of ALK5.[20][21]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and other common ALK5 inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Target | IC50 (nM) | Comments |
| This compound | ALK5 (autophosphorylation) | 4[11][12][13][22][23] | Also inhibits ATP binding to ALK5 with an IC50 of 23 nM.[11][13][23] |
| ALK5 (cellular assay) | 18[11][23] | ||
| SB-431542 | ALK5 | 94[15][24] | Also inhibits ALK4 (IC50 = 140 nM) and ALK7.[15] |
| A-83-01 | ALK5 | 12[18][25] | Also inhibits ALK4 (IC50 = 45 nM) and ALK7 (IC50 = 7.5 nM).[18][25] |
| GW788388 | ALK5 | 18[20][21] | Also shows inhibitory activity against TGF-β type II receptor.[21] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
A common method for determining the potency of ALK5 inhibitors is the in vitro kinase assay. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ALK5 kinase domain.
Experimental Protocol: In Vitro ALK5 Kinase Assay
-
Reagents and Materials:
-
Recombinant human ALK5 kinase domain (e.g., GST-tagged).
-
Substrate (e.g., purified Smad3 protein).
-
ATP (including radiolabeled γ-³³P-ATP or γ-³²P-ATP).
-
Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT).[24]
-
Test compounds (this compound and other inhibitors) dissolved in DMSO.
-
96-well or 384-well plates (e.g., basic FlashPlates).[24]
-
Scintillation counter.
-
-
Procedure:
-
Coat the wells of the assay plate with the substrate (e.g., GST-Smad3).[24]
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the assay buffer containing the recombinant ALK5 kinase, ATP (with a tracer amount of radiolabeled ATP), and the test compound or DMSO (vehicle control) to the substrate-coated wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 3 hours) to allow the kinase reaction to proceed.[24]
-
After incubation, aspirate the reaction mixture and wash the wells to remove unincorporated radiolabeled ATP.
-
Measure the amount of incorporated radiolabel in each well using a scintillation counter. This reflects the level of substrate phosphorylation.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Figure 2: General Workflow for an In Vitro ALK5 Kinase Inhibition Assay.
Off-Target Effects and Selectivity
A critical consideration when using kinase inhibitors is their selectivity. While this compound is a highly selective inhibitor of ALK5, it is important to be aware of potential off-target effects.[11][23] For instance, at higher concentrations, some ALK5 inhibitors may affect other related kinases. SB-431542 and A-83-01 are known to also inhibit ALK4 and ALK7.[15][18][25] The selectivity profile of an inhibitor should be carefully considered in the context of the specific biological question being addressed.
Conclusion
This compound stands out as a highly potent and selective inhibitor of ALK5, making it a valuable tool for research in areas such as cellular reprogramming and developmental biology.[9][26][27][28] Other inhibitors like SB-431542, A-83-01, and GW788388 also offer potent ALK5 inhibition but with varying selectivity profiles that may be advantageous for specific applications. The choice of inhibitor should be guided by a thorough understanding of their structural characteristics, potency, selectivity, and the specific requirements of the experimental system.
References
- 1. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 4. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. sinobiological.com [sinobiological.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound | C17H13N5 | CID 449054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. SB-431542 - Wikipedia [en.wikipedia.org]
- 15. cdn.stemcell.com [cdn.stemcell.com]
- 16. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. selleckchem.com [selleckchem.com]
- 19. medkoo.com [medkoo.com]
- 20. caymanchem.com [caymanchem.com]
- 21. selleckchem.com [selleckchem.com]
- 22. glpbio.com [glpbio.com]
- 23. cdn.stemcell.com [cdn.stemcell.com]
- 24. selleckchem.com [selleckchem.com]
- 25. A 83-01, ALK4, 5 and 7 kinase inhibitor (CAS 909910-43-6) | Abcam [abcam.com]
- 26. TGFβR-1/ALK5 inhibitor this compound induces enteric glia-to-neuron transition and influences gastrointestinal mobility in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. apexbt.com [apexbt.com]
- 28. A Small Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog - PMC [pmc.ncbi.nlm.nih.gov]
Validating RepSox Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods to validate the cellular target engagement of RepSox, a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). We will explore detailed experimental protocols and compare this compound's performance with other commonly used ALK5 inhibitors, supported by experimental data.
Introduction to this compound and ALK5 Inhibition
This compound is a small molecule that acts as an ATP-competitive inhibitor of ALK5.[1][2] By preventing the autophosphorylation of ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, which plays a crucial role in various cellular processes, including proliferation, differentiation, and extracellular matrix production.[1][3] Dysregulation of this pathway is implicated in numerous diseases, making ALK5 an attractive therapeutic target.[3] Validating that a compound like this compound directly interacts with and inhibits its intended target within a complex cellular environment is a critical step in research and drug development.
Comparative Analysis of ALK5 Inhibitors
Several small molecules have been developed to target ALK5. This section provides a quantitative comparison of this compound with other widely used ALK5 inhibitors. The data presented below is collated from various biochemical and cellular assays.
| Inhibitor | Target(s) | IC50 (Biochemical Assay) | IC50 (Cellular Assay) | Reference(s) |
| This compound | ALK5 | 4 nM (Autophosphorylation) | 18 nM (TGF-β induced luciferase) | [4][5] |
| 23 nM (ATP Binding) | 140-149.3 µM (Cell Viability, Osteosarcoma cells) | [6][7] | ||
| SB431542 | ALK4, ALK5, ALK7 | 94 nM (ALK5) | ~60 nM (TGF-β1-induced collagen Iα1 mRNA) | [8][9][10][11] |
| 140 nM (ALK4) | ~50 nM (TGF-β1-induced PAI-1 mRNA) | [10][12] | ||
| A-83-01 | ALK4, ALK5, ALK7 | 12 nM (ALK5) | Not explicitly reported, but effective at 1 µM | [13][14][15][16] |
| 45 nM (ALK4) | [13][15] | |||
| 7.5 nM (ALK7) | [13][15] | |||
| Galunisertib (LY2157299) | ALK5 | 56 nM | 221 nM (HEK293_SMAD2/3 luciferase) | [1][2] |
| 251 nM (Mv1Lu p3TP-Lux luciferase) | [2] |
Note: IC50 values can vary depending on the specific assay conditions, cell type, and substrate used.
Validating Target Engagement: Experimental Methodologies
Confirming that this compound engages ALK5 in cells requires a multi-faceted approach. Below are detailed protocols for key experiments.
Western Blot Analysis of Smad3 Phosphorylation
Principle: Inhibition of ALK5 by this compound prevents the phosphorylation of its downstream substrate, Smad3. A decrease in the level of phosphorylated Smad3 (p-Smad3) relative to total Smad3 provides strong evidence of target engagement.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HaCaT, or other TGF-β responsive cell lines) and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with varying concentrations of this compound (or other inhibitors) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with TGF-β1 (typically 1-5 ng/mL) for 30-60 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE (e.g., 10% acrylamide gel).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Smad3 (Ser423/425) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total Smad3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-Smad3 and total Smad3 using densitometry software.
-
Normalize the p-Smad3 signal to the total Smad3 signal for each sample.
-
TGF-β Responsive Luciferase Reporter Assay
Experimental Protocol:
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T, Mv1Lu) in a 96-well plate.
-
Transfect the cells with a TGF-β responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
-
Inhibitor Treatment and Stimulation:
-
Allow cells to recover for 24 hours post-transfection.
-
Pre-treat the cells with a serial dilution of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with an optimal concentration of TGF-β1 (e.g., 1 ng/mL).
-
-
Luciferase Assay:
-
After 16-24 hours of stimulation, lyse the cells using the luciferase assay lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method to confirm direct binding of a small molecule to its target protein in a cellular environment. The binding of a ligand, such as this compound to ALK5, typically stabilizes the protein, leading to an increase in its melting temperature.
Experimental Protocol:
-
Cell Treatment:
-
Culture cells to a high density.
-
Treat the intact cells with this compound or a vehicle control for a defined period.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of different temperatures for a short duration (e.g., 3 minutes).
-
Immediately cool the samples on ice.
-
-
Cell Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or other methods that do not denature the proteins.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Detection of Soluble ALK5:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble ALK5 in each sample by Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble ALK5 as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.
-
Visualizing Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the TGF-β signaling pathway, the experimental workflow for Western blot analysis, and the principle of the Cellular Thermal Shift Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. stemcell.com [stemcell.com]
- 5. selleckchem.com [selleckchem.com]
- 6. TGF-β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleck.co.jp [selleck.co.jp]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. SB431542 | Cell Signaling Technology [cellsignal.com]
- 11. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 12. SB431542 (#14775) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 13. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 14. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 15. selleckchem.com [selleckchem.com]
- 16. A 83-01 | ALK5 Inhibitor IV | ALK inhibitor | TargetMol [targetmol.com]
A Head-to-Head Battle of Small Molecules: RepSox versus Other Reprogramming Cocktails in Cellular Engineering
For researchers, scientists, and drug development professionals at the forefront of cellular reprogramming, the choice of small molecules is a critical determinant of success. This guide provides a comprehensive side-by-side comparison of RepSox, a widely used TGF-β inhibitor, with other prominent reprogramming cocktails. We delve into their mechanisms of action, comparative efficiencies backed by experimental data, and detailed protocols to empower you in selecting the optimal strategy for your research needs.
This compound: A Key Player in Bypassing Genetic Factors
This compound, a small molecule inhibitor of the TGF-β type I receptor ALK5, has emerged as a valuable tool in cellular reprogramming. Its primary mechanism of action involves blocking the TGF-β signaling pathway, which is known to be a barrier to the induction of pluripotency. By inhibiting this pathway, this compound can effectively replace the need for the transcription factor Sox2, and in some cases c-Myc, in the classic Yamanaka factor cocktail (Oct4, Sox2, Klf4, and c-Myc). This substitution is significant as it reduces the reliance on genetic manipulation, thereby enhancing the safety profile of reprogrammed cells for potential therapeutic applications.
The inhibition of the TGF-β pathway by this compound leads to the upregulation of key pluripotency-associated genes, most notably Nanog. Studies have shown that a transient treatment with this compound is sufficient to induce a sustained expression of Nanog, which in turn helps to establish and maintain the pluripotent state.
Comparative Analysis of Reprogramming Cocktails
The landscape of cellular reprogramming is populated by a variety of small molecule cocktails, each with its unique composition and target pathways. Here, we compare several key cocktails, including those containing this compound, to provide a clearer picture of their relative performance.
| Reprogramming Cocktail | Key Components | Target Cell Type | Reported Reprogramming Efficiency | Reference |
| VCR | Valproic Acid, CHIR99021, This compound | Mouse Embryonic Fibroblasts (MEFs) | Enhances reprogramming efficiency when combined with transcription factors. | [1][2] |
| VC6TF | Valproic Acid, CHIR99021, E-616452 (This compound ), Tranylcypromine, Forskolin | Mouse Embryonic Fibroblasts (MEFs) | Can induce pluripotency from MEFs with Oct4 alone. | [3][4] |
| VCRFSGY | Valproic Acid, CHIR99021, This compound , Forskolin, SP600125, Gö6983, Y-27632 | Human Fibroblasts | Direct conversion into functional neurons. | [5] |
| FICS | Forskolin, ISX9, CHIR99021, SB431542 | Mouse Embryonic Fibroblasts (MEFs) | Efficiently induced immature neurons. | [5] |
| NaB/LiCl/SD-208 | Sodium Butyrate, Lithium Chloride, SD-208 (TGF-β inhibitor) | Mouse Embryonic Fibroblasts (MEFs) | Prominent reprogramming-enhancing effects, comparable to VCR.[1] | [1] |
| SB431542 + PD0325901 | SB431542 (TGF-β inhibitor), PD0325901 (MEK inhibitor) | Human Fibroblasts | Significantly increased reprogramming efficiency (~3-fold) and kinetics.[6] | [6] |
| SNEL | Sall4, Nanog, Esrrb, Lin28 (Transcription Factors) | Mouse Cells | Lower efficiency than OSKM but produces higher quality iPSCs (80% high quality).[5][7] | [5][7] |
Note: Reprogramming efficiency can vary significantly based on the starting cell type, delivery method of transcription factors (if used), and specific experimental conditions. The data presented here is for comparative purposes based on published literature.
Head-to-Head: this compound vs. Other TGF-β Inhibitors
Several small molecules that inhibit the TGF-β pathway are used in reprogramming. Here's a closer look at how this compound stacks up against its common alternatives:
-
This compound vs. SB431542: Both this compound and SB431542 are potent inhibitors of the TGF-β receptor ALK5. Studies have shown that both can effectively replace Sox2 in reprogramming protocols. In one study, treating fibroblasts with 25 μM SB431542 after transduction with Oct4, Klf4, and cMyc resulted in approximately 10 GFP+ colonies per 7500 cells plated.[8] this compound has been shown to increase the number of Oct4∷GFP+ colonies by 20-fold in the absence of cMyc.[8] The choice between these two inhibitors may depend on the specific cell type and the other components of the reprogramming cocktail.
-
This compound vs. A83-01: A83-01 is another selective inhibitor of the TGF-β type I receptor ALK5, as well as ALK4 and ALK7. It is also used in various reprogramming cocktails. While direct quantitative comparisons with this compound are less documented, A83-01 is a common component in cocktails for generating neural stem cells and other cell types.[2]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved, we provide the following diagrams created using the DOT language.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cellular reprogramming using small molecules.
Detailed Experimental Protocols
Below are summarized protocols for key reprogramming experiments cited in this guide. These should be adapted based on specific cell types and laboratory conditions.
Protocol 1: Reprogramming of Mouse Embryonic Fibroblasts (MEFs) with a this compound-Containing Cocktail (VCR)
This protocol is based on studies enhancing reprogramming efficiency with a combination of small molecules and transcription factors.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
Retroviruses for Oct4, Klf4, and c-Myc
-
MEF culture medium: DMEM supplemented with 10% FBS, non-essential amino acids, L-glutamine, and penicillin/streptomycin.
-
iPSC culture medium: KnockOut DMEM supplemented with 20% KnockOut Serum Replacement, non-essential amino acids, L-glutamine, β-mercaptoethanol, and bFGF.
-
Small molecules: Valproic Acid (VPA), CHIR99021, this compound.
Procedure:
-
Cell Plating: Plate MEFs on gelatin-coated dishes at an appropriate density.
-
Viral Transduction: The following day, infect the MEFs with retroviruses encoding Oct4, Klf4, and c-Myc.
-
Small Molecule Treatment: Two days post-transduction, replace the medium with iPSC culture medium supplemented with VPA (e.g., 0.5 mM), CHIR99021 (e.g., 3 µM), and this compound (e.g., 1 µM).
-
Culture and Monitoring: Culture the cells for 10-14 days, changing the medium every other day. Monitor for the emergence of iPSC-like colonies.
-
Colony Picking and Expansion: Once colonies with typical iPSC morphology appear, manually pick them and expand them on a feeder layer of mitotically inactivated MEFs.
-
Characterization: Characterize the resulting iPSC lines for pluripotency markers (e.g., Oct4, Nanog, SSEA-1) and differentiation potential through embryoid body formation or teratoma assays.
Protocol 2: Direct Reprogramming of Human Fibroblasts to Neurons using the VCRFSGY Cocktail
This protocol describes a method for the direct conversion of somatic cells into neurons without a pluripotent intermediate.
Materials:
-
Human fibroblasts
-
Fibroblast culture medium: DMEM with 10% FBS.
-
Neuronal induction medium: Neurobasal medium supplemented with B27, N2, and growth factors.
-
Small molecules: Valproic Acid (VPA), CHIR99021, this compound, Forskolin, SP600125, Gö6983, Y-27632.
Procedure:
-
Cell Plating: Plate human fibroblasts in their standard culture medium.
-
Induction: Once the cells reach confluence, replace the medium with neuronal induction medium containing the VCRFSGY cocktail at optimized concentrations.
-
Maturation: Culture the cells in the induction medium for approximately two weeks, with partial medium changes every 2-3 days.
-
Characterization: After the induction period, assess the cells for neuronal morphology and the expression of neuronal markers such as β-III tubulin (Tuj1) and MAP2. Functional characterization can be performed through electrophysiology.
Conclusion
This compound has proven to be a powerful and versatile tool in the field of cellular reprogramming, primarily by offering a chemical means to bypass the requirement for the oncogenic transcription factor Sox2. Its ability to inhibit the TGF-β signaling pathway and subsequently induce Nanog expression is a key mechanism driving its efficacy.
When compared to other reprogramming cocktails, the choice ultimately depends on the specific research goals. For applications requiring the avoidance of genetic modification, cocktails that heavily rely on small molecules, including this compound, are highly advantageous. In direct reprogramming protocols, this compound, as part of a larger cocktail, can facilitate the conversion of fibroblasts into other somatic cell types like neurons.
While other TGF-β inhibitors like SB431542 show comparable efficacy in certain contexts, this compound remains a widely used and well-characterized compound. The provided protocols and diagrams serve as a foundation for researchers to design and execute their reprogramming experiments with a clear understanding of the underlying principles and methodologies. As the field continues to evolve, further optimization and discovery of new small molecules will undoubtedly refine and expand the toolkit available for cellular engineering.
References
- 1. mdpi.com [mdpi.com]
- 2. Small-molecule-mediated reprogramming: a silver lining for regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemically induced reprogramming to reverse cellular aging | Aging [aging-us.com]
- 4. Chemically induced reprogramming to reverse cellular aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epigenie.com [epigenie.com]
- 6. Reprogramming of Fibroblasts to Neural Stem Cells by a Chemical Cocktail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New reprogramming factor cocktail produces therapy-grade induced pluripotent stem cells | Whitehead Institute [wi.mit.edu]
- 8. The use of small molecules in somatic-cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Western blot analysis to confirm RepSox-mediated inhibition of Smad phosphorylation
A detailed analysis of RepSox and its alternatives in the inhibition of Smad phosphorylation, supported by Western blot data, for researchers and drug development professionals.
In the intricate world of cellular signaling, the Transforming Growth Factor-β (TGF-β) pathway plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, most notably cancer and fibrosis. A key event in TGF-β signaling is the phosphorylation of Smad proteins (Smad2 and Smad3), which then translocate to the nucleus to regulate target gene expression. Consequently, inhibiting this phosphorylation event has become a critical therapeutic strategy.
This guide provides a comparative analysis of this compound, a potent and selective inhibitor of the TGF-β type I receptor (TGFβRI/ALK5), and other commonly used small molecule inhibitors. We will delve into their efficacy in inhibiting Smad phosphorylation, supported by quantitative Western blot data, and provide detailed experimental protocols to aid researchers in their own investigations.
The TGF-β/Smad Signaling Pathway and the Role of Inhibitors
The canonical TGF-β/Smad signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor, which in turn recruits and phosphorylates the type I receptor, ALK5. The activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. This phosphorylation is the critical step that this compound and other ALK5 inhibitors aim to block.
Comparative Efficacy of Smad Phosphorylation Inhibitors
The following table summarizes quantitative data from various studies, showcasing the effectiveness of this compound and its alternatives in inhibiting Smad phosphorylation, as determined by Western blot analysis.
| Inhibitor | Concentration | Cell Type | Treatment Time | Observed Effect on p-Smad Levels |
| This compound | 25 µM | OKM 10 (partially reprogrammed MEFs) | Not specified | Almost complete elimination of Smad3 phosphorylation.[1] |
| 15 µM | Sheep Adult Fibroblasts (SAFs) | 3 days | Marked decrease in p-Smad3 expression.[2] | |
| 0-200 µM | HOS and 143B (Osteosarcoma cells) | 24 hours | Significant, dose-dependent inhibition of Smad3 phosphorylation.[3] | |
| A-83-01 | 1 µM | HaCaT (Keratinocytes) | 1 hour (post TGF-β stimulation) | Complete inhibition of Smad2 phosphorylation.[4][5] |
| SB-431542 | 1 µM | HaCaT (Keratinocytes) | 1 hour (post TGF-β stimulation) | Partial inhibition of Smad2 phosphorylation.[4] |
| 0.01-10 µM | HaCaT, NIH 3T3, C2C12 cells | 30 minutes (pre-treatment) | Dose-dependent inhibition of TGF-β-induced Smad2 phosphorylation. | |
| LY2157299 (Galunisertib) | 10 µM | Human glioblastoma (GBM) cells | Not specified | Reduction in phosphorylated SMAD levels.[6] |
| 0.20-10 µM | Tumor cell lines | 1 hour | Dose-dependent inhibition of TGFβ1-induced pSMAD.[7] | |
| SIS3 | 0.3-10 µM | Human dermal fibroblasts | 1 hour | Attenuation of TGF-β1-induced Smad3 phosphorylation.[8] |
Experimental Protocol: Western Blot Analysis of Smad Phosphorylation
This section provides a detailed methodology for performing a Western blot to analyze the inhibition of Smad phosphorylation by small molecules like this compound.
Experimental Workflow Overview
Detailed Methodology
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The following day, pre-treat the cells with varying concentrations of this compound or other inhibitors for a specified duration (e.g., 1-24 hours).
-
Stimulate the cells with TGF-β1 (typically 5-10 ng/mL) for a short period (e.g., 30-60 minutes) to induce Smad phosphorylation. Include an untreated control group.
2. Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20-30 minutes, followed by centrifugation at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
7. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated Smad2/3 (e.g., anti-p-Smad2 Ser465/467) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Smad2/3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Wash the membrane three times with TBST for 10 minutes each.
8. Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
9. Signal Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
10. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Smad signal to the total Smad signal and/or the loading control to determine the relative inhibition of Smad phosphorylation.
Conclusion
The available data robustly demonstrates that this compound is a potent inhibitor of TGF-β/Smad signaling, effectively reducing the phosphorylation of Smad proteins in a dose-dependent manner. When compared to other ALK5 inhibitors, its efficacy is notable. For instance, A-83-01 also shows complete inhibition at a low micromolar concentration, while SB-431542 appears to be less potent under similar conditions[4]. The choice of inhibitor will ultimately depend on the specific experimental context, including the cell type, desired potency, and potential off-target effects. The provided Western blot protocol offers a standardized method for researchers to quantitatively assess and compare the performance of these inhibitors in their own model systems.
References
- 1. A Small Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. oncotarget.com [oncotarget.com]
- 8. medchemexpress.com [medchemexpress.com]
Validating Pluripotency in RepSox-Treated Cells: A Comparative Guide to Gene Expression Analysis
For researchers, scientists, and drug development professionals, establishing the pluripotent state of chemically induced cells is a critical validation step. This guide provides an objective comparison of gene expression analysis techniques for cells treated with RepSox, a small molecule inhibitor, against other pluripotency induction methods. We will delve into the experimental data, detailed protocols, and the underlying molecular pathways.
This compound has emerged as a powerful tool in regenerative medicine and stem cell research. It is a small molecule that inhibits the transforming growth factor-beta (TGF-β) receptor I (TGFβR1/ALK5), a key component of a signaling pathway that often maintains cells in a differentiated state.[1][2] By blocking this pathway, this compound can facilitate the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs), notably by replacing the need for the transcription factor SOX2, and in some cases, the oncogene c-Myc.[1][3][4] This chemical approach to reprogramming mitigates some of the risks associated with viral gene delivery, such as tumorigenesis, making it a promising avenue for clinical applications.[4][5]
The validation of pluripotency is paramount, and gene expression analysis provides a quantitative measure of the reprogrammed state. This guide will compare the gene expression profiles of this compound-treated cells with those generated by other methods and provide the necessary protocols to perform these analyses.
The Mechanism of this compound in Pluripotency Induction
This compound's primary mechanism of action is the inhibition of the TGFβR1 kinase, which prevents the phosphorylation of downstream SMAD proteins (SMAD2/3).[3][6] This blockade of the TGF-β signaling pathway leads to a crucial outcome for reprogramming: the upregulation of Nanog, a core pluripotency transcription factor.[4][7][8] Essentially, this compound creates a cellular environment conducive to pluripotency by suppressing differentiation signals and promoting the expression of key pluripotency genes.
Caption: this compound inhibits the TGF-β pathway, leading to the induction of Nanog expression.
Comparative Gene Expression Analysis: this compound vs. Alternative Methods
To validate pluripotency, the gene expression profile of this compound-treated cells is typically compared to that of embryonic stem cells (ESCs), iPSCs generated with the four Yamanaka factors (Oct4, Sox2, Klf4, c-Myc; "OSKM"), and the original somatic cells (e.g., fibroblasts). The primary methods for this analysis are quantitative real-time PCR (qPCR) for targeted gene analysis and RNA sequencing (RNA-seq) for a comprehensive transcriptome-wide view.
The table below summarizes the expected relative expression of key pluripotency and differentiation markers.
| Gene | Function in Pluripotency | Fibroblasts (Control) | This compound + OKM | OSKM (4-Factor) | ESCs/iPSCs (Gold Standard) |
| NANOG | Core pluripotency factor | Very Low | High | High | High |
| OCT4 (POU5F1) | Core pluripotency factor | Very Low | High | High | High |
| SOX2 | Core pluripotency factor | Very Low | Endogenous | High (Transgene) | High |
| KLF4 | Pluripotency factor | Low | High | High (Transgene) | High |
| c-MYC | Facilitates reprogramming | Low | Endogenous | High (Transgene) | High |
| LIN28 | Pluripotency-associated | Very Low | High | High | High |
| REX1 (ZFP42) | Pluripotency marker | Very Low | High | High | High |
| SNAI1 | Mesenchymal/Fibroblast marker | High | Low | Low | Very Low |
Note: "OKM" refers to Oct4, Klf4, and c-Myc. In some protocols, this compound can also replace c-Myc, requiring only Oct4 and Klf4.[4]
Global gene expression analysis from studies on this compound-treated cells reveals a significant upregulation of pluripotency-associated genes and a downregulation of genes related to the somatic cell of origin.[2][8] While this compound effectively replaces the need for transgenic SOX2, it's important to note that it primarily achieves this by inducing Nanog expression, not by significantly upregulating endogenous SOX2.[8][9]
Caption: A typical workflow for gene expression analysis of reprogrammed cells.
Experimental Protocols
Detailed and reproducible protocols are essential for accurate gene expression analysis.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate somatic cells (e.g., human dermal fibroblasts) on gelatin-coated plates in fibroblast medium.
-
Transduction (if applicable): If using a combination of factors, transduce cells with lentiviral vectors for OCT4 and KLF4 (and c-MYC if not also replaced).
-
This compound Treatment: Two days post-transduction, replace the medium with iPSC reprogramming medium supplemented with this compound (typically 5-10 µM).
-
Medium Changes: Change the medium every 1-2 days.
-
Colony Emergence: Monitor for the emergence of ESC-like colonies, typically within 10-20 days.
-
Colony Picking: Once colonies are established, they can be manually picked and expanded for further analysis.
Protocol 2: RNA Isolation
This protocol is adapted from standard RNA extraction methods.[10][11]
-
Cell Lysis: Wash cultured cells with PBS and lyse them directly in the culture dish using a lysis buffer (e.g., TRIzol reagent).
-
Phase Separation: Add chloroform to the lysate, vortex, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein) phases.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash: Wash the RNA pellet with 75% ethanol to remove salts and other impurities.
-
RNA Resuspension: Air-dry the pellet and resuspend it in RNase-free water.
-
Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Primer Design: Use validated primers for target genes (OCT4, NANOG, SOX2, etc.) and housekeeping genes for normalization (GAPDH, ACTB).
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA, primers, and a suitable qPCR master mix (e.g., SYBR Green).
-
Thermocycling: Run the reaction on a qPCR instrument with appropriate cycling conditions.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method.
Protocol 4: RNA-Seq Library Preparation (Summary)
A general workflow for RNA-seq library preparation is as follows:[10][11][12][13]
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the mRNA and prime it for first-strand cDNA synthesis.
-
First and Second Strand Synthesis: Synthesize the first and second strands of cDNA.
-
Adenylation and Adapter Ligation: Add 'A' bases to the 3' ends of the DNA fragments and ligate sequencing adapters.
-
PCR Amplification: Amplify the library via PCR to generate a sufficient quantity for sequencing.
-
Library Quantification and Sequencing: Quantify the final library and sequence it on a high-throughput sequencing platform.
Caption: Comparison of reprogramming methods leading to iPSC validation.
Conclusion
This compound offers a compelling, chemically-driven approach to iPSC generation by effectively replacing the requirement for the key transcription factor SOX2. Gene expression analysis through qPCR and RNA-seq is indispensable for validating the successful reprogramming of this compound-treated cells to a pluripotent state. The data consistently show an upregulation of core pluripotency markers, such as NANOG and OCT4, and a concurrent downregulation of somatic cell markers. By providing detailed protocols and comparative data, this guide aims to equip researchers with the necessary tools to confidently assess the pluripotency of cells generated using this innovative small molecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Step Closer to Complete Chemical Reprogramming for Generating iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Evaluation of the TGF-ß Inhibitor this compound on the Expression of Pluripot" by Davin M. Larsen [digitalcommons.usu.edu]
- 6. scispace.com [scispace.com]
- 7. A Small Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Single-cell qPCR demonstrates that this compound treatment changes cell fate from endoderm to neuroectoderm and disrupts epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA Sequencing [protocols.io]
- 11. Protocol for RNA-seq library preparation starting from a rare muscle stem cell population or a limited number of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-cell RNA-seq of human induced pluripotent stem cells reveals cellular heterogeneity and cell state transitions between subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to RepSox: Assessing Purity and Quality from Different Suppliers
For researchers in stem cell biology, regenerative medicine, and drug development, the small molecule RepSox is a critical tool for manipulating the TGF-β signaling pathway. As a potent and selective inhibitor of the TGF-β type I receptor (TGFβRI/ALK5), its quality and purity are paramount for reproducible and reliable experimental outcomes. This guide provides an objective comparison of this compound from various suppliers, supported by experimental data and detailed protocols to aid researchers in making informed purchasing decisions.
Comparative Analysis of this compound Specifications
The purity and biological activity of this compound can vary between suppliers, potentially impacting experimental results. Below is a summary of key quality control parameters and reported biological activity from several common vendors.
| Supplier | Purity Specification | Method | Biological Activity (IC50) |
| Tocris Bioscience | ≥99% | HPLC | 4 nM (TGF-βRI autophosphorylation), 23 nM (binding) |
| R&D Systems | - | - | 4 nM (TGF-βRI autophosphorylation), 23 nM (binding) |
| STEMCELL Technologies | ≥98%[1][2] | - | 4 nM (ALK5 autophosphorylation), 18 nM (cellular assay), 23 nM (binding)[1][2] |
| Selleck Chemicals | - | NMR & HPLC[3] | 4 nM (ALK5 autophosphorylation), 23 nM (ATP binding)[3] |
| Axon Medchem | - | - | 4 nM (ALK5 autophosphorylation), 23 nM (ALK5 binding)[4] |
| Hello Bio | - | - | 4 nM (TGF-βRI autophosphorylation), 23 nM (binding)[5] |
| APExBIO | - | - | 23 nM (TGFβR-1)[6] |
| MilliporeSigma | >95% | LCMS | 4 nM (ALK5 autophosphorylation)[7] |
Experimental Protocols for Quality Assessment
To independently verify the purity and functional quality of this compound from different suppliers, researchers can perform the following key experiments.
Purity Assessment by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Objective: To determine the chemical purity of the this compound compound.
Methodology:
-
Sample Preparation: Dissolve the this compound powder from each supplier in a suitable solvent such as DMSO to a final concentration of 1 mg/mL.
-
HPLC Separation: Inject the samples onto a C18 reverse-phase HPLC column. Use a gradient of acetonitrile in water (both with 0.1% formic acid) to separate the components.
-
Mass Spectrometry Detection: Analyze the eluent by mass spectrometry to identify the parent compound by its mass-to-charge ratio (m/z) and to detect any impurities.
-
Data Analysis: Integrate the peak areas from the HPLC chromatogram to calculate the percentage purity of this compound.
Functional Assessment: Inhibition of TGF-β-induced Smad2/3 Phosphorylation
Objective: To evaluate the biological activity of this compound by measuring its ability to inhibit the TGF-β signaling pathway.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HaCaT, A549, or primary fibroblasts) in a multi-well plate and culture overnight.
-
This compound Treatment: Pre-treat the cells with a serial dilution of this compound from each supplier for 1-2 hours. Include a vehicle control (DMSO).
-
TGF-β Stimulation: Add a recombinant TGF-β1 ligand to the culture medium to a final concentration of 1-5 ng/mL and incubate for 30-60 minutes.
-
Cell Lysis and Western Blotting: Lyse the cells and perform a Western blot analysis to detect the levels of phosphorylated Smad2 (p-Smad2) and total Smad2.
-
Data Analysis: Quantify the band intensities and calculate the IC50 value for each supplier's this compound, which represents the concentration required to inhibit 50% of the TGF-β-induced Smad2 phosphorylation.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental processes and the mechanism of action of this compound, the following diagrams have been generated.
The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound.
Conclusion
While many suppliers offer this compound with high nominal purity, it is crucial for researchers to consider that biological activity can differ. For critical applications, especially those in drug development and clinical research, independent validation of purity and functional activity is strongly recommended. The protocols and comparative data presented in this guide offer a framework for making an evidence-based selection of a this compound supplier, ultimately contributing to more robust and reproducible scientific findings.
References
- 1. stemcell.com [stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound Supplier | 446859-33-2 | Hello Bio [hellobio.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound | Small Molecules | Potent and selective inhibitor of the TGF-β type 1 receptor [captivatebio.com]
Validating the Specificity of RepSox for TGF-beta Receptor 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RepSox, a selective inhibitor of Transforming Growth Factor-beta (TGF-β) receptor 1 (TGFβR1), also known as Activin Receptor-Like Kinase 5 (ALK5), with other commonly used ALK5 inhibitors. The specificity of a kinase inhibitor is paramount for accurate research and the development of targeted therapeutics. This document presents supporting experimental data, detailed protocols for validation, and visual representations of key biological and experimental processes to aid in the critical evaluation of this compound for your research needs.
Performance Comparison of TGFβR1 Inhibitors
The following table summarizes the inhibitory potency (IC50) of this compound and alternative small molecules against TGFβR1/ALK5 and other related kinases. Lower IC50 values indicate higher potency. This data is compiled from various in vitro kinase assays.
| Compound | Primary Target(s) | ALK5 (TGFβR1) IC50 (nM) | Other Notable Kinase Activities (IC50 in nM) | Off-Target Kinases (IC50 > 16 µM) |
| This compound | ALK5 | 4 (autophosphorylation), 23 (binding)[1][2][3][4] | - | p38 MAPK, JNK1, GSK3[1][3] |
| SB431542 | ALK4, ALK5, ALK7 | 94[5][6] | ALK4, ALK7[7][8] | p38 MAPK and other kinases[5][6] |
| A83-01 | ALK4, ALK5, ALK7 | 12[9][10] | ALK4 (45), ALK7 (7.5)[9][10] | Weakly inhibits ALK1, ALK2, ALK3, ALK6, and MAPK activity |
| LY2157299 (Galunisertib) | ALK5 | 56[11] | - | Data on file with manufacturer, noted high selectivity for TGFβRI[6][12][13] |
TGF-beta Signaling Pathway and this compound Inhibition
The diagram below illustrates the canonical TGF-β signaling pathway. TGF-β ligand binding to the type II receptor (TGFβRII) induces the recruitment and phosphorylation of the type I receptor (TGFβRI/ALK5). Activated ALK5 then phosphorylates downstream SMAD proteins (SMAD2/3), which form a complex with SMAD4 and translocate to the nucleus to regulate gene expression. This compound exerts its inhibitory effect by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2/3 and subsequent downstream signaling.
Experimental Protocols for Validating Inhibitor Specificity
To rigorously validate the specificity of this compound or any kinase inhibitor, a multi-faceted approach is recommended. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of this compound for ALK5 and a panel of other kinases.
Materials:
-
Purified recombinant ALK5 and other kinases of interest.
-
Kinase-specific substrate (e.g., a peptide or protein like casein).
-
ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP).
-
This compound and other inhibitors at various concentrations.
-
Kinase reaction buffer.
-
Apparatus for detecting substrate phosphorylation (e.g., scintillation counter, filter-binding apparatus, or fluorescence plate reader).
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase buffer in a multi-well plate.
-
Add serial dilutions of this compound or the control inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can involve spotting the reaction mixture onto a filter membrane that captures the substrate, followed by washing and scintillation counting.
-
Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.
Objective: To confirm that this compound directly binds to and stabilizes ALK5 in intact cells.
Materials:
-
Cell line expressing endogenous ALK5.
-
This compound.
-
Cell lysis buffer.
-
Equipment for precise heating of cell suspensions or lysates (e.g., PCR cycler).
-
Apparatus for protein quantification (e.g., Western blotting equipment, antibodies against ALK5 and a loading control).
Procedure:
-
Treat cultured cells with this compound or a vehicle control for a defined period.
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures.
-
Lyse the cells to separate soluble and aggregated proteins.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble ALK5 at each temperature using Western blotting.
-
Plot the amount of soluble ALK5 against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct binding.
Proteome-Wide Profiling
This unbiased approach identifies the full spectrum of protein targets that a small molecule interacts with in a cellular lysate.
Objective: To identify on- and off-targets of this compound across the proteome.
Methodology (example using affinity chromatography):
-
Probe Synthesis: Synthesize a this compound analog that can be immobilized on a solid support (e.g., Sepharose beads) while retaining its binding activity.
-
Cell Lysate Preparation: Prepare a lysate from the cell line of interest under non-denaturing conditions.
-
Affinity Pull-down: Incubate the cell lysate with the this compound-immobilized beads. As a control, use beads without the inhibitor.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the this compound beads to the control beads. Proteins that are significantly enriched in the this compound sample are potential targets.
Experimental Workflow for Inhibitor Specificity Validation
The following diagram outlines a logical workflow for validating the specificity of a kinase inhibitor like this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agscientific.com [agscientific.com]
- 9. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. oncotarget.com [oncotarget.com]
A Comparative Literature Review: RepSox vs. A83-01 in Cellular Reprogramming and Differentiation
For researchers, scientists, and drug development professionals, the selection of small molecules to direct cell fate is a critical experimental parameter. Among the vast array of available compounds, RepSox and A83-01 have emerged as potent inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway, playing crucial roles in cellular reprogramming, directed differentiation, and transdifferentiation. This guide provides an objective comparison of their applications, supported by experimental data, to aid in the selection of the appropriate molecule for specific research needs.
Mechanism of Action: Targeting the TGF-β Superfamily
Both this compound and A83-01 exert their effects by inhibiting members of the TGF-β type I receptor family, also known as Activin Receptor-Like Kinases (ALKs). These receptors, upon binding TGF-β ligands, phosphorylate downstream SMAD proteins (SMAD2/3), which then translocate to the nucleus to regulate target gene expression. By inhibiting ALK4, ALK5, and ALK7, this compound and A83-01 effectively block this canonical signaling cascade, thereby influencing a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
Quantitative Comparison of Inhibitory Activity
While both molecules target the same family of receptors, their potency differs. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy.
| Small Molecule | Target Kinase | IC50 Value (nM) | Reference |
| This compound | ALK5 (autophosphorylation) | 4 | [1][2][3] |
| ALK5 (binding) | 23 | [1][2][3] | |
| A83-01 | ALK5 | 12 | [4] |
| ALK4 | 45 | [4] | |
| ALK7 | 7.5 | [4] |
Applications in Cellular Reprogramming and Differentiation
Both this compound and A83-01 have been instrumental in advancing the field of cellular reprogramming, particularly in the generation of induced pluripotent stem cells (iPSCs) and in the direct conversion of one somatic cell type to another (transdifferentiation).
Induced Pluripotent Stem Cell (iPSC) Generation
Inhibition of the TGF-β pathway is a cornerstone of many iPSC generation protocols. It is thought to facilitate the mesenchymal-to-epithelial transition (MET), a crucial early step in reprogramming fibroblasts.
-
This compound has been famously used to replace the transcription factor Sox2 in the generation of iPSCs from mouse embryonic fibroblasts (MEFs) when combined with Oct4, Klf4, and c-Myc.[5] It has also been shown to replace c-Myc.[5] This is significant as it reduces the number of genetic factors required for reprogramming, thereby increasing the safety profile of the resulting iPSCs.[6]
-
A83-01 is a common component in small molecule cocktails used for iPSC generation from human fibroblasts using episomal vectors.[1] It is often used in combination with other small molecules like PD0325901 (a MEK inhibitor) and CHIR99021 (a GSK3β inhibitor).
Cardiac Reprogramming
Directly converting fibroblasts into functional cardiomyocytes holds immense promise for cardiac regeneration. Both this compound and A83-01 have been featured in different chemical cocktails to achieve this.
-
This compound is a key ingredient in the "CRFVPTM" cocktail (CHIR99021, this compound, Forskolin, VPA, Parnate, TTNPB, and Rolipram) for the chemical induction of cardiomyocyte-like cells from fibroblasts.[7][8]
-
A83-01 is part of a nine-chemical cocktail (CHIR99021, A83-01, BIX01294, AS8351, SC1, Y27632, OAC2, SU16F, and JNJ10198409) that has been shown to reprogram human fibroblasts into functional cardiomyocyte-like cells.
While both are effective, a direct comparative study on their efficiency in cardiac reprogramming within the same experimental framework is lacking in the current literature.
Adipogenesis
Interestingly, inhibition of TGF-β signaling has also been shown to promote the differentiation of fibroblasts into brown-like adipocytes. One study demonstrated that both This compound and A83-01 , along with other TGF-β inhibitors, are effective in inducing adipogenesis from MEFs.[9]
Experimental Protocols
Below are representative protocols for the application of this compound and A83-01 in cellular reprogramming.
Protocol 1: Generation of CiCMs from Mouse Embryonic Fibroblasts using this compound
This protocol is adapted from a study on the direct reprogramming of mouse fibroblasts into cardiomyocytes using a chemical cocktail.[10]
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
Matrigel (BD Biosciences)
-
Fibroblast growth medium
-
Cardiac Reprogramming Medium (CRM): Knockout DMEM, 15% FBS, 5% KSR, 0.5% N2, 2% B27, 1% Glutamax, 1% NEAA, 0.1 mM β-mercaptoethanol, 50 µg/ml Vitamin C, Penicillin/Streptomycin.
-
CRFVPT Cocktail:
-
10 µM CHIR99021
-
10 µM This compound
-
50 µM Forskolin
-
0.5 mM VPA (Valproic Acid)
-
5 µM Parnate
-
1 µM TTNPB
-
-
Cardiomyocyte Maintaining Medium (CMM): DMEM, 15% FBS, 2i (3 µM CHIR99021 and 1 µM PD0325901), 1000 units/ml LIF, 50 µg/ml Vitamin C, 1 µg/ml insulin.
Procedure:
-
Seed MEFs at a density of 50,000 cells per well on a Matrigel-coated six-well plate in fibroblast growth medium.
-
After 24 hours, replace the medium with CRM containing the CRFVPT cocktail.
-
Change the medium every 4 days.
-
On day 16, switch the medium to CMM.
-
Continue to culture and monitor for the appearance of spontaneously beating cardiomyocyte-like clusters.
Protocol 2: Generation of Human iPSCs from Fibroblasts using A83-01 with Episomal Vectors
This protocol is a general guideline based on a method for generating human iPSCs from fibroblasts using episomal vectors and a small molecule cocktail.[1]
Materials:
-
Human fibroblasts
-
Episomal iPSC Reprogramming Vectors
-
Supplemented Fibroblast Medium
-
N2B27 Medium
-
CHALP Molecule Cocktail:
-
PD0325901 (MEK inhibitor)
-
CHIR99021 (GSK3β inhibitor)
-
A-83-01 (TGF-β/Activin/Nodal receptor inhibitor)
-
HA-100 (ROCK inhibitor)
-
hLIF (human leukemia inhibitory factor)
-
-
bFGF (basic Fibroblast Growth Factor)
-
Essential 8™ Medium
-
Vitronectin-coated culture dishes
Procedure:
-
Transfect human fibroblasts with episomal reprogramming vectors.
-
Plate transfected cells onto vitronectin-coated culture dishes and incubate overnight in Supplemented Fibroblast Medium.
-
On Day 1, change the medium to N2B27 Medium supplemented with the CHALP molecule cocktail and bFGF.
-
Replace the spent medium every other day for 14 days.
-
On Day 15, switch to Essential 8™ Medium and monitor for the emergence of iPSC colonies.
-
Around Day 21, pick and transfer undifferentiated iPSC colonies for expansion.
Off-Target Effects and Selectivity
While both this compound and A83-01 are considered selective inhibitors of the TGF-β type I receptors, the potential for off-target effects is an important consideration.
-
This compound has been shown to have low activity against a panel of other kinases, including p38 MAPK and GSK3, with IC50 values greater than 16 µM.[3]
-
A83-01 is reported to have little to no effect on bone morphogenetic protein (BMP) type I receptors, p38 mitogen-activated protein kinase, or extracellular regulated kinase.[4] It is also described as being more potent than SB-431542.
A recent transcriptomic study comparing the effects of three ALK5 inhibitors (this compound, A83-01, and Vactosertib) and a BMP receptor inhibitor (DMH-1) in aged mouse fibroblasts found that all four inhibitors shared some transcriptomic changes with early-stage cellular reprogramming.[2] Interestingly, the study noted that A83-01's transcriptomic profile was closest to day 4 of standard reprogramming, while this compound was more similar to day 4 of an "enhanced" reprogramming protocol.[2] This suggests subtle differences in their downstream effects that warrant further investigation.
Conclusion
This compound and A83-01 are both invaluable tools for manipulating cell fate through the inhibition of TGF-β signaling. Their applications in iPSC generation and direct reprogramming have significantly advanced the field of regenerative medicine.
Key Takeaways:
-
Mechanism: Both are potent inhibitors of TGF-β type I receptors (ALK4, ALK5, and ALK7).
-
Applications: Both are widely used in cocktails for cellular reprogramming. This compound is well-documented for its ability to replace key transcription factors in iPSC generation. A83-01 is a staple in many modern iPSC and cardiac reprogramming protocols.
-
Selection: The choice between this compound and A83-01 may depend on the specific application, the other components of the small molecule cocktail, and the cell type being used. The subtle differences in their transcriptomic signatures suggest they may not be perfectly interchangeable in all contexts.
Further head-to-head comparative studies are needed to fully elucidate the nuanced differences in their efficacy, specificity, and off-target effects in various cellular reprogramming and differentiation paradigms. This will enable researchers to make more informed decisions and further optimize protocols for generating desired cell types for research and therapeutic applications.
References
- 1. Generation of Human Induced Pluripotent Stem Cells (hiPSCs) from Fibroblasts using Episomal Vectors | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Frontiers | Initiation phase cellular reprogramming ameliorates DNA damage in the ERCC1 mouse model of premature aging [frontiersin.org]
- 3. stemcell.com [stemcell.com]
- 4. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Small Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Step Closer to Complete Chemical Reprogramming for Generating iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translational perspectives on cardiac reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Direct reprogramming of mouse fibroblasts into cardiomyocytes with chemical cocktails - PMC [pmc.ncbi.nlm.nih.gov]
RepSox in Focus: An Immunocytochemistry-Based Comparison of its Impact on Protein Expression
For researchers, scientists, and drug development professionals, understanding the nuanced effects of small molecules on cellular pathways is paramount. This guide provides a comprehensive comparison of RepSox, a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, with other alternatives. Through supporting experimental data from immunocytochemistry, we delve into its mechanism and its impact on protein expression, offering valuable insights for your research.
This compound is a selective inhibitor of the TGF-β type I receptor, ALK5.[1][2] Its primary mechanism involves blocking the phosphorylation of Smad2 and Smad3, key downstream effectors in the TGF-β signaling cascade.[3][4] This inhibition triggers a cascade of changes in protein expression, influencing cell differentiation, reprogramming, and proliferation.
Comparative Analysis of Protein Expression Changes
Immunocytochemistry (ICC) is a powerful technique to visualize and quantify changes in protein expression within cells. The following table summarizes quantitative data from studies that have used ICC to assess the effects of this compound treatment on key protein markers.
| Target Protein | Cell Type | This compound Concentration | Duration of Treatment | Observed Change in Expression | Reference |
| Phospho-Smad3 | Sheep Adipose-derived Fibroblasts | 15 µM | Prolonged | Markedly downregulated | [3] |
| Smad2 | Sheep Adipose-derived Fibroblasts | 15 µM | 3 days | 0.06-0.29-fold of control | [3][4] |
| Smad3 | Sheep Adipose-derived Fibroblasts | 15 µM | 3 days | 0.08-0.25-fold of control | [3][4] |
| Oct4 | Sheep Adipose-derived Fibroblasts | Not specified | Not specified | 4.5-fold increase | [3] |
| L-Myc | Sheep Adipose-derived Fibroblasts | Not specified | Not specified | 5.0-fold increase | [3] |
| Nanog | Mouse Embryonic Fibroblasts | Not specified | 48 hours | 10-fold increase in transcription | [5] |
| Phospho-JNK | Osteosarcoma cells (HOS, 143B) | Not specified | Not specified | Significantly inhibited | [6] |
| Phospho-Smad3 | Osteosarcoma cells (HOS, 143B) | Not specified | Not specified | Significantly inhibited | [6] |
Alternatives to this compound
Several other small molecules also inhibit the TGF-β signaling pathway and can be considered alternatives to this compound. These include SB431542, LY2157299, A83-01, and Tranilast, all of which have been shown to be effective in inducing adipogenesis from mouse embryonic fibroblasts, a similar outcome to that observed with this compound.[7] SB431542, in particular, is a structurally distinct inhibitor of TGF-β receptor I kinase and has been shown to replace the transcription factor Sox2 in cellular reprogramming, a function also attributed to this compound.[5]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits the TGF-β signaling pathway by blocking ALK5, leading to changes in gene expression.
Caption: A generalized workflow for immunocytochemistry to detect protein expression changes.
Experimental Protocols
A detailed and standardized protocol is crucial for reproducible immunocytochemistry results.
Immunocytochemistry Protocol for Detecting Protein Expression Changes
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and blocking agents may be necessary for specific cell types and target proteins.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound solution
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 1-5% normal serum (from the same species as the secondary antibody) or Bovine Serum Albumin (BSA) in PBS
-
Primary antibody diluted in blocking buffer
-
Fluorophore-conjugated secondary antibody diluted in blocking buffer
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips or chamber slides and culture until they reach the desired confluency. Treat the cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control group.
-
Fixation: Aspirate the culture medium and wash the cells gently with PBS. Fix the cells by incubating with 4% paraformaldehyde for 10-20 minutes at room temperature.[8]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If the target protein is intracellular, incubate the cells with permeabilization buffer (e.g., 0.3% Triton X-100 in PBS) for 5-10 minutes at room temperature.[8] For membrane proteins, this step can be skipped.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: To reduce non-specific antibody binding, incubate the cells with blocking buffer for 30-60 minutes at room temperature.[8]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Aspirate the blocking buffer and incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this step onwards. Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.[8]
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes at room temperature to visualize the nuclei.[8]
-
Washing: Wash the cells once with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize and capture images using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity, providing a measure of protein expression levels. Compare the results between this compound-treated and control cells.
References
- 1. stemcell.com [stemcell.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A Small Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the In Vivo Effects of RepSox and Other TGF-beta Inhibitors
In the landscape of TGF-beta signaling inhibition, a critical pathway implicated in a myriad of diseases including cancer and fibrosis, various small molecule inhibitors have emerged as promising therapeutic agents. This guide provides a comparative analysis of the in vivo effects of RepSox against other notable TGF-beta inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
TGF-beta Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cellular processes. In normal and early-stage cancer cells, it acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis. However, in advanced cancers, this pathway can paradoxically promote tumor progression, invasion, and metastasis. The canonical pathway is initiated by the binding of a TGF-β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor (ALK5). This activated complex phosphorylates receptor-regulated SMADs (R-SMADs), which then complex with Co-SMAD4 and translocate to the nucleus to regulate target gene expression.
Caption: Canonical TGF-beta signaling pathway and the point of inhibition by this compound and other ALK5 inhibitors.
Comparative In Vivo Efficacy of TGF-beta Inhibitors
The following tables summarize the in vivo effects of this compound and other prominent TGF-beta inhibitors across various preclinical models. The data highlights the therapeutic potential of these compounds in oncology and fibrosis.
Table 1: In Vivo Effects of this compound
| Inhibitor | Animal Model | Disease Model | Dosage & Administration | Key Findings |
| This compound | Nude mice | Osteosarcoma Xenograft (143B cells) | 5 mg/kg or 20 mg/kg, intraperitoneal, every other day | Significantly inhibited tumor growth and weight.[1][2][3][4] Increased apoptosis and decreased cell proliferation within tumors.[1][3][4] |
| This compound | Rats | Ovariectomy-induced osteoporosis | Not specified | Prevented bone loss.[5] |
| This compound | Adult mice | Enteric neuropathy | 3 or 10 mg/kg/day, oral gavage, for 2 weeks | Promoted the transformation of glial cells to neurons, influencing gastrointestinal motility.[6] |
Table 2: In Vivo Effects of Other TGF-beta Inhibitors
| Inhibitor | Animal Model | Disease Model | Dosage & Administration | Key Findings |
| Galunisertib (LY2157299) | Immune compromised mice | Human tumor xenografts (MX1, Calu6, U87MG) | 75 mg/kg, oral, twice daily (MX1, Calu6); 25 mg/kg (U87MG) | Delayed tumor growth.[7] Showed modest anti-tumor effect as monotherapy and enhanced effect in combination with lomustine in glioblastoma model.[7] |
| Vactosertib (TEW-7197) | NSG mice | Human osteosarcoma xenograft (SAOS2 cells) | 50 mg/kg, oral, 5 days/week | Improved survival and inhibited tumor growth.[5] |
| BALB/c mice | Pulmonary metastatic osteosarcoma (K7M2-Luc cells) | 25 mg/kg, oral, once daily for 5 days with 2 days off | Significantly inhibited pulmonary metastatic growth.[5] | |
| LY2109761 | Athymic nude mice | Pancreatic cancer orthotopic xenograft (L3.6pl/GLT cells) | 50 mg/kg, oral | In combination with gemcitabine, significantly reduced primary tumor growth and prolonged survival.[8] |
| BALB/c nu/nu mice | Subcutaneous glioblastoma (U87MG cells) | Not specified | Enhanced radiation-induced tumor growth delay.[6] | |
| SB431542 | Mice | Murine fibrosarcoma | Not specified | Significantly decreased tumor burden.[9][10] |
| Nude mice | Bladder cancer subcutaneous tumor | 1 mg/kg, oral | Enhanced the antitumor effect of radiofrequency ablation.[11] | |
| A83-01 | Mice | Postnatal cardiac injury | 10 mg/kg, intraperitoneal, daily for 7 days | Increased the number of cardiomyoblasts and promoted the formation of new cardiomyocytes.[12] |
| Tranilast | SCID mice | Human-derived fibroid xenografts | 50 mg/kg, daily for two months | Reduced tumor weight by 37%.[13] Inhibited cell proliferation and induced apoptosis.[13] |
| C57BL mice | Lewis lung carcinoma | 200 mg/kg/day, intraperitoneal | Reduced tumor size and suppressed pulmonary metastasis.[14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative experimental protocol for an in vivo study with this compound, which can be adapted for studies with other inhibitors.
In Vivo Osteosarcoma Xenograft Model with this compound
Objective: To evaluate the in vivo anti-tumor efficacy of this compound on osteosarcoma growth.
Animal Model:
Cell Line:
Experimental Workflow:
Caption: Workflow for the in vivo assessment of this compound in an osteosarcoma xenograft model.
Methodology:
-
Tumor Cell Implantation: 143B osteosarcoma cells are harvested and suspended in a suitable medium. A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flanks of the nude mice.[1][2]
-
Animal Grouping and Treatment: One week after cell injection, when tumors are palpable, the mice are randomly divided into treatment and control groups.[1][2]
-
Monitoring: Tumor size is measured regularly (e.g., weekly) using calipers, and tumor volume is calculated. The body weight of the mice is also monitored to assess toxicity.[1][2]
-
Endpoint Analysis: At the end of the study (e.g., after three weeks), the mice are euthanized, and the tumors are excised and weighed.[1][2] The tumors are then processed for further analysis, such as:
-
Histology (H&E staining): To observe tumor morphology.
-
Immunohistochemistry (IHC): To detect markers for proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL assay).[1]
-
Conclusion
This compound demonstrates significant in vivo efficacy in inhibiting tumor growth in osteosarcoma models and shows potential in regenerative medicine and bone loss prevention.[1][5] When compared to other TGF-beta inhibitors, the choice of agent will likely depend on the specific disease context, desired route of administration, and the targeted cellular processes. For instance, Galunisertib and Vactosertib have shown promise in various cancer models with oral bioavailability, which is a significant advantage for clinical translation.[5][7] The data presented in this guide underscores the therapeutic potential of targeting the TGF-beta pathway and provides a foundation for further research and development of these inhibitors. The detailed experimental protocols and pathway diagrams serve as valuable resources for designing and interpreting future in vivo studies in this field.
References
- 1. TGF-β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TGF‑β inhibitor this compound suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. LY2109761, a novel transforming growth factor β receptor type I and type II dual inhibitor, as a therapeutic approach to suppressing pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGF-βR inhibitor SB431542 restores immune suppression induced by regulatory B–T cell axis and decreases tumour burden in murine fibrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGF-βR inhibitor SB431542 restores immune suppression induced by regulatory B-T cell axis and decreases tumour burden in murine fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The TGF-β/Smad Pathway Inhibitor SB431542 Enhances The Antitumor Effect Of Radiofrequency Ablation On Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of TGFβ receptor improves Nkx2.5 cardiomyoblast-mediated regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antiangiogenic and antitumor effects of tranilast on mouse lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of RepSox: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of RepSox, a potent and selective inhibitor of the TGF-β type I receptor, is critical for maintaining laboratory safety and environmental protection. This document outlines the necessary procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste streams in accordance with safety and environmental regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. While some suppliers classify this compound in its free base form as hazardous—harmful if swallowed and very toxic to aquatic life with long-lasting effects—the hydrochloride salt is sometimes listed as non-hazardous. However, due to the potential for environmental toxicity, it is prudent to handle all forms of this compound with a high degree of caution and to prevent its release into the environment.
Standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, should be worn at all times when handling this compound powder or solutions. All manipulations of the solid compound or concentrated stock solutions should be performed in a chemical fume hood to avoid inhalation of dust or aerosols.
Quantitative Data Summary
For quick reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₁₃N₅ |
| Molecular Weight | 287.32 g/mol |
| CAS Number | 446859-33-2 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and Methanol |
| Storage Temperature | +4°C |
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated waste requires careful segregation and handling to protect personnel and the environment. In-lab deactivation of this compound is not recommended due to the lack of established and validated protocols. Therefore, all this compound waste should be treated as hazardous chemical waste.
Waste Segregation
Proper segregation of waste at the point of generation is the first and most critical step. Three main waste streams should be considered for this compound:
-
Solid Waste: Includes unused or expired this compound powder, contaminated gloves, weigh boats, pipette tips, and other disposable labware.
-
Liquid Waste: Encompasses spent cell culture media containing this compound, stock solutions, and solvent rinses from cleaning contaminated glassware.
-
Sharps Waste: Consists of needles, syringes, or other sharps contaminated with this compound.
Disposal of Solid this compound Waste
-
Collection: Place all non-sharp, solid waste contaminated with this compound into a designated, leak-proof plastic bag or container clearly labeled as "this compound Solid Waste" and with the appropriate hazardous waste symbol.
-
Storage: Store the sealed waste container in a designated secondary containment bin within the laboratory, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of solid this compound waste in the regular trash.
Disposal of Liquid this compound Waste
-
Aqueous Waste: Collect all aqueous waste containing this compound, such as treated cell culture media, in a dedicated, sealed, and shatter-proof container. The container must be clearly labeled "Aqueous this compound Waste" and include the concentration of this compound and any other hazardous components. Do not pour any this compound-containing solutions down the drain.
-
Solvent-Based Waste: Collect organic solvent waste containing this compound (e.g., DMSO stock solutions, methanol rinses) in a separate, appropriately rated solvent waste container. Label the container "Halogenated" or "Non-halogenated" solvent waste as appropriate, and list "this compound" and its approximate concentration as a component.
-
Storage: Store liquid waste containers in secondary containment, segregated by waste type (e.g., aqueous, solvent-based), and in a well-ventilated area.
-
Disposal: Contact your institution's EHS office for collection and disposal of the hazardous liquid waste.
Disposal of Sharps Waste
-
Collection: Immediately place all sharps contaminated with this compound into a designated, puncture-proof sharps container.
-
Labeling: The sharps container should be clearly labeled as containing this compound-contaminated sharps.
-
Disposal: Once the sharps container is full, seal it and arrange for its disposal through your institution's EHS-approved sharps disposal procedures.
Spill Management
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Assess the Spill: If the spill is large or involves a highly concentrated solution, contact your institution's EHS office immediately.
-
Cleanup (for small spills):
-
For solid spills, carefully cover the powder with a damp paper towel to avoid raising dust. Gently scoop the material into a designated hazardous waste container.
-
For liquid spills, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or chemical spill pillows).
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or methanol), followed by a soap and water solution. All cleaning materials must be disposed of as hazardous solid waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.
Experimental Workflow for this compound Disposal
The logical flow for making decisions regarding the proper disposal of this compound waste is illustrated in the diagram below.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment, thereby fostering a culture of safety and responsibility.
Personal protective equipment for handling RepSox
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of RepSox, a potent and selective inhibitor of the TGF-β type I receptor. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) suggest that this compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard, others classify it as toxic if swallowed, in contact with skin, or inhaled.[1][2] Therefore, a cautious approach to personal protective equipment is warranted. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles should be worn to prevent eye contact. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. A lab coat or other protective clothing is necessary to prevent skin contact. |
| Respiratory Protection | If handling the solid form and there is a risk of dust generation, use a NIOSH-approved respirator. Ensure adequate ventilation, such as working in a chemical fume hood.[1] |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday. |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Storage:
-
Store the solid compound at +4°C or lower, protected from light.[3][4]
-
Stock solutions in DMSO can be stored at -20°C for up to one month.[5]
-
For solutions in absolute ethanol, storage at -20°C is recommended.[6]
-
Always check the manufacturer's specific recommendations for storage conditions.
Handling:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Work in a well-ventilated area, preferably a chemical fume hood.[1]
-
Weighing: When weighing the solid form, take care to avoid generating dust.
-
Solution Preparation:
-
This compound is soluble in DMSO and ethanol.[3]
-
When preparing stock solutions, add the solvent to the vial of the compound.[4] If precipitation is observed, the solution can be warmed to 37°C for 2 to 5 minutes.[4]
-
For cell culture applications, pre-warm the media before adding the reconstituted compound.[4] The final concentration of DMSO should typically be less than 0.5% to avoid cytotoxicity.[4]
-
-
Spills: In case of a spill, prevent further leakage if it is safe to do so. Pick up the spilled material and transfer it to a properly labeled container for disposal.[1][2] Clean the contaminated area thoroughly in accordance with environmental regulations.[1][2]
First Aid Measures
In the event of exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][2] |
Disposal Plan
All waste materials, including unused this compound and contaminated consumables, must be disposed of in accordance with local, state, and federal regulations.[1][2]
-
Unused Product: Dispose of as hazardous waste. Do not allow it to enter the environment.
-
Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers.[1][2]
Experimental Workflow and Safety
The following diagram outlines the key steps and safety precautions for a typical experimental workflow involving this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
